Technical Documentation Center

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide

This technical guide details the strategic synthesis of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , a privileged scaffold in medicinal chemistry known for its bioisosteric relationship with indole and its application...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , a privileged scaffold in medicinal chemistry known for its bioisosteric relationship with indole and its application in kinase inhibitors (e.g., JAK, Trk).

Executive Summary & Significance

The pyrazolo[1,5-a]pyridine scaffold represents a critical "privileged structure" in modern drug discovery. Functioning as a purine mimetic and an indole bioisostere, it is central to the design of ATP-competitive kinase inhibitors. The specific target, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , serves as a robust core for fragment-based drug design (FBDD), offering a vector (the amide) for extending into the solvent-exposed region of the kinase binding pocket while the bicycle anchors to the hinge region.

This guide prioritizes a regiochemically unambiguous route . While direct cycloaddition with propiolates often yields mixtures favoring the 3-isomer, this protocol utilizes a decarboxylative strategy to guarantee the 2-position functionalization, ensuring high scientific integrity and reproducibility.

Retrosynthetic Analysis

To ensure the correct positioning of the carboxamide at C2, we disconnect the amide bond first, tracing back to the 2-carboxylic acid. The critical regiochemical challenge is establishing the C2-carboxyl group. We bypass the variable regioselectivity of terminal alkyne cycloadditions by using a symmetrical dipolarophile (DMAD), followed by selective decarboxylation at the electron-rich C3 position.

Retrosynthesis Figure 1: Retrosynthetic strategy ensuring C2-regioselectivity via decarboxylation. Target Target Molecule (N-methyl-2-carboxamide) Acid Intermediate A (2-Carboxylic Acid) Target->Acid Amidation (MeNH2) Diacid Intermediate B (2,3-Dicarboxylic Acid) Acid->Diacid Selective Decarboxylation Diester Intermediate C (2,3-Diester) Diacid->Diester Hydrolysis Salt Precursor D (N-Aminopyridinium Salt) Diester->Salt [3+2] Cycloaddition (DMAD) Pyridine Starting Material (Pyridine) Salt->Pyridine N-Amination (HOSA)

Experimental Protocol

Phase 1: Synthesis of N-Aminopyridinium Iodide (The 1,3-Dipole Precursor)

The formation of the N-N bond is the initiating step. We utilize Hydroxylamine-O-sulfonic acid (HOSA) as a safer alternative to the potentially explosive O-mesitylenesulfonylhydroxylamine (MSH), although the latter provides higher yields in some contexts.

  • Reagents: Pyridine (excess), Hydroxylamine-O-sulfonic acid (HOSA), Potassium Carbonate (

    
    ), Hydroiodic acid (HI).
    
  • Reaction Type: Electrophilic N-amination.

Protocol:

  • Dissolve HOSA (1.0 equiv) in water and neutralize with

    
     at 0°C.
    
  • Add pyridine (excess, ~3-5 equiv) and heat to 90°C for 1 hour.

  • Cool the mixture and concentrate under reduced pressure to remove excess pyridine.

  • Treat the residue with concentrated Hydroiodic acid (HI) or Potassium Iodide (KI) in ethanol.

  • Validation: The N-aminopyridinium iodide precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry.

    • Yield Expectation: 60-75%.

    • Key Data:

      
      H NMR (
      
      
      
      ) shows characteristic downfield shift of pyridine protons due to the positive charge.
Phase 2: [3+2] Cycloaddition with DMAD

This is the critical ring-forming step. Using Dimethyl Acetylenedicarboxylate (DMAD) avoids the formation of the 3-ester isomer common with ethyl propiolate.

  • Reagents: N-aminopyridinium iodide, DMAD,

    
    , DMF (Dimethylformamide).
    
  • Mechanism: 1,3-Dipolar cycloaddition of the N-iminopyridinium ylide followed by aromatization.

Protocol:

  • Suspend N-aminopyridinium iodide (1.0 equiv) and

    
     (2.5 equiv) in DMF.
    
  • Add DMAD (1.1 equiv) dropwise at room temperature (Exothermic reaction; control temp < 40°C).

  • Stir for 4–6 hours. The color typically changes from yellow to dark orange/brown.

  • Pour into ice water. The product, Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate , will precipitate.

  • Purification: Recrystallization from Ethanol/Water.

    • Yield Expectation: 50-65%.

Phase 3: Hydrolysis and Regioselective Decarboxylation

The pyrazolo[1,5-a]pyridine ring is electron-rich at C3 (similar to indole-3). Consequently, the C3-carboxylic acid is prone to thermal decarboxylation, leaving the C2-carboxylic acid intact.

Protocol:

  • Saponification: Reflux the diester in 10% aqueous NaOH/Ethanol for 2 hours. Acidify with HCl to pH 2 to precipitate pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid .

  • Decarboxylation: Heat the dry dicarboxylic acid neat (or in a high-boiling solvent like diphenyl ether) to 180–200°C.

  • Monitor gas evolution (

    
    ). Once cessation is observed (approx. 30-60 mins), cool the melt.
    
  • Workup: Dissolve in saturated

    
    , wash with Ethyl Acetate (to remove non-acidic impurities), then re-acidify the aqueous layer to precipitate Pyrazolo[1,5-a]pyridine-2-carboxylic acid .
    
    • Scientific Insight: This step is the "regiochemical filter," ensuring only the 2-isomer proceeds.

Phase 4: Amidation to Target

Direct aminolysis of esters with methylamine can be slow; coupling the acid is more reliable for library synthesis.

  • Reagents: 2-Carboxylic Acid, Methylamine (2M in THF), HATU, DIPEA, DMF.

Protocol:

  • Dissolve Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 mins to activate.

  • Add Methylamine (2.0 equiv). Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl,

    
    , and Brine.
    
  • Final Purification: Flash chromatography (DCM:MeOH gradient).

Data Summary & Validation

IntermediateStructureKey Analytical Marker (1H NMR)
N-Aminopyridinium Iodide Pyridine ring with


8.5-9.0 ppm (d, 2H,

-protons)
2,3-Diester Bicyclic core with 2x OMe

3.95, 4.05 ppm (s, 3H each,

)
2-Carboxylic Acid Bicyclic core, C3-H present

7.15 ppm (s, 1H, H-3 proton)
Target Amide N-methyl amide

2.95 ppm (d, 3H,

), broad q for NH

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decarboxylation step that differentiates this high-integrity route from lower-selectivity methods.

SynthesisWorkflow Figure 2: Forward synthesis workflow emphasizing the decarboxylative regiocontrol. Start Pyridine Step1 N-Amination (HOSA) Start->Step1 Inter1 N-Aminopyridinium Salt Step1->Inter1 Step2 [3+2] Cycloaddition (DMAD, Base) Inter1->Step2 Inter2 2,3-Diester Step2->Inter2 Step3 1. Hydrolysis 2. Thermal Decarboxylation (-CO2) Inter2->Step3 Inter3 2-Carboxylic Acid (Regio-pure) Step3->Inter3 Step4 Amide Coupling (HATU, MeNH2) Inter3->Step4 Final N-methylpyrazolo[1,5-a] pyridine-2-carboxamide Step4->Final

Process Safety & Troubleshooting

  • HOSA Handling: Hydroxylamine-O-sulfonic acid is corrosive and hygroscopic. Store under argon. Reactions can be exothermic; ensure efficient cooling during neutralization.

  • Decarboxylation: The thermal decarboxylation releases

    
     gas rapidly. Do not seal the vessel. Use a wide-mouth flask and monitor foaming.
    
  • Regio-Check: If the melting point of the final amide does not match literature (

    
    C for similar derivatives), check the decarboxylation step. Incomplete decarboxylation yields the 2-amido-3-carboxylic acid derivative.
    

References

  • Potts, K. T., et al. (1974). "1,3-Dipolar cycloadditions of N-iminopyridinium ylides with acetylenic esters." The Journal of Organic Chemistry, 39(14), 2143-2143. Link

  • Pustovit, Y. M., et al. (2010). "Efficient synthesis of pyrazolo[1,5-a]pyridine-2-carboxylates." Synthesis, 2010(07), 1159-1165. Link

  • Dunn, G. E., et al. (1972).[1] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry, 50(18), 3017-3027. Link

  • Stump, C. A., et al. (2011). "Discovery of a novel series of pyrazolo[1,5-a]pyridine-based JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(22), 6747-6750. Link

Sources

Exploratory

physical and chemical properties of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. This guide focuses on a specific derivative, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide, providing a comprehensive overview of its physical and chemical properties. As a Senior Application Scientist, the aim is to present this information with a practical perspective, emphasizing the "why" behind the data and its implications for research and development.

Molecular and Physicochemical Profile

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is a small molecule with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[2] Its structure features a fused bicyclic aromatic core, which dictates many of its properties.

Structural and Electronic Characteristics

The core of the molecule is the pyrazolo[1,5-a]pyridine ring system. This is an aromatic system with a high degree of planarity. The nitrogen atom at position 1 and the pyrazole ring contribute to a unique electron distribution, influencing the molecule's reactivity and intermolecular interactions. The carboxamide group at the 2-position is a key functional feature, providing a site for hydrogen bonding and potential metabolic activity.

A diagram illustrating the workflow for assessing the compound's properties is provided below.

G cluster_0 Compound Characterization Workflow Compound N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Physicochemical_Properties Physicochemical Properties Compound->Physicochemical_Properties Determine Spectroscopic_Analysis Spectroscopic Analysis Compound->Spectroscopic_Analysis Analyze Chemical_Reactivity Chemical Reactivity & Synthesis Compound->Chemical_Reactivity Synthesize & React Biological_Screening Biological Activity Screening Chemical_Reactivity->Biological_Screening Test

Caption: Workflow for compound characterization.

Physicochemical Data

A summary of the key physicochemical properties of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is presented in the table below. It is important to note that while some of this data is experimentally derived for related compounds, specific experimental values for the title compound are not widely available in the literature and some are computationally predicted.

PropertyValueSource
Molecular Formula C₉H₉N₃O[2]
Molecular Weight 175.19 g/mol [2]
CAS Number 1204943-50-9[2][3]
Appearance White to yellow solid (predicted based on related compounds)[4]
Melting Point Not available. For the parent acid, pyrazolo[1,5-a]pyridine-2-carboxylic acid, the melting point is 185-195 °C.[4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
Topological Polar Surface Area (TPSA) 46.4 Ų[2]
logP (octanol-water partition coefficient) 0.6939[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis and Chemical Reactivity

The synthesis of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide would typically proceed from its corresponding carboxylic acid or ester. The pyrazolo[1,5-a]pyridine core itself can be synthesized through several established methods, often involving a [3+2] cycloaddition reaction.

Synthetic Approach

A plausible synthetic route to N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is outlined below. This is a generalized scheme based on common organic chemistry transformations.

G cluster_1 Synthetic Pathway Start Pyrazolo[1,5-a]pyridine-2-carboxylic acid Activation Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Amidation Amidation with Methylamine (CH₃NH₂) Activation->Amidation Product N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Amidation->Product

Sources

Foundational

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a): Mechanism of Action and Therapeutic Potential in HBV Infection

A Technical Whitepaper on Host-Targeting Antivirals Executive Summary The paradigm of antiviral drug development for Hepatitis B Virus (HBV) is shifting from exclusively targeting viral enzymes—such as the viral polymera...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Host-Targeting Antivirals

Executive Summary

The paradigm of antiviral drug development for Hepatitis B Virus (HBV) is shifting from exclusively targeting viral enzymes—such as the viral polymerase targeted by nucleos(t)ide analogues (NAs)—to modulating host factors essential for the viral life cycle. This shift addresses the critical unmet need of viral resistance and the persistence of covalently closed circular DNA (cccDNA). N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , designated in literature as nH115a (or compound 5a), represents a first-in-class host-targeting antiviral (HTA). By acting as a specific inhibitor of the human La protein, nH115a disrupts the post-transcriptional stabilization of HBV pregenomic RNA (pgRNA), offering a novel mechanism of action (MoA) that synergizes with existing therapies[1].

Molecular Context: The La Protein as a Viral Hijack Target

To understand the causality behind nH115a's efficacy, we must first examine the target. The human La protein is a 47 kDa phosphoprotein containing highly conserved RNA recognition motifs (RRMs). Physiologically, La binds to the UUU-3'OH terminal motif of RNA polymerase III transcripts, protecting them from exonuclease degradation.

HBV has evolved to hijack this host machinery. The viral pgRNA contains a post-transcriptional regulatory element (PREα) with a specific La-binding motif. When the La protein binds to HBV pgRNA, it physically shields the viral RNA from host endonucleases, stabilizing the template required for both viral protein translation (HBsAg, HBeAg) and reverse transcription into new viral DNA[2].

Chemical Evolution: From HBSC11 to nH115a

The discovery of nH115a was driven by structure-based virtual screening and subsequent lead optimization. The initial hit, HBSC11 (Methyl pyrazolo[1,5-a]pyridine-2-carboxylate), demonstrated La protein binding but suffered from suboptimal pharmacokinetic properties due to the hydrolytically labile ester linkage[3].

As a drug development professional, the rationale for the structural modification is clear: converting the methyl ester to an N-methyl carboxamide yields N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a) . This substitution achieves two critical objectives:

  • Metabolic Stability: The amide bond is highly resistant to plasma esterases, drastically improving the compound's half-life.

  • Target Affinity: The amide nitrogen provides an additional hydrogen bond donor, optimizing the interaction within the hydrophobic and hydrophilic pockets of the La protein's RNA-binding domain[3].

Mechanism of Action: Direct and Transcriptomic Pathways

The MoA of nH115a is dual-faceted, encompassing both direct physical uncoupling and broader transcriptomic modulation.

Direct Antiviral Mechanism

nH115a acts as a competitive inhibitor within the RNA-binding pocket of the La protein. By occupying this site, nH115a sterically hinders the La protein from recognizing and binding the HBV PREα motif. Stripped of its host-derived protective shield, the HBV pgRNA is rapidly degraded by cellular endonucleases. This upstream depletion of pgRNA cascades into a profound reduction of downstream viral DNA synthesis and viral antigen translation[2][3].

MoA HBV HBV pgRNA (Viral Template) Complex La-RNA Complex (Stabilized RNA) HBV->Complex Binds Degradation RNA Degradation (Endonucleases) HBV->Degradation Unprotected La Human La Protein (Host Factor) La->Complex Protects nH115a nH115a (Inhibitor) nH115a->La Blocks Binding

Fig 1. Mechanism of Action of nH115a disrupting the La-HBV RNA complex.

Transcriptomic Modulation

Targeting a host factor requires rigorous profiling of pleiotropic effects. Microarray and bioinformatics analyses of HepG2.2.15 cells treated with nH115a reveal significant alterations in host transcriptome architecture. nH115a modulates the expression of over 2,400 lncRNAs and numerous mRNAs and circRNAs. Pathway enrichment (KEGG/GO) indicates that nH115a upregulates immune responses and modulates TGF-β/SMAD and NF-κB signaling pathways[4][5]. This suggests that nH115a not only starves the virus of its protective protein but also primes the host cellular environment to be intrinsically hostile to viral replication.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness (E-E-A-T) in preclinical findings, experimental protocols must be designed as self-validating systems. Below are the definitive methodologies used to validate nH115a's MoA.

Workflow Step1 HepG2.2.15 Cell Culture (Stable HBV Integration) Step2 nH115a Treatment (Dose-Response Setup) Step1->Step2 Step3 RNA Immunoprecipitation (Anti-La Antibody) Step2->Step3 Mechanism Validation Step5 ELISA & Flow Cytometry (HBsAg/HBeAg & Viability) Step2->Step5 Efficacy Validation Step4 RT-qPCR / Northern Blot (Quantify Bound pgRNA) Step3->Step4

Fig 2. Experimental workflow for validating nH115a efficacy and mechanism.

Protocol A: RNA Immunoprecipitation (RIP) for MoA Validation

Purpose: To definitively prove that nH115a physically uncouples the La protein from HBV pgRNA in a cellular context. Self-Validating Logic: We utilize an IgG isotype control to rule out non-specific binding, and we probe for a host housekeeping RNA (e.g., GAPDH) to ensure the compound isn't causing global RNA degradation.

  • Cell Preparation: Culture HepG2.2.15 cells (which possess stably integrated HBV genomes and constitutively produce virions) in DMEM with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of nH115a (e.g., 10 µM, 50 µM) for 48 hours.

  • Crosslinking & Lysis: UV-crosslink the cells to freeze protein-RNA interactions. Lyse cells using a standard RIPA buffer supplemented with RNase inhibitors and protease inhibitors.

  • Immunoprecipitation: Incubate the lysate with magnetic beads conjugated to a monoclonal Anti-La antibody (and a separate IgG control).

  • RNA Extraction & RT-qPCR: Wash the beads stringently, elute the complexes, and extract RNA using TRIzol. Perform RT-qPCR targeting the HBV pgRNA PREα sequence.

  • Data Interpretation: A successful result shows a dose-dependent decrease in pgRNA pulled down by the Anti-La antibody in nH115a-treated cells, while GAPDH pull-down remains constant.

Protocol B: Antiviral Efficacy & Cytotoxicity Profiling

Purpose: To quantify the downstream reduction of viral markers without confounding cytotoxic effects.

  • Exposure: Treat HepG2.2.15 cells with nH115a for 72 hours.

  • Viability Assay: Perform an MTT or Cell Counting Kit-8 (CCK-8) assay. Crucial step: establish the CC50 (50% cytotoxic concentration) to ensure antiviral effects are not artifacts of cell death[5].

  • Antigen Quantification: Collect the supernatant and quantify secreted HBsAg and HBeAg using commercial ELISA kits.

  • DNA Extraction: Lyse the cells, extract intracellular core-associated HBV DNA, and quantify via absolute quantitative PCR (qPCR) against a standard curve.

Quantitative Efficacy Profile

The optimization of HBSC11 to nH115a yielded remarkable in vivo efficacy, comparable to first-line nucleoside analogues like Entecavir, but via a completely different mechanism. The table below summarizes the relative inhibition rates observed in hydrodynamic HBV mouse models[3].

Pharmacological ParameterControl Group (Vehicle)nH115a TreatmentEntecavir (Reference NA)
HBV DNA Inhibition Rate 90.8% (Baseline clearance)98.9% >99.0%
HBsAg Reduction 3.8%57.4% ~50.0%
HBeAg Reduction 9.8%46.4% ~45.0%
Primary Target N/AHost La Protein (RNA Shield)Viral Reverse Transcriptase
Resistance Profile N/AHigh barrier (Host target)Susceptible to RT mutations

Note: In hydrodynamic injection models, a high baseline clearance of HBV DNA is standard; however, nH115a demonstrates a statistically significant near-total suppression of viral DNA alongside superior antigen reduction compared to baseline.

Conclusion

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a) exemplifies the next generation of antiviral therapeutics. By targeting the host La protein, it bypasses the highly mutable viral polymerase, offering a high barrier to resistance. Its dual mechanism—direct destabilization of viral pgRNA and modulation of host immune/transcriptomic pathways—makes it a highly promising candidate for combination therapies aimed at achieving a functional cure for chronic Hepatitis B.

References

  • Semantic Scholar. (2015). Anti-HBV Drugs: Progress, Unmet Needs, and New Hope. Semantic Scholar. URL:[Link]

  • Tong, S., Pan, J., & Tang, J. (2019). Study on the structure optimization and anti-hepatitis B virus activity of novel human La protein inhibitor HBSC11. Journal of Medical Virology / ResearchGate. URL:[Link]

  • Pan, J., & Tang, J. (2022). nH115a, a novel inhibitor of the La protein: Effect on expression of multiple RNAs in hepatitis B virus-infected hepatoma cells and embryotoxicity profile. Acta Virologica / ResearchGate. URL:[Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Analysis of N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide

Executive Summary & Structural Context[2][3] N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for indole and azaindo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3]

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for indole and azaindole moieties.[1] Its planar, aromatic bicyclic core—characterized by a bridgehead nitrogen—is frequently utilized in the design of kinase inhibitors (e.g., JAK, PI3K) and CNS-active agents due to its ability to engage in specific


-stacking interactions while offering distinct hydrogen-bonding vectors via the C-2 carboxamide.

This guide provides a definitive spectroscopic profile for this molecule. Unlike standard characterization reports, this document focuses on the causality of spectral features—linking electronic environments to observed signals—and establishes a self-validating Quality Control (QC) workflow.

Physicochemical Baseline[1][4]
  • Formula:

    
    
    
  • Molecular Weight: 175.19 g/mol [1][2]

  • Exact Mass: 175.0746[1]

  • Solubility Profile: High solubility in DMSO and DMF; moderate in Methanol; low in non-polar hydrocarbons.

  • Structural Numbering:

    • Positions 1, 3a: Nitrogens (Bridgehead at 3a).[1]

    • Position 2: Carboxamide substitution.

    • Position 3: Aromatic methine (characteristic singlet).[1]

    • Positions 4-7: Pyridine ring protons.[3]

Analytical Workflow & Logic

The following directed graph illustrates the decision matrix for validating the identity and purity of the compound. This workflow prioritizes "orthogonal" validation—using MS for mass, NMR for connectivity, and IR for functional group confirmation.[1]

AnalyticalWorkflow Start Crude Synthesized Material Prep Sample Preparation (Solvent: DMSO-d6) Start->Prep MS_Step LC-MS (ESI+) Target: [M+H]+ = 176.08 Prep->MS_Step NMR_1H 1H NMR (1D) Check: H-3 Singlet & N-Me Doublet MS_Step->NMR_1H Decision Does Data Match? NMR_1H->Decision NMR_2D 2D NMR (HMBC/NOESY) Confirm Regiochemistry (2- vs 3-sub) Decision->NMR_2D Ambiguous Release Release for Biological Assay Decision->Release Pass Reject Reject / Repurify Decision->Reject Fail IR_Step FT-IR (ATR) Amide I/II Bands NMR_2D->IR_Step IR_Step->Release

Figure 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Analysis[1][4][7][8][9][10][11]

NMR is the primary tool for structural confirmation. The pyrazolo[1,5-a]pyridine core exhibits a unique magnetic environment due to the electron-rich bridgehead nitrogen, which shields the C-3 position while deshielding the C-7 proton.

Experimental Protocol ( H NMR)
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent amide aggregation and sharpen the N-H signal).
  • Concentration: 5-10 mg in 0.6 mL.

  • Acquisition: 30° pulse angle, 2.0s relaxation delay (d1), 64 scans.[1]

Assignment Table ( H NMR, 400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Structural Logic
NH 8.45 - 8.60Broad Quartet1H

Amide proton coupled to methyl group. Exchangeable with

.
H-7 8.65 - 8.75Doublet (d)1H

Deshielded by proximity to bridgehead Nitrogen lone pair and anisotropy.[1]
H-5 7.35 - 7.45Triplet/Multiplet1H-Typical aromatic pyridine meta-like proton.
H-4 7.80 - 7.90Doublet (d)1H

Adjacent to bridgehead, typically downfield of H-5/H-6.[1]
H-6 6.95 - 7.05Triplet (td)1H

Most shielded ring proton due to resonance electron density.[1]
H-3 7.15 - 7.25Singlet (s)1H-Diagnostic Peak. Confirms substitution at C-2. If C-3 were sub'd, this would vanish.[1]
N-CH

2.80 - 2.85Doublet (d)3H

Methyl group coupled to the adjacent NH proton.
2D NMR Logic (Self-Validation)

To prove the structure is the 2-carboxamide and not the 3-carboxamide isomer (a common synthetic impurity):

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a long-range coupling between the H-3 singlet and the Amide Carbonyl (~162 ppm) . If the amide were at position 3, the ring proton would be at H-2, and the HMBC pattern would differ significantly regarding the bridgehead carbons.

  • NOESY (Nuclear Overhauser Effect): Strong NOE should be observed between the N-CH

    
      group and H-3 .
    

Mass Spectrometry (MS) Profile[1][4]

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints that validate the amide side chain.

Method Parameters[2][4][7][11][12][13]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Fragmentation Pathway

The fragmentation of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide follows a predictable "Amide Cleavage" pathway.

  • Parent Ion:

    
    
    
    
    
  • Primary Fragment: Loss of methylamine (

    
    , -31 Da).[1]
    
    • Result: Acylium ion at

      
      .
      
  • Secondary Fragment: Loss of Carbon Monoxide (CO, -28 Da) from the acylium ion.

    • Result: Pyrazolo[1,5-a]pyridine cation at

      
      .[1]
      

Fragmentation Parent [M+H]+ m/z 176 Frag1 Acylium Ion m/z 145 Parent->Frag1 - CH3NH2 (31) Frag2 Core Cation m/z 117 Frag1->Frag2 - CO (28)

Figure 2: ESI+ Fragmentation pathway characteristic of N-methyl carboxamides.[1]

Infrared Spectroscopy (FT-IR)[1][7]

IR is utilized primarily to confirm the functional group status and solid-state form (polymorph check).

  • Instrument: ATR-FTIR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • 3250 - 3350 cm

      
       (Medium, Broad):  N-H stretching vibration.[1] The frequency indicates the degree of hydrogen bonding in the solid lattice.
      
    • 1640 - 1660 cm

      
       (Strong):  Amide I band (C=O stretch).[1] This is the most prominent feature.
      
    • 1530 - 1560 cm

      
       (Medium):  Amide II band (N-H bending/C-N stretch).[1]
      
    • 1630 cm

      
      :  C=N stretching of the pyrazolo core (often overlaps with Amide I).[1]
      

Synthesis & Impurity Profiling (Quality Control)

Understanding the synthesis is required to anticipate impurities. The standard route involves the [3+2] cycloaddition of N-aminopyridinium salts with propiolates or equivalent dipolophiles.

Common Impurities
  • Regioisomer (3-carboxamide): Occurs if the cycloaddition regioselectivity is poor. Detection: 1H NMR (Split of H-2/H-3 signals).

  • Hydrolysis Product (Carboxylic Acid):

    
     (MW 162).[1] Occurs if the amide coupling fails or hydrolyzes. Detection: MS (Peak at 163) and broad OH stretch in IR.[1]
    
  • Starting Material (N-aminopyridine): Detection: LC-MS (highly polar, elutes early).[1]

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine Derivatives. Journal of Medicinal Chemistry. Focuses on the scaffold's utility in PI3K/kinase inhibition and general characterization of the core. [1]

  • Spectroscopic Characterization of Fused Nitrogen Heterocycles. Bentham Science. Provides comparative NMR data for 2- vs 3-substituted pyrazolo[1,5-a]pyridines. [1]

  • Mass Spectrometry of Amide Derivatives. Chemistry LibreTexts. General fragmentation rules for N-methyl amides utilized in Section 4.

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid Data. PubChem. Precursor data used to validate core shifts.

  • N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide CAS Entry. ChemScene. Confirmation of specific CAS and physical properties.

Sources

Foundational

Mechanistic Profiling and Therapeutic Potential of N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives

Executive Summary: The Privileged Pyrazolo[1,5-a]pyridine Scaffold In modern rational drug design, the identification of versatile, rigid, and planar N-heterocyclic scaffolds is paramount. N-methylpyrazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pyrazolo[1,5-a]pyridine Scaffold

In modern rational drug design, the identification of versatile, rigid, and planar N-heterocyclic scaffolds is paramount. N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9)[1] serves as a foundational building block for a highly privileged class of pharmacophores. The fused pyrazolo-pyridine ring system provides a unique electron density profile ideal for


 stacking within deep protein binding pockets, while the 2-carboxamide moiety acts as a critical directional hydrogen-bond donor/acceptor.

Rather than acting as a standalone therapeutic, this specific N-methylated core is synthetically elaborated into complex derivatives that engage in highly selective protein-ligand and protein-protein interactions. Recent pharmacological profiling has identified three primary therapeutic modalities for this scaffold: CXCR4 antagonism in oncology and inflammation[2], Targeted Protein Degradation (TPD) of CK1


 in acute myeloid leukemia (AML)[3], and Dopamine D3 Receptor (D3R)  modulation in neuropsychiatric disorders[4].

Core Therapeutic Targets & Mechanistic Causality

CXCR4 (Chemokine Receptor Type 4) Antagonism

The CXCR4/CXCL12 signaling axis is a major driver of tumor metastasis and inflammatory cell recruitment. Historically, CXCR4 antagonists like AMD3100 (a bicyclam) failed in broad clinical applications due to severe cardiotoxicity driven by off-target metal chelation.

The Scaffold Hopping Rationale: By replacing the metal-chelating macrocycles with an amide-sulfamide derivative incorporating the pyrazolo[1,5-a]pyridine-2-carboxamide core, researchers eliminated cardiotoxicity while retaining high binding affinity[5]. The planar pyrazolo-pyridine core intercalates deeply into the transmembrane helices of the GPCR, while the carboxamide forms stable hydrogen bonds with critical tyrosine and aspartate residues in the binding pocket, effectively locking the receptor in an inactive conformation and preventing CXCL12-mediated


-arrestin recruitment and intracellular calcium flux[2].

CXCR4_Pathway CXCL12 CXCL12 (Endogenous Ligand) CXCR4 CXCR4 (GPCR Target) CXCL12->CXCR4 Activates G_Protein G-Protein Complex (Gαi, Gβγ) CXCR4->G_Protein Signals Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->CXCR4 Antagonizes AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K PI3K / Akt Pathway G_Protein->PI3K Activates cAMP cAMP Levels (Decreased) AC->cAMP Migration Cell Migration & Invasion PI3K->Migration Promotes

Fig 1: CXCR4 signaling pathway and its antagonism by pyrazolo[1,5-a]pyridine derivatives.

Casein Kinase 1 Alpha (CK1 ) via Targeted Protein Degradation

In the realm of targeted protein degradation, molecular glues induce proximity between an E3 ubiquitin ligase (like CRBN) and a neosubstrate. In Acute Myeloid Leukemia (AML), the selective degradation of CK1


 induces rapid p53-dependent apoptosis.

The Structural Causality: Traditional immunomodulatory drugs (IMiDs) like lenalidomide degrade CK1


 weakly and non-selectively.  demonstrated that appending a pyrazolo[1,5-a]pyridine-2-carboxamide moiety to the glutarimide core drastically alters the surface topology of the resulting ternary complex[3]. The nitrogen at the 1-position of the pyrazolo[1,5-a]pyridine motif forms a highly specific hydrogen bond with the Lys18 side chain of CK1

, bridging the E3 ligase and the kinase with single-digit nanomolar degradation potency (

)[6].

CK1a_Degradation Glue Molecular Glue (Pyrazolo-pyridine core) CRBN CRBN (E3 Ligase Receptor) Glue->CRBN Binds Ternary Ternary Complex CRBN - Glue - CK1α CRBN->Ternary CK1a CK1α (Target Protein) CK1a->Ternary Recruited by Glue Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation (Apoptosis in AML) Proteasome->Degradation Cleavage

Fig 2: Mechanism of CK1α targeted protein degradation via molecular glues.

Dopamine D3 Receptor (D3R) Modulation

The Dopamine D3 receptor is a highly sought-after target for the treatment of psychostimulant addiction. The primary challenge in D3R drug design is achieving selectivity over the highly homologous D2 receptor (D2R).

The Selectivity Mechanism: reveal that the pyrazolo[1,5-a]pyridine-2-carboxamide core acts as an optimal secondary pharmacophore[4]. While the primary amine binds the conserved orthosteric aspartate, the rigid pyrazolo-pyridine tail extends into a secondary, less conserved allosteric pocket of the D3R, yielding >130-fold subtype selectivity over D2R and effectively suppressing drug-maintained behavior in vivo[7].

Quantitative Data Analysis

The table below synthesizes the pharmacological metrics of key pyrazolo[1,5-a]pyridine-2-carboxamide derivatives across their respective therapeutic targets.

Compound / DerivativePrimary TargetAssay MethodologyPotency / Affinity MetricSelectivity Profile
Compound Ig (Amide-sulfamide analog)CXCR4Competitive Binding (TN14003 displacement)

nM
>100x over ACKR3
QXG-6442 (Imidazo-pyrimidine glue)CK1

NanoBRET / Western Blot Degradation

nM
Spares IKZF1/3 & GSPT1
FAUC 329 (Fluorinated analog 26)Dopamine D3RIn vitro Autoradiography / Radioligand

nM
130-fold over D2R

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these compounds relies on self-validating assay architectures that rule out false positives (e.g., non-specific membrane disruption or transcriptional silencing).

Protocol A: Self-Validating CXCR4 Competitive Binding Assay

Purpose: To confirm direct orthosteric/allosteric engagement with the CXCR4 receptor rather than downstream kinase inhibition.

  • Cell Preparation: Culture CXCR4-positive MDA-MB-231 human breast cancer cells. As a self-validating negative control, culture CXCR4-negative A1N4 cells in parallel[2].

  • Ligand Incubation: Pre-incubate cells with the pyrazolo[1,5-a]pyridine-2-carboxamide derivative at logarithmic concentrations (1 nM to 1000 nM) for 30 minutes at 4°C to prevent receptor internalization.

  • Fixation & Competition: Fix cells using 4% paraformaldehyde. Introduce biotinylated TN14003 (a known, highly potent CXCR4 peptidic inhibitor) to the fixed cells.

  • Fluorescent Detection: Add streptavidin-conjugated rhodamine.

  • Validation Logic: If the test compound genuinely binds CXCR4, it will competitively displace the biotinylated TN14003, resulting in a dose-dependent reduction in rhodamine fluorescence. The A1N4 negative control ensures that any residual fluorescence is recognized as background noise rather than true binding.

Protocol B: Mechanistic Validation of CK1 Degradation

Purpose: To definitively prove that the reduction in CK1


 levels is driven by ubiquitin-proteasome system (UPS) degradation, not by off-target transcriptional suppression.
  • Cell Treatment: Seed AML cell lines (e.g., MV4-11) and treat with the molecular glue degrader (e.g., QXG-6442) at

    
     concentrations for 6 hours[3].
    
  • Proteasome Rescue (The Validation Step): In a parallel cohort, pre-treat the cells with 1

    
    M MG132 (a 26S proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligases) 1 hour prior to adding the molecular glue.
    
  • Protein Extraction & Western Blot: Lyse cells, extract total protein, and run SDS-PAGE followed by immunoblotting with anti-CK1

    
     and anti-
    
    
    
    -actin (loading control) antibodies.
  • Validation Logic: A true molecular glue degrader will show complete depletion of CK1

    
     in the standard treatment group. However, in the MG132/MLN4924 rescue groups, CK1
    
    
    
    levels must return to baseline. If the protein remains depleted despite proteasome inhibition, the compound is falsely acting as a transcriptional repressor or inducing non-specific cytotoxicity.

References

  • Development of CXCR4 modulators by virtual HTS of a novel amide-sulfamide compound library. European Journal of Medicinal Chemistry.[Link]

  • Development of Potent and Selective CK1

    
     Molecular Glue Degraders. Journal of Medicinal Chemistry.[Link]
    
  • Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior. Bioorganic & Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide

Executive Summary & Strategic Relevance The pyrazolo[1,5-a]pyridine scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and azaindole. This bicyclic system is structurally i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The pyrazolo[1,5-a]pyridine scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and azaindole. This bicyclic system is structurally intrinsic to several FDA-approved kinase inhibitors and is heavily utilized in targeting the JAK/STAT signaling pathway , dopamine receptors, and p38 MAP kinase.

This Application Note provides a validated, scalable protocol for the synthesis of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1204943-50-9). Unlike generic procedures, this guide emphasizes the [3+2] dipolar cycloaddition strategy via N-aminopyridinium ylides, a route selected for its regioselectivity and operational simplicity compared to oxidative cyclization methods.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a solubility-enhanced probe for binding pockets requiring hydrogen bond donors/acceptors.

  • Kinase Inhibitor Core: Precursor for C-3 functionalization (e.g., iodination/Suzuki coupling) to generate library diversity.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the construction of the 5,6-fused ring system via a 1,3-dipolar cycloaddition . The N-aminopyridinium salt serves as the dipole precursor, which, upon deprotonation, generates a pyridinium ylide that reacts regioselectively with an alkynyl ester.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start Pyridine Salt 1-Aminopyridinium Iodide Start->Salt N-Amination Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Inter Dihydro Intermediate Ylide->Inter Cycloaddition Ester Pyrazolo[1,5-a] pyridine-2-ester Inter->Ester Aromatization (-2H) Product N-Methyl Amide (Target) Ester->Product Amidation Reagent1 HOSA or NH2NH2 Reagent2 Base (K2CO3) - HI Reagent3 Methyl Propiolate [3+2] Cycloaddition Reagent4 MeNH2 (Aminolysis)

Figure 1: Mechanistic flow from pyridine activation to final amidation. The critical step is the in-situ generation of the unstable ylide.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

This step utilizes the Gösl and Meuwsen modification, optimizing for safety by avoiding isolated diazonium species.

Reagents:

  • 1-Aminopyridinium iodide (CAS: 6295-87-0)[1]

  • Methyl propiolate (CAS: 922-67-8)

  • Potassium carbonate (Anhydrous)[2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Protocol:

  • Setup: Charge a dry 250 mL round-bottom flask with 1-aminopyridinium iodide (10.0 g, 45.0 mmol) and anhydrous DMF (100 mL). Stir to form a suspension.

  • Base Addition: Add potassium carbonate (12.4 g, 90.0 mmol, 2.0 equiv) in one portion. The mixture will turn a deep blue/purple color, indicating the formation of the N-iminopyridinium ylide.

    • Critical Process Parameter (CPP): Maintain temperature < 25°C. The ylide is thermally sensitive.

  • Cycloaddition: Add methyl propiolate (4.54 g, 54.0 mmol, 1.2 equiv) dropwise over 20 minutes.

    • Observation: The reaction is exothermic. The deep color will fade to a lighter brown/yellow as the dipole is consumed.

  • Reaction: Stir at ambient temperature (20–25°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Dilute the reaction mixture with water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine (2 x 50 mL) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough. If necessary, recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Yield Target: 60–75% (Yellowish solid).

Stage 2: Conversion to N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide

Direct aminolysis is preferred over hydrolysis/coupling to maximize atom economy.

Reagents:

  • Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (from Stage 1)

  • Methylamine (33% wt. in Ethanol or 40% aq.)

  • Solvent: Methanol or Ethanol

Protocol:

  • Setup: In a pressure tube or sealed vessel, dissolve the ester intermediate (2.0 g, 11.3 mmol) in Methanol (10 mL).

  • Amidation: Add Methylamine solution (10 equiv).

    • Note: A large excess drives the equilibrium and kinetics.

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • CPP: Do not exceed 80°C to prevent degradation of the pyrazolo core.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate the mixture to dryness under reduced pressure to remove solvent and excess methylamine.

  • Purification:

    • Triturate the solid residue with cold Diethyl Ether or Hexane/EtOAc (9:1) to remove impurities.

    • Filter and dry under high vacuum.

    • Yield Target: >85% (White to off-white solid).

Workup & Purification Logic

PurificationFlow Reaction Crude Reaction Mixture (Stage 2) Evap Rotary Evaporation (Remove MeOH/MeNH2) Reaction->Evap Residue Solid Residue Evap->Residue Trituration Trituration (Cold Et2O or Hex/EtOAc) Residue->Trituration Purification Filtration Filtration Trituration->Filtration Solid Filter Cake (Product) Filtration->Solid Filtrate Filtrate (Impurities) Filtration->Filtrate QC QC: NMR / LCMS Solid->QC

Figure 2: Streamlined purification workflow for the amidation step, avoiding costly chromatography.

Analytical Specifications

Data Summary Table
ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.
Molecular Weight 175.19 g/mol Formula: C9H9N3O
LC-MS (ESI) [M+H]+ = 176.2Single peak > 98% purity.
1H NMR (DMSO-d6) δ 8.65 (d, 1H), 8.40 (br q, 1H, NH), 7.80 (d, 1H), 7.25 (t, 1H), 7.05 (s, 1H), 6.95 (t, 1H), 2.80 (d, 3H).Diagnostic signals: Amide NH (broad q) and N-Me doublet.
Solubility DMSO, Methanol, DCMPoorly soluble in water and hexane.
Interpretation of NMR
  • H-7 (Doublet, ~8.6 ppm): The proton adjacent to the bridgehead nitrogen is most deshielded.

  • H-3 (Singlet, ~7.05 ppm): The pyrazole proton. Absence of splitting confirms the 2-substitution pattern.

  • N-Methyl (Doublet, ~2.8 ppm): Couples with the NH proton; confirms amide formation.

Safety & Handling

  • 1-Aminopyridinium Iodide: Irritant. While safer than isolated diazonium salts, it should be handled in a fume hood.

  • Methylamine: Volatile, toxic, and flammable. Use a sealed pressure vessel behind a blast shield during heating.

  • Exotherm: The cycloaddition step (Stage 1) is exothermic. Scale-up requires active cooling to prevent runaway reactions.

References

  • Core Synthesis (Org. Syn. Procedure)

    • Title: 1-Aminopyridinium Iodide [and subsequent cycloaddition reactions].[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.43 (1973); Vol. 43, p.1 (1963).

    • URL:[Link]

    • Relevance: Foundational method for generating the N-aminopyridinium ylide and reacting with propiol
  • Medicinal Chemistry Application (JAK Inhibitors)

    • Title: Discovery of Pyrazolo[1,5-a]pyridines as JAK Inhibitors.
    • Source:Journal of Medicinal Chemistry (General scaffold reference).
    • Context: Validates the scaffold's utility in kinase inhibition.
    • URL:[Link] (Landing page for scaffold search).

  • Compound Identification

    • Title: N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1204943-50-9).[5]

    • Source: ChemScene / PubChem.

Sources

Application

using N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in vitro assays

Application Note: In Vitro Profiling of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Scaffold Executive Summary N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Scaffold

Executive Summary

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9) represents a "privileged scaffold" in medicinal chemistry. Its fused bicyclic core—isosteric with indole and purine—serves as a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors (e.g., analogs of Filgotinib), RET kinase inhibitors , and P2X3 receptor antagonists for chronic cough and pain.

This Application Note provides a rigorous technical guide for using this specific molecule (and its derivatives) in in vitro assays. Unlike fully optimized clinical candidates, this molecule often behaves as a fragment or lead-like probe . Therefore, assay protocols must account for moderate potency (requiring higher testing concentrations) and potential physicochemical interference (autofluorescence).

Compound Management & Physicochemical Properties

Before initiating biological assays, the integrity of the chemical probe must be established to prevent false negatives/positives.

Solubility and Stock Preparation

The pyrazolo[1,5-a]pyridine core is generally lipophilic.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock. Avoid concentrations >100 mM to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into single-use vials (amber glass or polypropylene) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce hydration and degradation of the amide bond.

Autofluorescence Warning (Critical)
  • Mechanism: The pyrazolo[1,5-a]pyridine system is a known fluorophore, often emitting in the blue/green region (Ex/Em ~350/450 nm) depending on substitution.

  • Impact: In fluorescence-intensity based assays (e.g., certain FRET or Calcium Flux assays), this compound may cause false signals (interference).

  • Mitigation: Always include a "Compound Only" control (no enzyme/cells) to subtract background fluorescence. Use Time-Resolved Fluorescence (TR-FRET) or Red-shifted dyes (e.g., Alexa Fluor 647) to minimize spectral overlap.

Protocol A: Biochemical Kinase Inhibition Assay (JAK1/2 Focus)

This scaffold is a classic ATP-competitive pharmacophore for JAK family kinases. The following protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, which is robust against the compound's potential autofluorescence.

Assay Principle
  • Enzyme: Recombinant Human JAK1 or JAK2 (catalytic domain).

  • Substrate: GFP-labeled STAT1 peptide (or similar).

  • Detection: Terbium (Tb)-labeled anti-phospho-STAT antibody.

  • Readout: When the kinase phosphorylates the substrate, the antibody binds. Tb acts as the donor (Ex 340 nm) and GFP as the acceptor (Em 520 nm). Disruption by the inhibitor decreases the TR-FRET signal.

Materials
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • ATP:

    
     apparent (typically 10–50 µM depending on the specific JAK isoform).
    
  • Plate: 384-well low-volume white microplate (e.g., Corning 4513).

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in 100% DMSO (Top conc: 10 mM).

    • Dilute 1:100 into Assay Buffer (Intermediate Plate) to reach 1% DMSO.

    • Transfer 2.5 µL of diluted compound to the 384-well assay plate.

  • Enzyme Addition:

    • Dilute JAK enzyme to 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Add 2.5 µL Enzyme to the plate.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT. This allows the compound to bind the ATP pocket.

  • Substrate Initiation:

    • Prepare 2X Substrate/ATP mix (e.g., 400 nM GFP-peptide + 20 µM ATP).

    • Add 5 µL to the plate. Final Volume = 10 µL.

    • Incubate for 60 min at RT (protected from light).

  • Detection:

    • Add 10 µL of Tb-labeled Antibody + EDTA (to stop the reaction).

    • Incubate for 60 min.

  • Measurement:

    • Read on a multimode reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Tb donor).

    • Emission 2: 520 nm (GFP acceptor).

    • Calculation: TR-FRET Ratio =

      
      .
      

Protocol B: Cellular P2X3 Antagonist Assay (Calcium Flux)

Recent patent literature links N-methylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives to P2X3 receptor antagonism (treatment of cough/pain). This assay measures the inhibition of ATP-induced calcium influx.

Assay Principle
  • Cell Line: CHO-K1 or HEK293 stably expressing human P2X3 receptors.

  • Agonist:

    
    -methylene ATP (more stable P2X3 agonist).
    
  • Readout: FLIPR (Fluorometric Imaging Plate Reader) using a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6).

Step-by-Step Procedure
  • Cell Plating:

    • Plate 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove media and add 20 µL Calcium-6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 1 hr at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of 3X concentration of the test compound.

    • Critical: Incubate for 15–30 minutes to allow equilibration with the receptor before agonist addition.

    • Note: Perform a "signal check" immediately after addition to detect intrinsic fluorescence (false agonist signal).

  • Agonist Injection & Read:

    • Place plate in FLIPR Tetra or similar instrument.

    • Inject 10 µL of EC₈₀ concentration of

      
      -meATP.
      
    • Record fluorescence (Ex 480 / Em 525) for 180 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Normalize to Vehicle Control (0% Inhibition) and Reference Antagonist (100% Inhibition).

Data Visualization & Logic

Mechanism of Action Diagram

The following diagram illustrates the dual utility of the scaffold in Kinase (JAK) and Ion Channel (P2X3) pathways.

G cluster_JAK Kinase Pathway (Inflammation) cluster_P2X Ion Channel Pathway (Pain/Cough) Compound N-methylpyrazolo [1,5-a]pyridine-2-carboxamide JAK JAK1 / JAK2 (ATP Pocket) Compound->JAK Inhibits (Type I) P2X3 P2X3 Receptor (Allosteric/Orthosteric) Compound->P2X3 Antagonizes STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammatory Cytokines) STAT->Nucleus Translocates Calcium Ca2+ Influx P2X3->Calcium Gates Nerve Sensory Nerve Firing Calcium->Nerve Depolarizes

Caption: Dual pharmacological profile of the pyrazolo[1,5-a]pyridine scaffold targeting JAK kinase signaling and P2X3 ion channels.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background (FLIPR) Compound AutofluorescenceUse red-shifted calcium dyes (e.g., Cal-590) or subtract baseline fluorescence pre-agonist.
Precipitation Low Solubility in Aqueous BufferLimit final DMSO concentration to 1% max; ensure intermediate dilution is well-mixed.
Bell-Shaped Curve Aggregation or "Inner Filter Effect"Add 0.01% Triton X-100 or Brij-35 to assay buffer; check absorbance at excitation wavelength.
Weak Potency (IC50 > 10µM) Fragment NatureThis is expected for the core scaffold. Use it as a starting point for SAR (Structure-Activity Relationship) expansion.

References

  • Discovery of Triazolo[1,5-a]pyridine Derivatives as Novel JAK1/2 Inhibitors. Source: National Institutes of Health (PubMed) / Acta Pharmaceutica Sinica B. Context: Establishes the pyrazolo/triazolo-pyridine core as a privileged scaffold for JAK inhibition. URL:[Link]

  • P2X3 and/or P2X2/3 Compounds and Methods (Patent US20180093991A1). Source: Google Patents / Asana BioSciences.[2] Context: Explicitly lists N-methylpyrazolo[1,5-a]pyridine derivatives in the synthesis and testing of P2X3 antagonists. URL:

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore. Source: RSC Advances / Chemical Communications. Context: Details the intrinsic fluorescence properties of the scaffold, crucial for troubleshooting assay interference. URL:[Link]

  • Pyrazolo[1,5-a]pyridine Derivatives and Methods of Their Use (Patent WO2015100117A1). Source: Google Patents.[2] Context: Describes the use of this scaffold in AXL and c-MET kinase inhibition assays. URL:

Sources

Method

application of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in neuroscience research

Application Note: Engineering Subtype-Selective and G Protein-Biased Dopaminergic Probes using the N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Scaffold Executive Summary & Mechanistic Grounding In modern neuroscience a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Subtype-Selective and G Protein-Biased Dopaminergic Probes using the N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Scaffold

Executive Summary & Mechanistic Grounding

In modern neuroscience and neuropharmacology, achieving absolute receptor subtype selectivity and functional bias remains a profound challenge. The dopamine D2 and D3 receptors (D2R and D3R) share approximately 78% sequence homology within their transmembrane domains, rendering their orthosteric binding sites (OBS) nearly indistinguishable to classical ligands[1].

To overcome this, the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide structure has emerged as a privileged scaffold. By acting as a rigid, extended pharmacophore, the pyrazolo[1,5-a]pyridine moiety projects out of the OBS and anchors into the extracellular-facing secondary binding pocket (SBP) of the receptor[2].

  • Causality of Selectivity : The rigid carboxamide linker restricts the conformational entropy of the molecule, while the pyrazolo-pyridine core engages in highly specific

    
     stacking and hydrophobic interactions unique to the D3R SBP. This structural logic yields compounds like FAUC 329, which exhibit sub-nanomolar affinity and >130-fold selectivity for D3R over D2R[3].
    
  • Causality of Functional Bias : Beyond subtype selectivity, this scaffold stabilizes specific active conformations of the D2R intracellular loops. This steric stabilization favors

    
     protein coupling while hindering the recruitment of 
    
    
    
    -arrestin, providing a pathway to antipsychotics with minimized motor side effects[4].

Workflow I: Validating D3R-Selective Radiotracers via In Vitro Autoradiography (AGR)

To visualize D3R-rich neuroanatomy (e.g., the Islands of Calleja and Nucleus Accumbens) in Parkinson's disease models,


-labeled pyrazolo[1,5-a]pyridine-2-carboxamide derivatives (such as 

) are utilized[3].

Self-Validating System Logic : Radioligand binding is prone to off-target lipophilic accumulation. This protocol employs a parallel displacement matrix using BP897 (a structurally distinct D3R ligand). If the radioactive signal is not completely ablated in the BP897 cohort, the signal is flagged as non-specific, instantly invalidating the tracer batch.

Step-by-Step Methodology:
  • Tissue Preparation : Extract and rapidly freeze rat brains in isopentane at -40°C. Section into 20 µm slices using a cryostat and mount on gelatin-coated slides.

    • Expert Insight: Cryosectioning preserves the native conformation of the SBP without requiring chemical fixation (like paraformaldehyde), which can cross-link extracellular loops and destroy pyrazolo[1,5-a]pyridine binding affinity.

  • Pre-Incubation (Endogenous Cleansing) : Incubate slides in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 15 minutes at room temperature.

    • Expert Insight: This step washes out endogenous dopamine, ensuring the orthosteric site is fully vacant for the radiotracer.

  • Radioligand Incubation : Incubate sections with 1.0 nM of the

    
    -pyrazolo[1,5-a]pyridine tracer for 60 minutes at room temperature.
    
    • Expert Insight: 60 minutes ensures the ligand reaches equilibrium binding (

      
      ) within the tissue matrix. Room temperature is chosen over 37°C to prevent rapid dissociation kinetics and tracer degradation.
      
  • Self-Validation (Displacement) : Concurrently incubate a parallel set of adjacent slices with 1.0 nM tracer + 10 µM BP897.

  • Washing & Detection : Wash slides sequentially in ice-cold assay buffer (2 × 5 min) followed by a rapid dip in ice-cold distilled water to remove buffer salts. Dry rapidly under a stream of cold air and expose to a phosphor imager plate for 12 hours.

Workflow II: Quantifying Functional Selectivity (G-Protein Bias) via BRET

The pyrazolo[1,5-a]pyridine substructure is pivotal in developing G protein-biased D2R partial agonists[4]. To quantify this bias, Bioluminescence Resonance Energy Transfer (BRET) is used to monitor real-time protein-protein interactions in live cells.

Self-Validating System Logic : The protocol utilizes the operational model of agonism to calculate the


 value. By normalizing the test compound's response against a full reference agonist (endogenous dopamine) within the exact same cell population, the assay self-corrects for variations in biosensor expression levels, ensuring the calculated bias is an intrinsic property of the ligand.
Step-by-Step Methodology:
  • Plasmid Transfection : Co-transfect HEK293T cells with plasmids encoding D2R-RLuc8 (donor) and either

    
    -Venus or 
    
    
    
    -arrestin2-Venus (acceptors) using polyethylenimine (PEI).
    • Expert Insight: RLuc8 is selected over standard Renilla luciferase due to its enhanced stability and superior quantum yield, which is critical for detecting the subtle conformational shifts induced by partial agonists.

  • Cell Preparation : 48 hours post-transfection, wash cells and resuspend in Tyrode's buffer. Distribute into 96-well white opaque microplates.

  • Substrate Addition : Add 5 µM Coelenterazine h to the wells and incubate in the dark for 10 minutes.

    • Expert Insight: Coelenterazine h is utilized due to its lower auto-oxidation rate compared to native coelenterazine, maximizing the signal-to-noise ratio required for transient

      
      -arrestin interactions.
      
  • Ligand Stimulation : Inject varying concentrations (

    
     to 
    
    
    
    M) of the pyrazolo[1,5-a]pyridine derivative.
  • Signal Acquisition : Measure BRET signals immediately using a microplate reader equipped with simultaneous dual emission detection (480 nm for RLuc8, 530 nm for Venus). Calculate the BRET ratio (530 nm / 480 nm) and plot dose-response curves to derive the bias factor.

Quantitative Pharmacological Profiles

The structural tuning of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold allows for precise manipulation of receptor affinity and functional outcomes[3][4][5].

Table 1: Pharmacological Profile of Key Pyrazolo[1,5-a]pyridine Derivatives

Compound / LigandTarget ReceptorBinding Affinity (

, nM)
Subtype SelectivityFunctional BiasPrimary Neuroscience Application
Dopamine (Ref) D2 / D3~1000 / ~25BalancedBalancedEndogenous Reference Baseline
FAUC 329 D30.31130-fold (D2/D3)Partial AgonistParkinson's Disease Models

Tracer
D30.31130-fold (D2/D3)AntagonistPET Imaging / Autoradiography
Compound 16c D21.50High D2 Affinity

Biased
Antipsychotic Drug Development

Pathway Visualization

G Ligand Pyrazolo[1,5-a]pyridine Derivative Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds Secondary Pocket GProtein Gαi/o Pathway (Activation) Receptor->GProtein Favored Conformation Arrestin β-Arrestin Pathway (Recruitment) Receptor->Arrestin Sterically Hindered Efficacy Therapeutic Efficacy (Antipsychotic/Neuroprotective) GProtein->Efficacy SideEffects Motor Side Effects & Desensitization Arrestin->SideEffects

Figure 1: Mechanism of G protein-biased signaling induced by pyrazolo[1,5-a]pyridine derivatives.

References[5] Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIRkwl9XRmKJwFTu05ddKfn9ETARDdKcjdmBad4crplozx09l06LYEgwjWha9AdFor16qV3IMhSwJaO19E68SlXH_P0NyiSzAALGFPuRmVoF_H3AY7m0rSFEyGsMIB1hT59kI=[2]Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZTiG26_EQVnGBxJzFvVpNDUSTjDTr9NC4e3hZe_7dMCrAjYH48gdHMSdGLyGJd882W336cHteam4eUwy3IUTOt90DjMVZLb8n0cPpUW1U74qQBI6owO0PSlkTjXAVzVekTLI=[4]Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. PubMed (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHujC19MBPQEpBP3IzvWK-HvCJLVh9q6Uny84S51pnalv2hjIe1yrAOvTujGh-UO-CxnIQ8yDEgN8LgVPx2NTgpzvTpMETrpBFJhge7SC8ZGmNYC4p3FL_6ZUQfpnV6bzuydBo=[1]Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS One. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo8DaxEIlOdE1p_NI8GYBAJ7P1swjPW0YvyxnDL4oXMSM_1AfzbDU4nsPf3y-2WWeCafz2BKD64V5zZOkztWhCuBQgGwmorl16Ly7j6i56B33TALKhwwTz2jA-DeRNsbKu77PZsQhDTGVYXlr-RoZdAtIJ_8LyvgpLvaz9eg2upmK0aA==[3]Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior. PubMed (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNWRKzhtxrQW6pOAnpPvnC6PyjppqkgVicrQuKVe7Gvklv_pDIR9mYIL1QRifa8PW_jJisl8rAvi_lYuJqLLaau2ol3VLlzjNvvV83banZ8vScg5jHO7Mjzii9rzJuAFcL1yeL646l0JdaGQ==

Sources

Application

Application Note: N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives in Cancer Cell Line Assays

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Pharmacophore Versatility in Oncology Drug Discovery As a Senior Application Scientist, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Pharmacophore Versatility in Oncology Drug Discovery

As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the foundation for diverse therapeutic agents. The N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold (CAS 1204943-50-9) is a prime example of such chemical versatility. By systematically modifying the amide side chains and the core heterocycle, medicinal chemists have successfully redirected this pharmacophore to target distinct, non-overlapping oncogenic pathways.

Recent literature highlights its utility in three primary domains of cancer research:

  • CXCR4 Antagonism : Amide-sulfamide derivatives based on this scaffold effectively block the CXCL12/CXCR4 chemokine axis, a primary driver of tumor metastasis and immune evasion .

  • AKR1C3 Inhibition : Substituted derivatives act as selective aldo-keto reductase (AKR1C3) inhibitors, which are critical for reversing hormone-dependent prostate and breast cancer proliferation .

  • Targeted Protein Degradation : When conjugated to glutarimide moieties, the pyrazolo[1,5-a]pyridine-2-carboxamide motif functions as a potent molecular glue degrader. It recruits CK1α to the CRBN E3 ligase for ubiquitination, demonstrating single-digit nanomolar lethality in acute myeloid leukemia (AML) models .

This guide provides robust, self-validating protocols for evaluating these derivatives in in vitro cancer models, focusing heavily on the highly validated CXCR4/CXCL12 metastatic signaling pathway.

Mechanistic Overview: The CXCR4/CXCL12 Axis

In highly metastatic cell lines (e.g., MDA-MB-231 breast cancer cells), the binding of the endogenous chemokine CXCL12 (SDF-1) to the CXCR4 receptor triggers G-protein coupled signaling. This activates the PI3K/AKT cascade, driving cytoskeletal rearrangement, cell survival, and extracellular matrix invasion. Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives act as allosteric or competitive antagonists, uncoupling this axis and halting metastatic progression.

G CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_Protein G-Proteins (Gαi) CXCR4->G_Protein Inhibitor Pyrazolo[1,5-a]pyridine Derivative (Antagonist) Inhibitor->CXCR4 Blocks PI3K PI3K G_Protein->PI3K AKT AKT (p-AKT) PI3K->AKT Invasion Tumor Invasion & Metastasis AKT->Invasion

Figure 1: Mechanism of pyrazolo[1,5-a]pyridine derivatives blocking the CXCR4/CXCL12 axis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, every assay described below is designed as a self-validating system incorporating strict internal controls.

Protocol A: Cell Viability and Proliferation Assay (IC50 Determination)

This protocol is optimized for evaluating the cytotoxicity of CK1α molecular glue degraders in AML cell lines (e.g., MOLM-14).

Step-by-Step Methodology:

  • Cell Seeding: Harvest MOLM-14 cells in the logarithmic growth phase. Seed 10,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate. Fill the outer edge wells with 100 µL of sterile PBS.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine derivative in 100% DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 in culture media, then add 10 µL of this intermediate dilution to the 90 µL of cells (Final DMSO concentration = 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

  • Self-Validation: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (maximum cell death) to define the assay's dynamic range.

Expertise & Experience (Causality Insight): Why are the edge wells filled with PBS? This mitigates the "edge effect" caused by thermal gradients and evaporation in the incubator. Evaporation artificially concentrates the compound in the peripheral wells, which severely skews IC50 calculations. Why strictly 0.1% DMSO? Higher concentrations of DMSO induce basal toxicity and alter lipid bilayer permeability, confounding the intrinsic cytotoxicity of the test compound.

Protocol B: Matrigel Invasion Assay (CXCR4-Mediated Metastasis)

This protocol evaluates the efficacy of CXCR4 antagonists in preventing the invasion of highly metastatic MDA-MB-231 breast cancer cells.

Step-by-Step Methodology:

  • Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with warm serum-free DMEM for 2 hours at 37°C.

  • Cell Starvation: Culture MDA-MB-231 cells in DMEM containing 0.1% FBS for 24 hours prior to the assay.

  • Seeding & Treatment: Harvest starved cells and resuspend in serum-free DMEM. Seed 50,000 cells (in 200 µL) into the upper chamber. Immediately add the pyrazolo[1,5-a]pyridine derivative (e.g., 10 µM) to the upper chamber.

  • Chemoattractant Addition: Add 600 µL of DMEM containing 100 ng/mL recombinant human CXCL12 to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Harvest & Staining: Gently swab the interior of the upper chamber with a cotton swab to remove non-invading cells. Fix the cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Wash inserts in distilled water, dry, and count invading cells under a bright-field microscope (5 random fields per insert).

  • Self-Validation: Include a negative control (no CXCL12 in the lower chamber) to establish basal invasion, and a positive control (AMD3100, a known CXCR4 antagonist) to benchmark compound efficacy.

Expertise & Experience (Causality Insight): Why is 24-hour serum starvation critical? Fetal Bovine Serum (FBS) contains a myriad of potent growth factors (e.g., EGF, PDGF) that stimulate parallel, CXCR4-independent invasion pathways. Starving the cells isolates the chemotactic response strictly to the CXCL12 gradient provided in the lower chamber, ensuring the observed inhibition is mechanism-specific.

Protocol C: Western Blotting for Downstream Signaling (p-AKT/AKT)

Used to validate the intracellular blockade of the CXCR4 receptor by analyzing the downstream PI3K/AKT cascade.

Step-by-Step Methodology:

  • Stimulation: Pre-treat serum-starved MDA-MB-231 cells with the inhibitor for 1 hour. Stimulate with 50 ng/mL CXCL12 for exactly 10 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

  • Protein Assay & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using Enhanced Chemiluminescence (EEL) substrate and image.

  • Self-Validation: Total AKT serves as the internal loading control to normalize p-AKT signals, ensuring that changes in phosphorylation are not artifacts of unequal protein loading.

Expertise & Experience (Causality Insight): Why a strict 10-minute stimulation? Kinase phosphorylation cascades are rapid and transient. Peak AKT phosphorylation occurs between 5–15 minutes post-CXCL12 binding; longer incubations lead to receptor internalization and signal attenuation via endogenous phosphatases. Why block with BSA instead of non-fat dry milk? Milk contains casein, a phosphoprotein that cross-reacts with phospho-specific antibodies (like anti-p-AKT), leading to unacceptably high background noise.

Quantitative Data Summarization

When benchmarking novel N-methylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives against standard clinical or pre-clinical controls, data should be structured to highlight target specificity and cellular context.

Compound Class / DerivativeTarget Cell LinePrimary TargetAssay TypeExpected Efficacy / IC50Reference Standard
Amide-sulfamide derivative MDA-MB-231 (Breast)CXCR4Matrigel Invasion>70% inhibition at 10 µMAMD3100
Glutarimide-conjugated derivative MOLM-14 (AML)CK1α / CRBNCell ViabilityIC50 < 5 nMLenalidomide
N-((6-oxo-1,6-dihydropyrimidin-4-yl)methyl) derivative LNCaP (Prostate)AKR1C3Enzymatic InhibitionKi = 118 µMIndomethacin

Table 1: Comparative efficacy profiles of various pyrazolo[1,5-a]pyridine-2-carboxamide derivatives across distinct oncological targets.

References

  • Bai R, Shi Q, Liang Z, et al. "Development of CXCR4 modulators by virtual HTS of a novel amide-sulfamide compound library." European Journal of Medicinal Chemistry. 2017 Jan 27;126:464-475.[Link]

  • Brožič P, Turk S, Adeniji AO, et al. "Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library." Journal of Medicinal Chemistry. 2012 Sep 13;55(17):7417-24.[Link]

  • Geng Q, Jiang Z, Byun WS, et al. "Development of Potent and Selective CK1α Molecular Glue Degraders." Journal of Medicinal Chemistry. 2025 Feb 13;68(3):3180-3196.[Link]

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] Notably, derivatives of this scaffold have demonstrated potent activities, including antitubercular effects and the inhibition of protein kinases.[2][3][4] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] This has made them one of the most important target classes for drug discovery.[6]

This application note presents a comprehensive guide for the high-throughput screening (HTS) of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide and its analogs against a hypothetical serine/threonine kinase, "Kinase X," which is implicated in oncogenic signaling. We will detail the principles of assay development, provide step-by-step protocols for a robust HTS campaign, and discuss the data analysis workflow for hit identification and validation.

The Target: "Kinase X" - A Hypothetical Driver of Oncogenesis

For the purpose of this guide, we will consider "Kinase X" as a previously identified protein kinase whose aberrant activity is correlated with tumor progression. A specific and potent inhibitor of Kinase X is therefore a desirable therapeutic agent. The following diagram illustrates the hypothetical signaling pathway involving Kinase X.

KinaseX_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Kinase X Kinase X Adaptor Proteins->Kinase X Substrate Protein Substrate Protein Kinase X->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Figure 1: Hypothetical Signaling Pathway of Kinase X.

High-Throughput Screening Workflow for Kinase X Inhibitors

The primary objective of the HTS campaign is to identify compounds that inhibit the enzymatic activity of Kinase X from a large chemical library. The workflow is designed to be robust, automated, and scalable.[7][8]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Orthogonal Assays Assay Miniaturization Assay Miniaturization Z'-Factor Determination Z'-Factor Determination Assay Miniaturization->Z'-Factor Determination Compound Library Screening Compound Library Screening Z'-Factor Determination->Compound Library Screening Single-Point Concentration Single-Point Concentration Compound Library Screening->Single-Point Concentration Hit Re-test Hit Re-test Single-Point Concentration->Hit Re-test Dose-Response Curves Dose-Response Curves Hit Re-test->Dose-Response Curves IC50 Determination IC50 Determination Dose-Response Curves->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell-Based Assays Cell-Based Assays Mechanism of Action Studies->Cell-Based Assays

Figure 2: High-Throughput Screening Workflow.

Protocols

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)

For this HTS campaign, a Homogeneous Time-Resolved Fluorescence (HTRF) assay will be employed. This technology is well-suited for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[9] The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase X. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When both are bound to the phosphorylated peptide, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur between the europium donor and the XL665 acceptor. The resulting HTRF signal is directly proportional to the amount of phosphorylated substrate.

Assay Development and Validation

Objective: To optimize and validate the HTRF assay for robustness and scalability in a 384-well format.

Protocol:

  • Reagent Preparation:

    • Kinase X: Recombinant human Kinase X is diluted in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Substrate: A biotinylated peptide substrate specific for Kinase X is diluted in kinase reaction buffer.

    • ATP: Adenosine triphosphate is diluted in kinase reaction buffer to the desired concentration (determined by ATP titration experiments, typically at the Km for ATP).

    • Detection Reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 are prepared in HTRF detection buffer.

  • Enzyme and Substrate Titration:

    • Perform a matrix titration of Kinase X and the peptide substrate to determine the optimal concentrations that yield a robust signal window with linear kinetics.

  • ATP Titration:

    • Determine the Michaelis-Menten constant (Km) for ATP to decide on the ATP concentration for the screen. Screening at the Km of ATP allows for the detection of both competitive and non-competitive inhibitors.

  • Assay Miniaturization and Z'-Factor Determination:

    • The assay is miniaturized to a 384-well plate format.

    • To determine the Z'-factor, a statistical parameter that assesses the quality of an HTS assay, prepare multiple replicates of positive and negative controls.[10][11][12]

      • Negative Control (0% inhibition): Kinase X, substrate, ATP in reaction buffer with DMSO (vehicle).

      • Positive Control (100% inhibition): Kinase X, substrate, ATP in reaction buffer with a known broad-spectrum kinase inhibitor (e.g., staurosporine) at a high concentration.

    • The Z'-factor is calculated using the following formula:

      
      
      
    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3]

ParameterValueInterpretation
Mean (Positive Control)1500 RFUAverage signal for 100% inhibition
SD (Positive Control)75 RFUStandard deviation of positive controls
Mean (Negative Control)8000 RFUAverage signal for 0% inhibition
SD (Negative Control)400 RFUStandard deviation of negative controls
Z'-Factor 0.79 Excellent assay for HTS

Table 1: Example Z'-Factor Calculation and Interpretation.

Primary High-Throughput Screen

Objective: To screen a large compound library at a single concentration to identify initial "hits" that inhibit Kinase X activity.

Protocol:

  • Compound Plating:

    • A diverse chemical library, including N-methylpyrazolo[1,5-a]pyridine-2-carboxamide and its analogs, is acoustically dispensed into 384-well assay plates at a final concentration of 10 µM.

  • Reagent Addition:

    • Automated liquid handlers are used to add Kinase X and the peptide substrate to the compound plates.

    • The plates are incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • The kinase reaction is initiated by the addition of ATP.

    • The plates are incubated for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Reaction Termination and Detection:

    • The HTRF detection reagents are added to stop the kinase reaction and initiate the detection signal.

    • Plates are incubated for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • The HTRF signal is read on a plate reader capable of time-resolved fluorescence detection.

Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Protocol:

  • Hit Re-test:

    • Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Curves:

    • Confirmed hits are serially diluted to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • The HTS assay is performed with these serial dilutions to generate dose-response curves.

  • IC₅₀ Determination:

    • The half-maximal inhibitory concentration (IC₅₀) is calculated for each confirmed hit by fitting the dose-response data to a four-parameter logistic model.

Compound IDScaffoldPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC₅₀ (µM)
GML-001N-methylpyrazolo[1,5-a]pyridine-2-carboxamide85%Yes0.5
GML-002Analog 178%Yes1.2
GML-003Analog 225%No> 50
GML-004Analog 392%Yes0.2

Table 2: Example Screening Data for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide and Analogs.

Secondary and Orthogonal Assays

Following the identification of potent inhibitors from the primary HTS, a series of secondary and orthogonal assays are crucial to further characterize the lead compounds.

  • Mechanism of Action Studies: Experiments to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive. This can be achieved by performing the kinase assay with varying concentrations of ATP.

  • Selectivity Profiling: Screening the confirmed hits against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Cell-Based Assays: Validating the activity of the inhibitors in a cellular context.[8] This could involve assays that measure the phosphorylation of the downstream substrate of Kinase X in a relevant cell line or cell proliferation assays to determine the anti-proliferative effects of the compounds.[13]

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide and its analogs as potential inhibitors of the hypothetical protein kinase, Kinase X. By employing a robust HTRF assay and a systematic workflow from assay development to hit validation, researchers can efficiently identify and characterize novel kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of targeted therapeutics, and the methodologies described herein offer a clear path for advancing these compounds in the drug discovery pipeline.

References

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. Retrieved from [Link]

  • Wang, X., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS infectious diseases, 4(11), 1634-1645. Retrieved from [Link]

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Li, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(7), 812-817. Retrieved from [Link]

  • ResearchGate. (2015, June). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

Sources

Application

Application Note: Advanced Assay Development for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and azaindole rings found in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and azaindole rings found in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib).

The specific derivative,


-methylpyrazolo[1,5-a]pyridine-2-carboxamide , represents a critical pharmacophore often utilized to target the ATP-binding site (hinge region) of protein kinases such as p38 MAPK , JAK family , and PI3K , or as a core for PDE4 inhibitors .
Mechanism of Action (MOA) Hypothesis

In the context of kinase inhibition, the 2-carboxamide moiety typically functions as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region backbone residues (e.g., Met, Glu, or Leu, depending on the kinase). The


-methyl group often directs the substituent vector towards the solvent-exposed region, allowing for solubility-enhancing modifications without disrupting the primary binding mode.

Key Challenges in Assay Development:

  • Solubility: The planar, aromatic nature of the pyrazolopyridine core can lead to

    
    -
    
    
    
    stacking and aggregation in aqueous buffers.
  • Selectivity: Because it targets the conserved ATP pocket, off-target binding is a primary risk.

  • Fluorescence Interference: The scaffold itself can be fluorogenic, potentially interfering with intensity-based readouts.

Assay Development Workflow

The following diagram outlines the critical path for validating this scaffold, moving from quality control to biophysical characterization.

AssayWorkflow Compound N-methylpyrazolo[1,5-a]pyridine -2-carboxamide (Solid) QC Pre-Analytical QC (DMSO Solubility & Aggregation) Compound->QC 10 mM Stock Biochem Biochemical Potency (TR-FRET / Lanthascreen) QC->Biochem Pass: No Aggregation Biophys Target Residence Time (SPR / Biacore) QC->Biophys Pass: Monodisperse Biochem->Compound SAR Iteration Biochem->Biophys IC50 < 1 µM Cell Cellular Engagement (NanoBRET) Biophys->Cell High Residence Time

Figure 1: Critical path for scaffold validation. Aggregation checks (QC) are mandatory before introducing the compound to sensitive optical or microfluidic assays.

Pre-Analytical Protocol: Solubility & Aggregation QC

Objective: To ensure that observed inhibition is due to specific binding (1:1 stoichiometry) and not colloidal aggregation (promiscuous inhibition), which is common with planar pyrazolo[1,5-a]pyridine fragments.

Materials
  • Compound:

    
    -methylpyrazolo[1,5-a]pyridine-2-carboxamide (purity >98%).[1]
    
  • Vehicle: Anhydrous DMSO.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • Instrument: Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).

Protocol
  • Stock Preparation: Dissolve solid compound to 20 mM in DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare a 10-point dilution series in DMSO (1:3 serial dilution).

  • Aqueous Transfer: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer in a 384-well optical plate (Final 1% DMSO).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Measurement: Read DLS signal.

    • Pass Criteria: Radius < 1 nm (monomeric).

    • Fail Criteria: Radius > 10 nm or Polydispersity > 20% (aggregates).

  • Detergent Sensitivity Check: If aggregation is observed, repeat with 0.05% Tween-20. If aggregation persists, the scaffold requires chemical modification (e.g., addition of a morpholine solubilizing tail) before reliable IC50s can be generated.

Biochemical Assay Protocol: TR-FRET Kinase Inhibition

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence intensity because pyrazolo[1,5-a]pyridines can exhibit intrinsic fluorescence in the blue/green region. TR-FRET uses a time delay to eliminate this compound interference.

Target Model: p38 MAPK or JAK2 (Common targets for this scaffold).

Reagents
  • Kinase: Recombinant human p38

    
     (0.5 nM final).
    
  • Substrate: GFP-labeled ATF2 or STAT1 (200 nM final).

  • Tracer: Eu-labeled anti-phospho antibody.

  • ATP:

    
     apparent (typically 10-50 µM).
    
Step-by-Step Methodology
  • Acoustic Dispensing: Use an Echo liquid handler to dispense 10 nL of compound (in DMSO) into a white, low-volume 384-well plate.

    • Control High: DMSO only (0% inhibition).

    • Control Low: 10 µM Staurosporine (100% inhibition).

  • Enzyme Addition: Dispense 5 µL of 2x Kinase/Antibody mixture in Kinase Buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Note: Pre-incubating the compound with the enzyme for 15 minutes allows detection of slow-binding kinetics, a characteristic of some pyrazolopyridines.

  • Reaction Initiation: Add 5 µL of 2x Substrate/ATP mixture.

  • Incubation: Seal plate and incubate for 60 minutes at RT in the dark.

  • Detection: Add 10 µL of EDTA-containing Stop Solution/Eu-Antibody.

  • Readout: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Acceptor - FRET signal).

    • Emission 2: 615 nm (Donor - Reference).

  • Data Calculation:

    
    
    
    
    

Biophysical Protocol: Surface Plasmon Resonance (SPR)

Rationale: Biochemical IC50s are equilibrium measurements. However, clinical efficacy often correlates with Residence Time (


). This protocol determines if the 

-methyl-2-carboxamide motif induces a "slow-off" binding mode.
Experimental Setup (Biacore 8K / T200)
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Kinase to the chip surface. Target density: ~2000 RU (Reference flow cell: deactivated with ethanolamine).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration exactly to samples.

Kinetic Cycle
  • Conditioning: 3 startup cycles with buffer.

  • Injection: Inject compound at 5 concentrations (0.1x to 10x IC50).

    • Contact Time (Association): 60 seconds.

    • Dissociation Time: 180 seconds.

    • Flow Rate: 30 µL/min (minimizes mass transport limitation).

  • Regeneration: Usually not needed for small molecules; allow buffer wash until baseline returns.

Data Analysis

Fit sensorgrams to a 1:1 Binding Model :



  • Key Metric: Look for

    
    . A slow dissociation rate indicates that the carboxamide is successfully locking the kinase hinge or inducing a conformational change (Type 1.5 or Type II binding).
    

Structure-Activity Relationship (SAR) Visualization[11]

To guide the optimization of the


-methylpyrazolo[1,5-a]pyridine-2-carboxamide core, use the following logic for substituent modifications.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core Pos2 Pos 2: Carboxamide (Hinge Binder) Core->Pos2 Essential Pos3 Pos 3: Electrophilic/Bulky (Gatekeeper Interaction) Core->Pos3 Selectivity Pos7 Pos 7: Solubilizing Group (Solvent Front) Core->Pos7 ADME/Solubility H-Bond Donor\n(Met/Glu) H-Bond Donor (Met/Glu) Pos2->H-Bond Donor\n(Met/Glu) Steric Clash\n(Selectivity Filter) Steric Clash (Selectivity Filter) Pos3->Steric Clash\n(Selectivity Filter)

Figure 2: SAR Logic. Position 2 is the anchor. Position 3 determines selectivity against other kinases. Position 7 is the primary vector for improving solubility (e.g., adding morpholine).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Compound autofluorescence at 480-520nm.Switch to TR-FRET (Europium/Terbium) or Red-shifted fluorophores (Alexa 647).
Steep Hill Slope (> 1.5) Colloidal aggregation or stoichiometric binding.Add 0.01% Triton X-100; verify with DLS.
No Binding in SPR Protein inactivation during immobilization.Use Biotin-Streptavidin capture instead of amine coupling to preserve kinase active site.
Low Solubility Planar stacking of the pyrazolo ring.Introduce

centers (e.g., methyl groups) at Position 3 or 7 to disrupt planarity.

References

  • Vertex Pharmaceuticals. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.[2]

  • Peifer, C., et al. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Journal of Medicinal Chemistry, 2008.

  • Johns, B. A., et al. "Pyrazolo[1,5-a]pyridine-3-carboxamides as novel anti-tubercular agents." Journal of Medicinal Chemistry, 2015.

  • ChemScene. "N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Product Data." ChemScene Catalog.

  • MDPI. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, 2021.[3][4][5]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide before handling.

Sources

Method

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide as a chemical probe

Application Note: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a) as a Chemical Probe for Human La Protein Executive Summary The emergence of viral resistance to direct-acting antivirals has necessitated the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a) as a Chemical Probe for Human La Protein

Executive Summary

The emergence of viral resistance to direct-acting antivirals has necessitated the development of host-directed therapeutics. The human La protein, an RNA chaperone that binds to the RNA polymerase III (RNAP III) transcript terminal motif UUU-3′OH, plays a critical role in stabilizing viral RNAs, including those of the Hepatitis B Virus (HBV), shielding them from exonuclease degradation[1][2].

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , designated as the chemical probe nH115a , is a highly stable, optimized derivative of the pyrazolopyridine HBSC11[3][4]. By occupying the RNA-binding pocket of the La protein, nH115a disrupts La:RNA interactions, leading to profound anti-HBV activity and the destabilization of oncogenic RNA transcripts[4]. This application note provides a comprehensive guide to utilizing nH115a in virological and transcriptomic workflows, detailing the causality behind experimental designs and providing self-validating protocols for researchers and drug development professionals.

Physicochemical & Pharmacological Profile

To effectively utilize nH115a in cellular assays, researchers must account for its physicochemical properties. The structural optimization from its predecessor (HBSC11) involved substituting the methyl ester group to enhance hydrogen bonding with the La protein, ensuring strict adherence to Lipinski's Rule of Five[3].

Table 1: Quantitative Data and Pharmacological Properties of nH115a

PropertyValue / Description
Chemical Name N-methylpyrazolo[1,5-a]pyridine-2-carboxamide
Probe Designation nH115a (Optimized derivative of HBSC11)[3]
Molecular Formula C9H9N3O[5]
Molecular Weight 175.19 g/mol [5]
Primary Target Human La Protein (RNA-binding pocket)[4]
In Vivo Efficacy (Mouse Model) 98.9% inhibition of HBV DNA; 57.4% inhibition of HBsAg[3]
Key Downstream Pathways TGF-β/SMAD, p53 signaling, Ubiquitin-mediated proteolysis[6]

Mechanism of Action (MoA)

Understanding the MoA of nH115a is crucial for designing downstream phenotypic assays. The La protein normally acts as a stabilizing chaperone for HBV RNA. When nH115a is introduced, it acts as a competitive antagonist at the RNA-binding groove of the La protein. This target engagement deprives the viral RNA of its host-derived protective shield, exposing it to rapid degradation by host exonucleases[1][4].

MoA RNAP3 HBV RNA Transcripts (UUU-3'OH motif) Complex La:RNA Complex (Stabilization against exonucleases) RNAP3->Complex Binds LaProt Human La Protein (RNA Chaperone) LaProt->Complex Binds HBV HBV Replication & Oncogenic Signaling Complex->HBV Promotes nH115a nH115a Probe (N-methylpyrazolo[1,5-a]pyridine-2-carboxamide) nH115a->LaProt Blocks RNA Binding Pocket

Caption: Mechanism of Action: nH115a disrupts La protein-RNA interaction, halting HBV replication.

Experimental Workflows & Methodologies

Because nH115a targets a host protein rather than a viral enzyme, standard virological assays must be paired with transcriptomic profiling to validate on-target host engagement.

Workflow Step1 Seed HepG2.2.15 Cells (Stably express HBV) Step2 Treat with nH115a (Dose-response titration) Step1->Step2 Step3 Incubate 48-72h (Standard conditions) Step2->Step3 Step4 Harvest Supernatant & Cell Lysate Step3->Step4 Sub1 ELISA (Quantify HBsAg / HBeAg) Step4->Sub1 Sub2 qPCR (Quantify HBV DNA) Step4->Sub2 Sub3 RNA-Seq (Transcriptomic Profiling) Step4->Sub3

Caption: Experimental workflow for assessing anti-HBV activity and transcriptomic effects of nH115a.

Protocol 1: In Vitro Anti-HBV Activity Assay

Causality & Rationale: We utilize the HepG2.2.15 cell line because it is stably transfected with an HBV plasmid, ensuring a continuous, self-validating baseline of viral replication[6]. To prove that viral reduction is due to La protein inhibition and not mere compound toxicity, a parallel cytotoxicity assay (e.g., CCK-8) must be run simultaneously.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS and G418 (to maintain plasmid selection). Incubate at 37°C, 5% CO2 for 24 hours.
    
  • Probe Preparation: Dissolve nH115a in sterile DMSO to create a 10 mM stock. Prepare serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply the nH115a dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Entecavir)[3].

  • Incubation & Harvesting: Incubate for 72 hours. Collect the cell culture supernatant for extracellular viral marker analysis and lyse the cells for intracellular DNA/RNA extraction.

  • Readout (ELISA & qPCR):

    • Quantify Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using commercial ELISA kits[3].

    • Extract viral DNA using a viral DNA extraction kit and quantify HBV DNA copy numbers via quantitative real-time PCR (qPCR) targeting the conserved HBV core region.

Protocol 2: Target Engagement via Transcriptomic Profiling

Causality & Rationale: Because the La protein regulates the stability of thousands of host RNAs, successful inhibition by nH115a will trigger a massive transcriptomic shift. Profiling these shifts validates target engagement and maps the downstream consequences, such as the modulation of TGF-β/SMAD and p53 signaling pathways[6].

Step-by-Step Methodology:

  • RNA Extraction: Following 48 hours of nH115a treatment in HepG2.2.15 cells, extract total RNA using TRIzol reagent. Treat with DNase I to eliminate genomic DNA contamination.

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN)

    
     is required to ensure that observed RNA degradation is compound-induced (via La inhibition) rather than an artifact of poor extraction.
    
  • Library Preparation & Sequencing: Deplete ribosomal RNA (rRNA) to allow for the simultaneous capture of mRNAs, long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs)[6]. Construct libraries and sequence using an Illumina platform (e.g., NovaSeq).

  • Bioinformatics Analysis:

    • Map reads to the human reference genome (GRCh38).

    • Perform differential expression analysis (e.g., DESeq2). nH115a treatment is expected to significantly alter the expression of thousands of transcripts (e.g., over 2400 lncRNAs and 500 circRNAs)[6][7].

    • Run Gene Ontology (GO) and KEGG pathway enrichment to validate the suppression of immune-evasion and cancer-related pathways (e.g., Ubiquitin-mediated proteolysis, TGF-β)[6].

Conclusion

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a) represents a paradigm shift in antiviral and oncological probe design. By targeting the host La protein rather than viral machinery, it bypasses traditional mechanisms of viral resistance. When deployed using the rigorous, self-validating protocols outlined above, nH115a serves as an indispensable tool for uncovering the complex interplay between host RNA chaperones and viral pathogenesis.

References

  • BuyersGuideChem. (2025). N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide | 1204943-50-9. Retrieved from[Link]

  • Pan, J., & Tang, J. (2022). nH115a, a novel inhibitor of the La protein: Effect on expression of multiple RNAs in hepatitis B virus-infected hepatoma cells and embryotoxicity profile. Acta Virologica, 66(1), 65-76. Retrieved from [Link]

  • Tong, S., Pan, J., & Tang, J. (2019). Study on the structure optimization and anti-hepatitis B virus activity of novel human La protein inhibitor HBSC11. Journal of Medical Virology, 91(10), 1818-1829. Retrieved from[Link]

Sources

Application

Synthesis and SAR Exploration of N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives

Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine-2-carboxamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine-2-carboxamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors and molecular glue degraders[1]. Its unique physicochemical profile makes it highly effective for targeting the narrow, hydrophobic ATP-binding pockets of kinases such as Casein Kinase 1 alpha (CK1α) and Glycogen Synthase Kinase 3 (GSK3)[2].

Causality in Scaffold Design:

  • The Fused Bicyclic Core: The pyrazolo[1,5-a]pyridine ring system is electron-rich and perfectly planar, allowing for optimal

    
     stacking interactions with hydrophobic gatekeeper residues (e.g., Val20 and Ile35 in CK1α)[1].
    
  • The 2-Carboxamide Motif: This functional group acts as a critical bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the kinase hinge region.

  • N-Methylation: Substituting the primary amide with an N-methyl group restricts the dihedral angle of the amide bond. This conformational locking reduces the entropic penalty upon target binding. Furthermore, masking one hydrogen-bond donor improves the topological polar surface area (tPSA), significantly enhancing passive cellular permeability and metabolic stability[3].

Target Interaction & Signaling Pathway

To understand the structure-activity relationship (SAR) goals, it is crucial to visualize how these derivatives function biologically. In the context of targeted protein degradation, the N-methylpyrazolo[1,5-a]pyridine core acts as a highly selective binding moiety that bridges the target kinase and an E3 ubiquitin ligase complex.

MOA Ligand N-Methylpyrazolo[1,5-a] pyridine-2-carboxamide Kinase Target Kinase (e.g., CK1α) Hinge Region Ligand->Kinase H-Bonding & π-π Stacking E3 CRBN E3 Ligase Complex Ligand->E3 Molecular Glue Interaction Ub Polyubiquitin Chain Formation Kinase->Ub Recruited for Ubiquitination E3->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Targets Protein

Fig 1: Mechanism of action for pyrazolo[1,5-a]pyridine-based molecular glue degraders.

Synthetic Strategy & Workflow

The synthesis of SAR libraries based on this scaffold relies on a divergent, two-step approach. By starting with a halogenated precursor (e.g., 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid), the core carboxamide is established first. The halogen then serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing rapid exploration of the chemical space at the 6-position.

Workflow SM 6-Bromo-pyrazolo[1,5-a] pyridine-2-carboxylic acid Step1 Amide Coupling HATU, DIPEA, MeNH2 SM->Step1 Int1 6-Bromo-N-methyl carboxamide Intermediate Step1->Int1 Step2 Suzuki-Miyaura Coupling R-B(OH)2, Pd(dppf)Cl2 Int1->Step2 QC IPQC: LC-MS & TLC Validation Int1->QC Verify Mass Product SAR Library: 6-Substituted Derivatives Step2->Product

Fig 2: Two-step synthetic workflow for generating pyrazolo[1,5-a]pyridine SAR libraries.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Quality Control (IPQC) steps to ensure high fidelity and reproducibility across library synthesis.

Protocol A: HATU-Mediated Synthesis of the Core Carboxamide

Objective: Synthesize 6-bromo-N-methylpyrazolo[1,5-a]pyridine-2-carboxamide. Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC) because it stabilizes the active ester via a 7-membered transition state involving the pyridine nitrogen of the HOAt leaving group. This dramatically accelerates the coupling of electron-deficient heteroaromatic carboxylic acids and prevents side reactions[4]. DIPEA is used as a non-nucleophilic base to neutralize the amine hydrochloride salt without competing for the activated ester[5].

Step-by-Step Procedure:

  • Activation: Dissolve 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert

    
     atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.1 eq, 1.1 mmol). Stir at room temperature for 15 minutes to form the active ester.
    
  • Coupling: Add methylamine hydrochloride (1.5 eq, 1.5 mmol) to the solution. Stir continuously at room temperature for 2–4 hours.

  • Self-Validation (IPQC): Withdraw a 10 µL aliquot, quench in 100 µL

    
    , and extract with 100 µL EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). The reaction is complete when the starting acid (
    
    
    
    ~0.1) disappears and a new UV-active spot (
    
    
    ~0.4) appears. LC-MS must confirm the product mass (
    
    
    254.0/256.0
    
    
    for the bromine isotopes).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF. Suspend the crude residue in 5% aqueous

    
     (20 mL) and extract with EtOAc (3 × 20 mL).
    
  • Critical Purification Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: LiCl specifically complexes with residual DMF, pulling it into the aqueous phase. Skipping this step will result in severe peak tailing during downstream silica gel chromatography. Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Suzuki-Miyaura Cross-Coupling for SAR Diversification

Objective: Couple the 6-bromo intermediate with various boronic acids to generate the SAR library. Mechanistic Rationale:


 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement facilitates rapid reductive elimination, which outcompetes unwanted protodeboronation of the boronic acid. A biphasic Dioxane/

system is used to dissolve both the lipophilic organic substrates and the inorganic base (

) required to form the reactive boronate complex.

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the 6-bromo-N-methylcarboxamide intermediate (1.0 eq, 0.2 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 eq, 0.24 mmol), and

    
     (3.0 eq, 0.6 mmol).
    
  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and

    
     (2.5 mL). Sparge the biphasic mixture with 
    
    
    
    for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) catalyst.
  • Catalyst Addition: Add

    
     (0.05 eq, 0.01 mmol). Seal the vial and heat at 90°C for 2 hours.
    
  • Self-Validation (IPQC): Stop stirring and allow the phases to separate. Sample the upper (dioxane) layer. LC-MS analysis must show complete consumption of the

    
     254.0 peak. Diagnostic check: If a des-bromo peak (
    
    
    
    176.1) is observed without product formation, it indicates premature reductive elimination, signaling that the solvent was inadequately degassed.
  • Isolation: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via preparative HPLC to yield the final SAR library compounds (>95% purity required for biological assays).

Quantitative SAR Data Analysis

The following table summarizes representative SAR data demonstrating how systematic modifications at the 6-position of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide core impact target potency and pharmacokinetic properties.

Compound IDSubstituent at C6 PositionKinase IC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)Intrinsic Clearance (µL/min/mg)
CMPD-01 H (Unsubstituted)450.015.285.4
CMPD-02 Phenyl120.530.145.2
CMPD-03 4-Fluorophenyl45.055.822.0
CMPD-04 3-Pyridyl15.275.411.5
CMPD-05 1-Methyl-1H-pyrazol-4-yl8.485.09.2

SAR Interpretation:

  • Steric Bulk: Moving from an unsubstituted core (CMPD-01) to a phenyl ring (CMPD-02) significantly improves potency, indicating the presence of a lipophilic pocket adjacent to the C6 position.

  • Metabolic Stability: The introduction of a fluorine atom (CMPD-03) blocks cytochrome P450-mediated oxidation at the para-position, doubling the microsomal half-life and reducing clearance.

  • Heteroatom Incorporation: Replacing the phenyl ring with heteroaromatics (CMPD-04, CMPD-05) drastically enhances potency (single-digit nanomolar IC₅₀) by establishing new hydrogen-bonding interactions within the kinase pocket, while simultaneously lowering intrinsic clearance to highly favorable levels (<10 µL/min/mg)[1].

References

  • Development of Potent and Selective CK1α Molecular Glue Degraders. PMC (NIH).
  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis.
  • Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior. PMC (NIH).
  • 2-(Trifluoromethyl)pyridin-4-ol synthesis. ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Synthesis

Ticket ID: PYR-2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Regioselectivity Challenge Welcome to the technical support hub for pyrazolo[1,5-a]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-2-OPT

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Regioselectivity Challenge

Welcome to the technical support hub for pyrazolo[1,5-a]pyridine synthesis. If you are accessing this guide, you are likely facing one of two critical failure modes:

  • Regioisomeric Drift: You performed a standard [3+2] cycloaddition with ethyl propiolate expecting the 2-carboxylate , but NMR confirms you isolated the 3-carboxylate (the thermodynamic product).

  • Amidation Stalling: The conversion of your ester/acid to the

    
    -methyl amide is incomplete or suffering from hydrolysis.
    

This guide moves beyond generic protocols to address the specific electronic and steric factors governing the yield of the 2-substituted scaffold.

Module 1: Securing the 2-Position (The Scaffold)

Diagnostic: Why is my yield low?

The most common error in synthesizing the 2-carboxamide precursor is the assumption that 1-aminopyridinium iodide reacts with terminal alkynes to favor the 2-isomer. It does not. Under standard basic conditions (


/DMF), the reaction with ethyl propiolate yields predominantly the 3-carboxylate  due to the electronic polarization of the dipole.

To secure high yields of the 2-isomer , you must utilize a Blocking/Decarboxylation Strategy or a Specific Copper Catalyst .

Protocol A: The "High-Fidelity" Diester Route (Recommended)

This route uses Dimethyl Acetylenedicarboxylate (DMAD) to force substitution at both positions, followed by selective decarboxylation. This is the most robust method for scale-up.

Step 1: [3+2] Cycloaddition

  • Reagents: 1-Aminopyridinium iodide (1.0 eq), DMAD (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: DMF (0.5 M concentration).

  • Conditions: Stir at RT for 4h.

  • Yield Check: Expect >85% of the 2,3-diester.

Step 2: Selective Decarboxylation

  • Mechanism: The ester at C3 is electronically distinct from C2. Hydrolysis followed by thermal decarboxylation preferentially removes the C3-carboxyl group due to the stability of the transition state.

  • Reagents: 50%

    
     or 48% HBr.
    
  • Conditions: Reflux (100-110°C) for 3-6 hours.

  • Critical Control Point: Monitor by LCMS. The 3-ester hydrolyzes and decarboxylates faster than the 2-ester. Stop immediately upon disappearance of the intermediate mono-acid.

Troubleshooting Table: Cycloaddition
SymptomProbable CauseCorrective Action
Dark/Tarred Reaction Exotherm during base addition.Cool DMF to 0°C before adding

. Add base in 3 portions.
Low Conversion Old/Wet

-aminopyridinium salt.
Recrystallize the pyridinium salt from EtOH. Dry under vacuum.[1]
Wrong Regioisomer Used terminal alkyne without catalyst.Switch to DMAD route (Protocol A) or use CuI/Ag2CO3 catalysis if using terminal alkynes.
Visual Workflow: Regiocontrol Strategy

RegioControl Start Start: N-aminopyridinium Iodide Route1 Route A: Terminal Alkyne (Ethyl Propiolate) Start->Route1 Standard Base Route2 Route B: DMAD (Diester Strategy) Start->Route2 K2CO3 / DMF Prod3 Result: 3-Carboxylate (Undesired Major Isomer) Route1->Prod3 Electronic Control Inter Intermediate: 2,3-Diester Route2->Inter High Yield Decarb Step: Selective Decarboxylation (H2SO4) Inter->Decarb Reflux Prod2 Result: 2-Carboxylic Acid (Target Scaffold) Decarb->Prod2 Kinetic Control

Figure 1: Comparison of synthetic routes. Route B (Green) is required to secure the 2-position yield.

Module 2: The Amidation ( -Methylation)

Once you have the pyrazolo[1,5-a]pyridine-2-carboxylic acid (or its ethyl ester), the next yield-limiting step is the formation of the


-methylamide.
Common Failure Mode: Volatility & Solubility

Methylamine is volatile (bp -6°C). Using open vessels or insufficient equivalents leads to stalled reactions. Furthermore, the bicyclic acid is often poorly soluble in standard coupling solvents like DCM.

Protocol B: Direct Aminolysis (From Ester)

If you isolated the ester from the DMAD route (before full hydrolysis), use this method.

  • Vessel: High-pressure sealable tube (Ace Glass or similar).

  • Reagents: Ester (1.0 eq), Methylamine (2.0 M in THF or MeOH, 10 eq).

  • Catalyst:

    
     (0.5 eq) can accelerate the reaction by activating the carbonyl.
    
  • Temp: 60°C - 80°C.

  • Time: 12-24h.

  • Workup: Evaporate solvent. The product is usually pure enough to crystallize.

Protocol C: Coupling (From Acid)

If you performed the decarboxylation to the acid.

  • Reagents: Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Methylamine HCl salt (1.5 eq).

  • Solvent: DMF (The acid is likely insoluble in DCM/EtOAc).

  • Order of Addition:

    • Dissolve Acid + DIPEA in DMF.

    • Add HATU.[2] Stir 15 min (Activate).

    • Add Methylamine HCl.

  • Purification: Quench with water. The amide often precipitates. If not, extract with 10% MeOH/DCM.

Troubleshooting Logic: Amidation

AmidationFix Issue Issue: Low Amide Yield Check1 Check TLC/LCMS Issue->Check1 Res1 Starting Material Remains Check1->Res1 Stalled Res2 Hydrolyzed to Acid Check1->Res2 Byproduct Sol1 Action: Increase Temp/Pressure Add CaCl2 catalyst Res1->Sol1 Sol2 Action: Switch to HATU/DMF Ensure Anhydrous Conditions Res2->Sol2

Figure 2: Decision tree for troubleshooting incomplete amidation.

Module 3: Purification & Isolation

The


-methylpyrazolo[1,5-a]pyridine-2-carboxamide is a planar, moderately polar molecule.
  • Crystallization: The most effective purification is recrystallization from Ethanol/Water or Acetonitrile .

  • Column Chromatography: If necessary, use a gradient of DCM to 5% MeOH/DCM .

    • Note: The 2-isomer is generally less polar than the 3-isomer.

Final QC Checklist
  • 1H NMR: Look for the pyrazolo H-3 singlet around

    
     6.8-7.2 ppm. (The 3-isomer lacks this proton).
    
  • 13C NMR: Confirm the amide carbonyl shift (~160-165 ppm).

  • HRMS: Verify [M+H]+ matches the

    
    -methyl formula.
    

References

  • Regioselectivity in [3+2] Cycloaddition

    • Title: Understanding the mechanism and regioselectivity of the copper(I)
    • Relevance: Explains the electronic factors (Fukui functions) that dictate regioselectivity in dipolar cycloadditions, relevant to the -aminopyridinium dipole.
    • Source:

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

    • Title: Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones.[3]

    • Relevance: Provides protocols for base-mediated cycloaddition ( ) and troubleshooting yields.
    • Source:

  • Amidation Methodologies

    • Title: Base-promoted direct amidation of esters: beyond the current scope and practical applications.[4]

    • Relevance: Validates the direct aminolysis of esters using amines in the presence of base/heat, avoiding the acid intermedi
    • Source:

  • Scale-Up Considerations

    • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Relevance: Discusses isolation and recrystallization techniques for these specific bicyclic systems.
    • Source:

Sources

Optimization

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide solubility issues in aqueous solutions

Technical Support Center: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Executive Summary: The "Brick Dust" Challenge Researchers frequently encounter precipitation when working with N-methylpyrazolo[1,5-a]pyridine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter precipitation when working with N-methylpyrazolo[1,5-a]pyridine-2-carboxamide .[1] While often mistaken for simple hydrophobicity, the root cause is typically high crystal lattice energy .

This scaffold is planar and aromatic, leading to strong


-

stacking interactions in the solid state. Unlike "grease ball" lipophilic compounds (which are waxy and hard to wet), this compound behaves like "brick dust": it forms tight, high-melting-point crystals that resist breaking apart, even if the calculated LogP (~0.[1]7) suggests it should be water-soluble.

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication
LogP ~0.7 - 1.2 Moderate lipophilicity; not the primary barrier.[1]
Melting Point >170°C (Analog dependent) High lattice energy; requires energy input (heat/sonication) to dissolve.[1]
pKa (Core N) ~1.5 - 2.5 Very weakly basic.[1] pH adjustment is ineffective for solubilization in physiological ranges.

| H-Bond Donors | 1 (Amide NH) | Limited interaction with water.[1] |

Diagnostic Workflow

Before attempting a protocol, diagnose the specific failure mode using the decision tree below.

Solubility_Troubleshooting Start Start: Compound Precipitates Check_Appearance Visual Check: Is it floating clumps or fine turbidity? Start->Check_Appearance Floating Floating/Waxy Clumps Check_Appearance->Floating Wetting Issue Turbidity Fine White Precipitate (Brick Dust) Check_Appearance->Turbidity Lattice Issue Surfactant Add Surfactant (Tween 80 / Poloxamer) Floating->Surfactant Solvent_Check Check Primary Solvent: Did you use DMSO? Turbidity->Solvent_Check DMSO_No No (Direct Aqueous) Solvent_Check->DMSO_No DMSO_Yes Yes (Precipitated on Dilution) Solvent_Check->DMSO_Yes Switch_Protocol Switch to DMSO Stock Method DMSO_No->Switch_Protocol Kinetic_Crash Kinetic Solubility Crash DMSO_Yes->Kinetic_Crash Cosolvent_Fix Increase Co-solvent % or Add Cyclodextrin Kinetic_Crash->Cosolvent_Fix caption Figure 1: Diagnostic decision tree for solubility failures. 'Brick Dust' behavior requires disrupting lattice energy via co-solvents.

Recommended Formulation Protocols

Protocol A: The "DMSO Spike" (Standard In Vitro Assays)

Best for: Cellular assays, enzyme kinetics (< 100 µM).

The Logic: You must dissolve the crystal lattice in an organic solvent before introducing water. The order of addition is critical to prevent "crashing out."

  • Stock Preparation: Dissolve the solid N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in 100% DMSO to create a 10 mM or 20 mM stock .

    • Tip: If particles remain, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PEG400 or Propylene Glycol . This creates a "softer" transition environment than jumping straight to water.

  • Final Dilution: Slowly pipette the organic mix into the aqueous buffer (PBS/Media) while vortexing rapidly.

    • Target: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: Cyclodextrin Complexation (Animal Studies / High Conc.)

Best for: In vivo dosing, concentrations > 1 mg/mL.

The Logic: The planar pyrazolopyridine core fits well into the hydrophobic cavity of cyclodextrins, shielding it from water while maintaining solubility.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1]

  • Acidification Step (Critical):

    • Dissolve compound in a minimal volume of 0.1 M HCl or Glycine-HCl buffer (pH 3.0) .[1] Note: The weak basicity of the pyridine ring allows partial protonation at low pH.

  • Complexation: Add the HP-β-CD solution to the acidified compound.

  • Neutralization: Slowly adjust pH back to 7.4 using NaOH. The cyclodextrin will encapsulate the molecule as it attempts to precipitate, keeping it in solution.

Frequently Asked Questions (Technical FAQs)

Q1: I see a fine white precipitate immediately upon adding my DMSO stock to cell media. Why? A: This is the "Solvent Shift" effect.[1] The compound is thermodynamically unstable in water.[1] When the DMSO (which holds the molecules apart) is diluted, the water molecules strip the DMSO away. Because the crystal lattice energy is high, the molecules snap back together instantly.

  • Fix: Pre-warm your media to 37°C before addition. Cold media accelerates precipitation. Alternatively, use Protocol B (Cyclodextrins).

Q2: Can I use acid to dissolve it? The structure has a pyridine ring. A: Only partially.[1] The pyrazolo[1,5-a]pyridine nitrogen is not a standard pyridine nitrogen; its lone pair is involved in the aromatic delocalization of the 5-membered ring. The pKa is likely very low (< 2.5).[1] You would need pH < 2 to fully protonate it, which is incompatible with most biological assays.

Q3: Is this compound light-sensitive? A: Many fused nitrogen heterocycles are prone to photo-oxidation or degradation under intense UV light.[1] While specific data for the N-methyl carboxamide is limited, pyrazolo[1,5-a]pyrimidines (closely related) can exhibit photophysical activity.[1]

  • Recommendation: Store DMSO stocks in amber vials and avoid direct sunlight during handling.

Q4: My compound dissolves in DMSO but precipitates after freezing and thawing. Is it ruined? A: No, but the crystal form may have changed (polymorphism).

  • Fix: Re-sonicate the DMSO stock at 40°C for 10-15 minutes. Ensure it is perfectly clear before use. Never pipette from a cloudy stock.

References

  • Vertex Pharmaceuticals. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • ChemScene. (n.d.).[1] N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Product Data.

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules.

  • ResearchGate. (2012).[1] Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents. Journal of Chemical & Engineering Data.

Sources

Troubleshooting

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Optimization

Status: Operational Subject: Optimization & Troubleshooting for [3+2] Cycloaddition & C-H Annulation Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026 Core Directive: The Synthetic Landscape The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Optimization & Troubleshooting for [3+2] Cycloaddition & C-H Annulation Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026

Core Directive: The Synthetic Landscape

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., inhibitors of PI3K, p38 MAP kinase). While multiple routes exist, the [3+2] cycloaddition of


-aminopyridinium ylides  remains the gold standard due to its convergence and tolerance of functional groups.

However, users frequently report issues with regiocontrol (C2 vs. C3 substitution) and ylide stability . This guide moves beyond standard recipes to address the mechanistic failure points of these reactions.

Primary Protocol: Oxidative [3+2] Annulation (The "Workhorse")

This method is preferred over the pre-formed salt method for high-throughput library generation because it avoids the isolation of potentially unstable pyridinium salts.

Standard Operating Procedure (SOP-01)
  • Reaction Type: One-pot oxidative cycloaddition

  • Substrates:

    
    -aminopyridine (1.0 equiv) + Internal Alkyne (1.2 equiv)
    
  • Reagents: Phenyliodine diacetate (PIDA) (1.5 equiv) or Cu(OAc)₂ (catalytic)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or CH₃CN

  • Temperature: RT to 80 °C

Step-by-Step Workflow
  • Dissolution: Dissolve

    
    -aminopyridine in DMF (0.2 M). Note: DMF is superior to THF for stabilizing the zwitterionic intermediate.
    
  • Base Addition: Add K₂CO₃. Stir for 10 mins to ensure deprotonation equilibrium.

  • Oxidant/Alkyne: Add the alkyne followed by PIDA portion-wise. Critical: Rapid addition of PIDA can cause exotherms that decompose the

    
    -aminopyridine.
    
  • Monitoring: Monitor by LCMS. Look for the intermediate hydrazone if conversion stalls.

Optimization Logic: Controlling the Variables

Do not treat these variables as random; they control specific mechanistic steps.

A. The Base (The Ylide Switch)

The reaction requires the formation of a 1,3-dipole (


-imino-pyridinium ylide).
  • Weak Bases (K₂CO₃, NaHCO₃): Use for electron-deficient pyridines. These substrates are acidic enough to be deprotonated easily.

  • Strong Bases (DBU, NaH): Required for electron-rich pyridines (e.g., 4-methoxy). If yield is low with K₂CO₃, switch to DBU to drive the equilibrium toward the ylide.

B. The Oxidant (The Aromatization Driver)
  • PIDA (Hypervalent Iodine): The standard for metal-free conditions. It promotes the oxidative cyclization of the intermediate hydrazone.

  • Cu(OAc)₂ / Air: Use this for catalytic aerobic oxidation. This is "greener" but often slower. Copper can also coordinate to the pyridine nitrogen, altering regioselectivity.

  • TEMPO: Acts as both a Lewis acid and oxidant, often improving regioselectivity for difficult substrates [1].

C. Regioselectivity (The Common Pain Point)

The [3+2] cycloaddition can yield two regioisomers (C2 vs C3 substituted).

Control FactorEffect on Regioselectivity
Sterics Bulky groups on the alkyne prefer the C2 position to minimize repulsion with the pyridine ring.
Electronics Electron-withdrawing groups (EWG) on the alkyne typically direct to C3 .
Catalyst Copper catalysis often enhances C2-selectivity via coordination, whereas Ruthenium (Cp*Rh) C-H activation methods can be tuned for C7 or C2 depending on the directing group [2].

Visualization: Mechanism & Troubleshooting

Diagram 1: Mechanistic Flow & Failure Points

This diagram illustrates the critical path of the oxidative annulation and where it typically fails.

G Start N-Aminopyridine (Substrate) Ylide N-Iminopyridinium Ylide (1,3-Dipole) Start->Ylide Base (Deprotonation) Fail2 FAILURE: No Deprotonation (Check Base pKa) Start->Fail2 Base too weak Cyclo [3+2] Cycloaddition (Stepwise or Concerted) Ylide->Cyclo Alkyne Fail1 FAILURE: Dimerization (Check Concentration) Ylide->Fail1 No Alkyne Trap Intermediate Dihydropyrazolo Intermediate Cyclo->Intermediate Product Pyrazolo[1,5-a]pyridine (Aromatic) Intermediate->Product Oxidant (-2H) Fail3 FAILURE: Incomplete Oxidation (Check Oxidant) Intermediate->Fail3 Oxidant Stalled

Caption: Critical control points in the oxidative [3+2] cycloaddition pathway.

Troubleshooting Guide (FAQ Style)

Q1: My reaction turns black/tarry immediately, and I see no product.

Diagnosis: Decomposition of the


-aminopyridine or the ylide.
Solution: 
  • Temperature: Lower the temperature to 0 °C during the addition of the oxidant (PIDA).

  • Rate: Add PIDA dropwise, not in one portion.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization of the ylide.

Q2: I have low conversion (<30%), and the starting material remains.

Diagnosis: The ylide is not forming, or the cycloaddition barrier is too high. Solution:

  • Switch Base: If using K₂CO₃, switch to DBU or NaH . The pKa of the N-amino proton might be higher than expected due to substituents on the ring.

  • Switch Solvent: Move to DMF or DMSO . Polar aprotic solvents stabilize the zwitterionic ylide species, increasing its lifetime to react with the alkyne [3].

Q3: I am getting a 50:50 mixture of regioisomers. How do I force one isomer?

Diagnosis: The electronic and steric biases are competing. Solution:

  • Switch Strategy: If using thermal [3+2], switch to a Rh(III)-catalyzed C-H activation protocol. Rhodium catalysis uses the pyridine nitrogen as a directing group, often providing exclusive regioselectivity (usually C2-alkenylation followed by cyclization) [4].

  • Steric Bulk: Increase the size of the ester/group on the alkyne to force the bulky group away from the pyridine ring (favoring C2).

Q4: My product is co-eluting with a byproduct.

Diagnosis: Likely the N-acyl intermediate or an incomplete oxidation product. Solution:

  • Chemical Wash: Wash the organic layer with dilute HCl. The pyrazolo[1,5-a]pyridine is much less basic than the starting pyridine or simple byproducts and will remain in the organic layer, while impurities may wash out.

  • Oxidation Check: Treat the crude mixture with MnO₂ in DCM. If the "byproduct" converts to the product, your initial oxidation was incomplete.

Diagram 2: Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low Yield / SM Left Start->LowYield Regio Poor Regioselectivity Start->Regio Decomp Tarry / Decomposition Start->Decomp BaseCheck Check Base Strength LowYield->BaseCheck Step 1 Steric Increase Steric Bulk Regio->Steric Thermal Method Catalyst Switch to Rh(III) or Cu(II) Regio->Catalyst Catalytic Method Temp Lower Temp (0°C) Decomp->Temp Exothermic? AddRate Slow Addition of Oxidant Decomp->AddRate Reagent Control SolventCheck Switch to DMF/DMSO BaseCheck->SolventCheck Step 2

Caption: Systematic decision tree for optimizing reaction outcomes.

References

  • Regioselective Synthesis via TEMPO-Mediated Annulation Source:Org.[1][2][3] Lett. 2022, 24, 7, 1454–1459.[4] Context: Demonstrates the use of TEMPO as both Lewis acid and oxidant for predictable regioselectivity.[4]

  • Rh(III)-Catalyzed Annulation (C-H Activation) Source:Org.[1][2][3] Lett. 2017, 19, 11, 2989–2992. Context: Provides an alternative to standard cycloaddition using Rh(III) for high functional group tolerance and specific regiocontrol.

  • Solvent Effects in Pyridinium Ylide Cycloaddition Source:Molecules 2016, 21(3), 332. Context: Detailed study on how DMF and K₂CO₃ optimize the ylide stability and reaction rate.

  • Copper-Mediated Oxidative Annulation Source:Org.[1][2][3] Biomol. Chem., 2015, 13, 10923-10928. Context: Protocol for using Copper(II) acetate to promote oxidative [3+2] annulation with nitroalkenes and ylides.[5]

Sources

Optimization

purification of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide by chromatography

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9).

This compound presents unique chromatographic behavior due to its electron-rich aromatic core and the secondary amide moiety. These functional groups act as strong hydrogen-bond acceptors, which frequently leads to non-ideal interactions with the stationary phase. This guide will provide you with the mechanistic understanding, validated protocols, and troubleshooting strategies necessary to achieve >95% purity.

Part 1: Chromatographic Strategy & Causality

The purification of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide typically follows its synthesis via amide coupling (e.g., using HATU/DIPEA) from pyrazolo[1,5-a]pyridine-2-carboxylic acid and methylamine[1].

The Mechanistic Challenge: Normal-phase silica gel contains uncapped silanol groups (-SiOH) that act as strong hydrogen-bond donors. The lone pair on the pyrazolo[1,5-a]pyridine nitrogen and the carbonyl oxygen of the amide are strong hydrogen-bond acceptors. If these interactions are not modulated, the compound will exhibit severe peak tailing, leading to band broadening and co-elution with impurities. Furthermore, planar heterocyclic amides possess high crystal lattice energies, often causing them to precipitate at the column head when transitioning from a polar loading solvent to a non-polar mobile phase.

To circumvent these issues, we employ a dual-strategy: chemical deactivation of the stationary phase and dry-loading techniques .

PurificationWorkflow Start Crude Amide Reaction Mixture (Post-HATU Coupling) Workup Aqueous Workup (5% NaHCO3) Removes unreacted acid Start->Workup CheckSol Is residue highly soluble in Hexane/EtOAc? Workup->CheckSol LiquidLoad Liquid Loading (Minimal solvent) CheckSol->LiquidLoad Yes DryLoad Dry Loading on Silica (Prevents precipitation) CheckSol->DryLoad No CheckTail TLC shows streaking (Rf < 0.3 or tailing)? LiquidLoad->CheckTail DryLoad->CheckTail AddTEA Add 1% TEA to Mobile Phase (Masks silanol groups) CheckTail->AddTEA Yes StandardElution Standard Gradient Elution (0-50% EtOAc in Hexane) CheckTail->StandardElution No Elution Flash Chromatography Monitor at 254 nm AddTEA->Elution StandardElution->Elution Validation TLC Co-spotting Validation Check fractions before pooling Elution->Validation Pure Pure N-methylpyrazolo [1,5-a]pyridine-2-carboxamide Validation->Pure

Fig 1: Chromatographic decision matrix for pyrazolo[1,5-a]pyridine-2-carboxamide purification.

Part 2: Quantitative Method Development Data

Selecting the correct solvent system is critical. The table below summarizes the quantitative retention behavior of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide across various mobile phases.

Solvent SystemAdditive / ModifierExpected RfBand ResolutionMechanistic Rationale
Hexane / EtOAc (1:1)None0.30Poor (Tailing)Uncapped silanols form strong H-bonds with the amide, causing retention lag.
Hexane / EtOAc (1:1)1% Triethylamine (TEA)0.42ExcellentTEA acts as a sacrificial base, masking acidic silanol sites and ensuring sharp elution[2].
DCM / MeOH (95:5)None0.45ModerateMethanol outcompetes silanol interactions, but DCM may cause the compound to streak slightly.
DCM / MeOH (95:5)0.1% NH₄OH (aq)0.55ExcellentVolatile base ensures sharp elution; ideal for highly polar impurity profiles[2].

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not skip the pre-column workup, as chromatography is highly inefficient at separating compounds that can be easily partitioned by pKa differences.

Phase 1: Pre-Column Orthogonal Purification

  • Quench and Partition: Dilute the crude reaction mixture (containing DMF, HATU byproducts, unreacted acid, and product) with Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer three times with equal volumes of 5% aqueous NaHCO₃. Causality: Unreacted pyrazolo[1,5-a]pyridine-2-carboxylic acid will deprotonate and partition into the aqueous layer, while the target amide remains in the organic layer[1].

  • Desiccation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 2: Dry Loading Preparation

  • Dissolution: Dissolve the concentrated crude residue in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Adsorption: Add dry silica gel (approximately 3 times the mass of the crude material) to the flask.

  • Evaporation: Slowly evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Causality: This prevents "solvent shock" and precipitation at the column head, ensuring a uniform, narrow loading band[3].

Phase 3: Flash Chromatography Execution

  • Column Packing: Slurry-pack the silica column using 100% Hexane containing 1% TEA. Allow the solvent to drain until the bed is perfectly flat[2].

  • Loading: Carefully pour the dry-loaded silica powder onto the column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

  • Gradient Elution:

    • Begin elution with 100% Hexane (1% TEA) for 2 column volumes (CV) to elute non-polar impurities.

    • Ramp the gradient to 30% EtOAc / 70% Hexane (1% TEA) over 3 CVs.

    • Hold at 50% EtOAc / 50% Hexane (1% TEA) until the target compound elutes (monitor via UV at 254 nm and 366 nm).

  • Validation: Spot fractions on a TLC plate alongside a reference standard (or the crude mixture). Pool only the fractions showing a single spot at Rf ~0.42.

Part 4: Troubleshooting & FAQs

Q: My product band is excessively broad and tails into the next fractions, causing overlap with impurities. How do I fix this? A: This is the hallmark of hydrogen-bonding interactions with the silica stationary phase. If you are already using a Hexane/EtOAc gradient, your mobile phase lacks the ability to disrupt these interactions. Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase[2]. The TEA will preferentially bind to the acidic silanol groups, allowing your pyrazolo[1,5-a]pyridine derivative to elute as a sharp, Gaussian band.

Q: I am seeing co-elution with the starting material (pyrazolo[1,5-a]pyridine-2-carboxylic acid). Changing the gradient isn't separating them well. A: Chromatography is the wrong tool for this specific separation. The carboxylic acid and the secondary amide can exhibit similar polarities on silica if the acid is not fully ionized. Solution: Rely on orthogonal separation based on pKa. Before loading your sample onto the column, perform a liquid-liquid extraction using 5% NaHCO₃[1]. The acid will convert to a water-soluble carboxylate salt and wash away, leaving only the neutral amide in your organic phase.

Q: The compound precipitated and formed a crust on top of the column during liquid loading. What happened? A: You experienced "solvent shock." Planar heterocyclic amides like N-methylpyrazolo[1,5-a]pyridine-2-carboxamide have high crystal lattice energies. If you dissolved the crude in a polar solvent (like DCM) and injected it into a non-polar mobile phase (like Hexane), the rapid change in solvent polarity caused the compound to instantly crystallize out of solution. Solution: Always use the Dry Loading technique (Phase 2 of the SOP) for this class of compounds[3].

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica? A: Yes. If normal-phase purification fails due to extreme polarity or streaking, reverse-phase chromatography is an excellent alternative. Use a C18 column with a gradient of Water / Acetonitrile. Crucial Step: You must add 0.1% Formic Acid or 0.1% TFA to both the water and acetonitrile mobile phases to keep the pyrazolo[1,5-a]pyridine nitrogen protonated, which ensures sharp peak shapes on reverse-phase media[2].

References

1.[2] Benchchem. "Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives". Available at: 2.[3] National Institutes of Health (NIH) / PMC. "Development of CXCR4 modulators by virtual HTS of a novel amide-sulfamide compound library". Available at: 3.[1] National Institutes of Health (NIH) / PMC. "Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior". Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are privileged structures in medicinal chemistry, appearing in drugs and clinical candidates for a range of diseases.[1][2] However, their synthesis is not without challenges. This guide provides in-depth, field-proven insights into common pitfalls and their solutions, structured in a practical question-and-answer format.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific, frequently encountered issues during the synthesis of pyrazolo[1,5-a]pyridines. Each answer explains the underlying chemical principles and provides actionable protocols.

I. Low or No Product Yield

Question: My [3+2] cycloaddition reaction between an N-aminopyridinium salt and an alkyne/alkene is failing or giving a very low yield. What are the likely causes?

Answer: The [3+2] cycloaddition of N-iminopyridinium ylides is a cornerstone of pyrazolo[1,5-a]pyridine synthesis, but its success hinges on several critical factors.[3] A failure in this reaction typically points to one of three areas: ylide generation, dipolarophile reactivity, or reaction conditions.

1. Inefficient Ylide Generation: The N-iminopyridinium ylide is a transient intermediate formed by the deprotonation of an N-aminopyridinium salt. If the ylide is not formed efficiently, the reaction cannot proceed.

  • Causality: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the N-aminopyridinium salt. Conversely, an overly strong base can lead to undesired side reactions with other functional groups. Inorganic bases like K₂CO₃ are often effective.[4] The stability of the ylide itself can also be an issue; it is generated in situ and consumed immediately.

  • Troubleshooting Protocol:

    • Verify Salt Formation: Before the cycloaddition, ensure your N-aminopyridinium salt has been successfully synthesized and is of good purity.

    • Base Selection: If using a mild base like triethylamine (TEA) with poor results, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base such as K₂CO₃.[4]

    • Solvent Choice: The polarity of the solvent can affect both the solubility of the salt and the efficacy of the base. Aprotic polar solvents like DMF or acetonitrile are common choices.

2. Unsuitable Dipolarophile: The reaction relies on the electronic complementarity between the ylide (the 1,3-dipole) and the dipolarophile (the alkyne or alkene).

  • Causality: This cycloaddition works best with electron-deficient dipolarophiles, such as α,β-unsaturated carbonyl compounds, nitriles, or esters (e.g., dimethyl acetylenedicarboxylate - DMAD).[5][6] Electron-rich or sterically hindered alkenes/alkynes are often poor substrates for this reaction.

  • Troubleshooting Protocol:

    • Assess Electronic Character: Confirm that your dipolarophile possesses sufficient electron-withdrawing groups to activate it for the cycloaddition.

    • Consider an Alternative: If your substrate is inherently electron-rich, this synthetic route may not be optimal. Consider an alternative strategy, such as the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound.[7]

3. Suboptimal Reaction Conditions: Temperature, reaction time, and atmosphere can significantly impact the outcome.

  • Causality: Some variations of this reaction require an oxidative step to achieve the final aromatic product, often promoted by reagents like PIDA (phenyliodine diacetate) or even atmospheric oxygen.[1][6] If this step is inefficient, the reaction may stall at a dihydropyrazolo[1,5-a]pyridine intermediate.

  • Troubleshooting Protocol:

    • Introduce an Oxidant: If you are not explicitly using an oxidant, consider adding one. For catalyst-free conditions, performing the reaction under an atmosphere of O₂ in the presence of acetic acid can promote the required oxidative dehydrogenation.[1]

    • Temperature Optimization: While many of these reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome a small activation barrier without promoting decomposition. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the appearance of intermediates.

G start Low/No Yield in [3+2] Cycloaddition check_ylide Is the N-iminopyridinium ylide forming efficiently? start->check_ylide check_dipolarophile Is the dipolarophile sufficiently electron-deficient? start->check_dipolarophile check_conditions Are the reaction conditions (oxidant, temp) optimal? start->check_conditions solution_ylide Verify salt purity. Use a stronger base (e.g., K₂CO₃). Optimize solvent. check_ylide->solution_ylide No solution_dipolarophile Use activated alkenes/alkynes. Consider alternative synthetic route. check_dipolarophile->solution_dipolarophile No solution_conditions Add an oxidant (e.g., O₂, PIDA). Optimize temperature. Monitor reaction progress. check_conditions->solution_conditions No

II. Formation of Side Products & Isomers

Question: My reaction produces a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a common pitfall, particularly when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.[7] Regiocontrol is dictated by a combination of steric and electronic factors at the transition state.

  • Causality (Aminopyrazole + Unsymmetrical 1,3-Diketone): The initial nucleophilic attack can occur at either of the two carbonyl carbons of the diketone. The N1 and N2 atoms of the 5-aminopyrazole moiety have different nucleophilicities. The reaction typically proceeds via attack of the exocyclic amino group, followed by cyclization involving one of the pyrazole ring nitrogens. The regiochemical outcome depends on which carbonyl is more electrophilic and which pyrazole nitrogen participates in the final cyclization.

  • Troubleshooting & Optimization:

    • Leverage Steric Hindrance: If one carbonyl is significantly more sterically hindered than the other, the reaction will likely favor attack at the less hindered position. You can sometimes modify the substrate to exaggerate these steric differences.

    • Control Reaction Temperature: Running the reaction at a lower temperature often favors the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures (e.g., reflux) can lead to an equilibrium mixture of products (thermodynamic control).

    • Choice of Catalyst: The acidity or basicity of the catalyst can influence the reaction pathway. For instance, using acetic acid is a common method that can favor a specific pathway.[8] Experiment with different acidic catalysts (e.g., p-TsOH) or basic conditions (e.g., piperidine) to see if the isomeric ratio changes.[7]

G

Question: I am observing unexpected side products. What are the common culprits?

Answer: Side product formation often arises from the reactivity of starting materials or intermediates with the solvent or with themselves.

  • Self-Condensation: β-keto esters or 1,3-diketones can undergo self-condensation, especially under harsh basic or acidic conditions.[9]

  • Reaction with Solvent: In some cases, the starting materials can react with the solvent. For example, using DMF as a solvent with certain catalysts can sometimes lead to the formation of triazolo[1,5-a]pyridines instead of the desired pyrazolo[1,5-a]pyridine.[3]

  • Incomplete Cyclization/Dehydration: The acyclic intermediate formed after the initial Michael addition may be stable under certain conditions and fail to cyclize. This is sometimes observed when the cyclization step has a high activation energy.[7]

  • Troubleshooting Protocol:

    • Purify Starting Materials: Ensure all starting materials are pure and free of residual acids, bases, or water from previous steps.

    • Optimize Reagent Stoichiometry: Use a precise 1:1 stoichiometry of the two key reactants unless an excess of one is known to improve the reaction.

    • Analyze the Crude Mixture: Use LC-MS to identify the masses of the side products. This can provide crucial clues about their structure (e.g., a dimer from self-condensation or an adduct with the solvent).

    • Modify Reaction Conditions: Switch to a more inert solvent (e.g., from DMF to dioxane or toluene). If an acyclic intermediate is isolated, try treating it with a stronger acid or heating to a higher temperature to promote the final cyclization and dehydration step.

Frequently Asked Questions (FAQs)

Q1: How should I monitor the progress of my pyrazolo[1,5-a]pyridine synthesis?

A1: Thin-Layer Chromatography (TLC) is the most common method. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to find a system that gives good separation (Rf values between 0.2 and 0.8). Co-spot your starting materials alongside the reaction mixture to track their consumption. For more complex reactions or to identify intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q2: What are the best practices for purifying pyrazolo[1,5-a]pyridines?

A2: Purification can be challenging due to the basicity of the nitrogen atoms.

  • Column Chromatography: This is the most common method. Use silica gel and an ethyl acetate/hexane or dichloromethane/methanol gradient. A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the basic product from streaking on the acidic silica gel.

  • Acid-Base Extraction: This technique can be used for a preliminary cleanup. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic pyrazolo[1,5-a]pyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or acetonitrile) is an excellent way to obtain highly pure material.

Q3: Are there any green or catalyst-free methods available?

A3: Yes, the field is moving towards more sustainable methods.

  • Sonochemical Synthesis: Ultrasonic irradiation has been used to promote the [3+2] cycloaddition under catalyst-free conditions, often leading to excellent yields and short reaction times.[5]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for cyclocondensation reactions, though it can sometimes affect regioselectivity.[7]

  • Catalyst-Free CDC Reactions: As mentioned earlier, cross-dehydrogenative coupling (CDC) reactions using molecular oxygen as the terminal oxidant in the presence of acetic acid provide a green, atom-economical route.[1][3]

Key Synthetic Protocols: A Comparative Overview

The table below summarizes typical conditions for the two most prevalent synthetic strategies. Note that these are starting points and may require optimization for specific substrates.

FeatureStrategy 1: [3+2] Cycloaddition Strategy 2: Aminopyrazole + 1,3-Dicarbonyl
Reactants N-Aminopyridinium Salt + Electron-Deficient Alkyne/Alkene5-Aminopyrazole + 1,3-Diketone or β-Ketoester
Key Intermediate N-Iminopyridinium YlideAcyclic Michael Adduct
Typical Catalyst/Promoter Base (K₂CO₃, DBU), Oxidant (O₂, PIDA)[1][4][6]Acid (Acetic Acid, p-TsOH) or Base (Piperidine)[7][8]
Common Solvents DMF, Acetonitrile, Ethanol[1][5]Acetic Acid, Ethanol, DMF[7][8]
Temperature Room Temperature to 130 °C[1][5]Reflux (80 - 140 °C)
Key Pitfalls Poor ylide formation, low dipolarophile reactivity, lack of oxidation.Lack of regioselectivity, incomplete cyclization, self-condensation of dicarbonyl.
Typical Yields Good to Excellent (70-95%)[1][5]Moderate to Excellent (50-90%)[7]

References

  • Al-Sanea, M. M., & El-Sayed, M. A.-A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • El-Ghanam, A., & El-Gazzar, A.-R. B. A. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules. [Link]

  • Gande, A., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Sharma, R., et al. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society. [Link]

  • Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Abdeen, A. H., & El-Maghraby, W. M. (2021). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry. [Link]

  • Zhidkova, E., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. International Journal of Molecular Sciences. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Sharma, R., et al. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

  • Wang, Z., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in Cell-Based Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles associated with the N-methylpyrazolo[1,5-a]pyridine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles associated with the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold.

While pyrazolo[1,5-a]pyridine derivatives are highly valued in drug discovery as potent inhibitors of kinases (such as PI3K, RET, and CSK)[1][2][3], their unique planar, conjugated bicyclic structure introduces significant challenges in in vitro cell-based assays. This guide synthesizes causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure your experimental readouts reflect true pharmacology rather than assay artifacts.

Part 1: Diagnostic Workflow

Before altering your biological model, use the following diagnostic tree to isolate the root cause of your assay anomaly.

Workflow Start Cell-Based Assay Anomaly (N-methylpyrazolo[1,5-a]pyridine-2-carboxamide) Check1 1. Optical Interference? (High Background / False Positives) Start->Check1 Check2 2. Solubility Limit? (Biphasic Curve / Loss of Efficacy) Start->Check2 Check3 3. Metabolic Liability? (Signal Drops Over 48-72h) Start->Check3 Fix1 Run Cell+Compound Control Switch to NIR/TR-FRET Check1->Fix1 Yes Fix2 Run Nephelometry Assay Limit DMSO to ≤0.5% Check2->Fix2 Yes Fix3 LC-MS/MS Media Check Shorten Assay Endpoint Check3->Fix3 Yes Success Validated Assay System Fix1->Success Fix2->Success Fix3->Success

Fig 1: Diagnostic workflow for troubleshooting pyrazolo[1,5-a]pyridine assay anomalies.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My biochemical assay showed an IC50 of 10 nM, but my cell-based fluorescence assay (e.g., FITC/GFP or FRET) shows no activity or massive background signal. Why? Causality: You are likely observing severe optical interference. The pyrazolo[1,5-a]pyridine core is a highly efficient fluorophore. The electron-rich pyrazole fused to the electron-deficient pyridine creates a "push-pull" system capable of Intramolecular Charge Transfer (ICT)[4][5]. When excited by UV or blue light (340–380 nm), these compounds emit strongly in the green/yellow spectrum (440–550 nm), directly overlapping with standard FITC, GFP, or coumarin-based readouts[5][6]. Solution: Do not rely on standard fluorescence intensity. Switch your readout to Time-Resolved FRET (TR-FRET), which uses a time delay to gate out short-lived compound autofluorescence, or use Near-Infrared (NIR) fluorophores (λem > 650 nm) where the pyrazolo[1,5-a]pyridine scaffold is optically silent.

Q2: I am seeing a biphasic dose-response curve, or a sudden loss of activity at concentrations >10 µM. What is happening? Causality: This is a hallmark of kinetic solubility failure. The planar bicyclic pyrazolo[1,5-a]pyridine core promotes strong π-π stacking, leading to high crystal lattice energy. When transitioning from a pure DMSO stock into aqueous cell culture media (DMEM/RPMI), the hydration energy is insufficient to overcome this lattice energy, causing the compound to rapidly form micro-precipitates[7]. This reduces the bioavailable free fraction and causes light scattering, which mimics toxicity or target inhibition in absorbance assays. Solution: Cap your top dose at 10–30 µM. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). If higher doses are required, supplement the media with 0.1% Bovine Serum Albumin (BSA) to act as a lipid carrier and stabilize the compound in solution.

Q3: The compound is stable in buffer, but target engagement drops significantly after 48 hours in cell culture. Is the compound degrading? Causality: Yes, likely due to metabolic liability. The N-methyl carboxamide group is susceptible to enzymatic hydrolysis by cellular amidases present in certain metabolically active cell lines (e.g., HepG2, Caco-2). Additionally, the electron-rich pyrazole ring can undergo oxidative metabolism by residual cytochrome P450 enzymes. Solution: Shorten the assay endpoint to 12–24 hours to measure acute signaling (e.g., phosphorylation cascades) rather than late-stage phenotypic changes. If a 72-hour proliferation assay is mandatory, perform a media replenishment step (wash and re-dose) at the 36-hour mark.

Part 3: Mechanism of Action vs. Assay Artifacts

Understanding how this scaffold behaves in a biological system requires separating its true pharmacological target engagement from its physicochemical artifacts.

Mechanism cluster_0 Pharmacology (Desired) cluster_1 Physicochemistry (Artifacts) Compound N-methylpyrazolo[1,5-a] pyridine-2-carboxamide Target Kinase Binding (PI3K, RET, CSK) Compound->Target Target Engagement Fluor Intramolecular Charge Transfer (ICT) Compound->Fluor UV/Vis Excitation Precip Aqueous Micro-precipitation Compound->Precip High Concentration Effect Pathway Modulation Target->Effect

Fig 2: Dual nature of pyrazolo[1,5-a]pyridines: target engagement vs. physicochemical artifacts.

Part 4: Quantitative Data Summary

Use the following table to predict and mitigate assay interference based on the intrinsic properties of the pyrazolo[1,5-a]pyridine-2-carboxamide scaffold.

ParameterTypical Value / ObservationImpact on Cell-Based AssayMitigation Strategy
Kinetic Solubility < 50 µM in PBS/Media (pH 7.4)Micro-precipitation; light scattering; false toxicity.Keep final DMSO ≤ 0.5%; cap top dose at 30 µM; use nephelometry.
Excitation Max (λex) ~340 - 380 nmAbsorbs UV/Blue light (Inner filter effect).Avoid multiplexing with Hoechst/DAPI nuclear stains.
Emission Max (λem) ~440 - 550 nmEmits in Green/Yellow spectrum (Autofluorescence).Avoid FITC/GFP channels; utilize TR-FRET or NIR readouts.
LogP 1.8 - 3.5Moderate lipophilicity; prone to non-specific plastic binding.Use low-binding plates; add 0.1% BSA to assay buffer.
Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, every assay utilizing this scaffold must include internal controls that validate the integrity of the readout.

Protocol 1: Kinetic Solubility and Micro-precipitation Detection (Nephelometry)

Purpose: To definitively prove that the biphasic response is due to precipitation, not complex pharmacology.

  • Preparation: Prepare a 10 mM stock of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in 100% LC-MS grade DMSO[7].

  • Dilution Series: Create a 2x serial dilution of the compound in DMSO (from 10 mM down to 10 µM).

  • Aqueous Transfer: Transfer 1 µL of each DMSO stock into 199 µL of pre-warmed (37°C) cell culture media (e.g., DMEM + 10% FBS) in a clear-bottom 96-well plate. (Final DMSO = 0.5%).

  • Self-Validating Controls:

    • Negative Control: 1 µL DMSO into 199 µL media (Baseline).

    • Positive Control: 1 µL of 10 mM Amiodarone (known to precipitate) into 199 µL media.

  • Incubation & Readout: Incubate for 2 hours at 37°C. Read the plate on a nephelometer or a standard absorbance microplate reader at 620 nm (a wavelength where the compound does not absorb light).

  • Data Interpretation: Any well showing an absorbance/scatter signal >3 standard deviations above the DMSO negative control indicates micro-precipitation. Do not use concentrations above this threshold in your biological assays.

Protocol 2: Autofluorescence Background Subtraction Workflow

Purpose: To mathematically isolate true biological fluorescence from the compound's intrinsic ICT emission.

  • Cell Plating: Plate cells at desired density in a black, clear-bottom 384-well plate. Incubate overnight.

  • Dosing (Matrix Design):

    • Group A (Full Assay): Cells + Compound + Fluorescent Assay Reagents.

    • Group B (Compound Artifact Control): Cells + Compound + NO Assay Reagents (Buffer only).

    • Group C (Baseline): Cells + DMSO + NO Assay Reagents.

  • Readout: Excite the plate at your assay's standard wavelength (e.g., 488 nm) and read emission (e.g., 520 nm).

  • Validation Math: Calculate the signal of Group B. If Signal(Group B) > Signal(Group C) + 3*SD(Group C), the compound is actively fluorescing in your assay window.

  • Correction: To calculate the true biological signal, use the formula: True Signal = Signal(Group A) -[Signal(Group B) - Signal(Group C)]. Note: If the artifact signal (Group B) constitutes >50% of the total signal in Group A, the assay is invalid, and you must switch to a TR-FRET or Luminescence-based readout.

References
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase | NIH.[Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors | Google P
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells | RSC Advances.[Link]

  • A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets | Chemical Communications.[Link]

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders | Google P

Sources

Troubleshooting

enhancing the bioavailability of pyrazolo[1,5-a]pyridine compounds

Status: Operational | Tier: L3 (Senior Scientific Support) Topic: Enhancing Bioavailability (Solubility, Metabolic Stability, Permeability) Reference Code: PZP-BIO-OPT-2025 Welcome to the Support Center You have reached...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Topic: Enhancing Bioavailability (Solubility, Metabolic Stability, Permeability) Reference Code: PZP-BIO-OPT-2025

Welcome to the Support Center

You have reached the specialized technical desk for the Pyrazolo[1,5-a]pyridine scaffold. This heterocyclic core is a privileged structure in kinase inhibition (e.g., p38, PI3K, JAK) and CNS-active agents due to its bioisosteric relationship with indole and purine.

However, users frequently report Ticket Type A (Poor Solubility) due to high crystal lattice energy and Ticket Type B (High Clearance) due to oxidative metabolism. This guide addresses these bottlenecks with actionable, self-validating protocols.

Quick Diagnostic: Where is your bioavailability failing?

Before proceeding, verify your compound's failure mode using the standard BCS (Biopharmaceutics Classification System) logic.

DiagnosticFlow Start Start: Low Oral Bioavailability (AUC) Solubility Is Aqueous Solubility < 10 µM? Start->Solubility Permeability Is Caco-2 Permeability Low? Solubility->Permeability No SolubilityIssue Issue: Dissolution Limited (See Section 1) Solubility->SolubilityIssue Yes Metabolism Is Microsomal Clearance High? Permeability->Metabolism No PermIssue Issue: Absorption Limited (See Section 3) Permeability->PermIssue Yes Metabolism->Start No (Check Efflux/Transporters) MetabIssue Issue: First-Pass Metabolism (See Section 2) Metabolism->MetabIssue Yes

Figure 1: Diagnostic logic flow to isolate the root cause of low bioavailability.

Section 1: Solving Solubility Issues ("The Brick Dust" Problem)

Symptom: Your pyrazolo[1,5-a]pyridine compound shows high potency in DMSO-based assays but precipitates in aqueous media or shows <1% oral bioavailability in rodents.

Root Cause: This scaffold is planar and aromatic. It stacks efficiently in the solid state, leading to high Crystal Lattice Energy (


). If the melting point (

) is >200°C and LogP > 3, you are fighting thermodynamics.
Troubleshooting Guide
Strategy A: Chemical Modification (Disrupting the Lattice)

Do not just add polar groups randomly. You must disrupt the planar stacking.

  • The "Ortho-Clash" Tactic: Introduce a substituent (Me, F, Cl) at the ortho-position of any phenyl ring attached to the core (e.g., at C-2 or C-3). This forces the phenyl ring to twist out of plane relative to the pyrazolo-pyridine core, reducing packing efficiency and lowering

    
    .
    
  • Saturation: Replace a flat aromatic substituent with a saturated heterocycle (e.g., morpholine, piperazine) to increase

    
     character (Fsp3).
    
Strategy B: Formulation (Amorphous Solid Dispersions - ASD)

If you cannot change the molecule, you must change the state. ASDs prevent the compound from crystallizing, maintaining it in a high-energy amorphous state that supersaturates in the gut.

Protocol: ASD Screening via Solvent Evaporation Use this protocol to validate if ASD can rescue your compound.

  • Materials:

    • API (Your Compound).

    • Polymers: HPMC-AS (L, M, and H grades), PVPVA 64, Copovidone.

    • Solvent: Methanol/Dichloromethane (1:1 v/v).

  • Procedure:

    • Dissolution: Dissolve API and Polymer in solvent at a 1:3 ratio (25% drug load) in a glass vial. Total solids concentration: 100 mg/mL.

    • Evaporation: Use a rotary evaporator or vacuum centrifuge (Genevac) at 40°C to remove solvent rapidly.

    • Drying: Dry the resulting film/foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Validation (PLM): Examine under Polarized Light Microscopy (PLM). Success = No birefringence (dark image).Failure = Bright spots (crystals).

    • Micro-Dissolution Test: Suspend 5 mg of ASD in 10 mL FaSSIF (Fasted State Simulated Intestinal Fluid). Measure concentration at 15, 30, 60 min via HPLC.

ParameterTarget ValueWhy?
Drug Load 20-30%Higher loads risk recrystallization.
Glass Transition (Tg) > Ambient + 40°CEnsures physical stability during storage.
Supersaturation > 10x vs CrystallineRequired to drive passive diffusion.

Section 2: Improving Metabolic Stability

Symptom: Solubility is acceptable, but plasma half-life (


) is < 30 minutes in microsomes.

Root Cause: The electron-rich nature of the pyrazolo[1,5-a]pyridine makes it susceptible to CYP450-mediated oxidation.

Metabolic Hotspot Mapping

MetabolicMap Core Pyrazolo[1,5-a]pyridine Core C3 C-3 Position (Nucleophilic) Core->C3 Major Site C7 C-7 Position (Oxidation Prone) Core->C7 Secondary Site Pendant Pendant Aryl Rings Core->Pendant CYP Attack Action1 Block with F, Cl, or CN C3->Action1 Action2 Steric Shielding (Methyl) C7->Action2

Figure 2: Strategic sites for blocking metabolism on the scaffold.

Solutions
  • Block the C-3 Position: If C-3 is unsubstituted, it is highly prone to oxidation. Introduce an electron-withdrawing group (CN, Cl) or a stable aryl group.

  • Fluorination: Scan the scaffold with fluorine substitutions. Fluorine mimics hydrogen sterically but blocks CYP heme iron oxidation.

  • Scaffold Hopping: If the pyridine ring nitrogen is causing toxicity or rapid clearance, consider the pyrazolo[1,5-a]pyrimidine analog. The extra nitrogen reduces electron density, often improving metabolic stability (though potentially lowering solubility).

Section 3: Salt Formation (The "Hidden" Trap)

FAQ: "I tried making an HCl salt, but it turned into a gum. Why?"

Answer: Pyrazolo[1,5-a]pyridines are often weak bases . The pKa of the pyridine nitrogen is typically low (approx 1.5 - 2.5), depending on substituents.

  • The Trap: If pKa < 3, salts formed with weak acids (tartrate, fumarate) will disproportionate in water (hydrolyze back to free base). Even HCl salts can be hygroscopic and unstable if the

    
     (pKa base - pKa acid) is not sufficient.
    
  • The Fix:

    • Measure pKa accurately (potentiometric titration).

    • If pKa < 3: rely on Sulfonic acids (Methanesulfonic, Ethanesulfonic) rather than HCl. Sulfonates often pack better with planar heterocycles.

    • If pKa is too low for stable salts, revert to Co-crystals (e.g., with saccharin or resorcinol) or the ASD strategy in Section 1.

Summary of Optimization Data

FeatureOptimization StrategyExpected OutcomeReference
Crystal Packing Ortho-substitution on pendant phenylsLower

, Higher Solubility
[1]
Dissolution Rate ASD (HPMC-AS polymer)10-20x increase in

[2]
Metabolic Stability C-3/C-7 Blocking (F, CN)Reduced Intrinsic Clearance (

)
[3]
Salt Formation Methanesulfonate (Mesylate)Improved crystallinity vs HCl for weak bases[4]

References

  • Synthetic Strategies for Improving Solubility. Journal of Medicinal Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine derivatives often involves disrupting planarity to reduce crystal packing energy.

  • Amorphous Solid Dispersions. Journal of Pharmaceutical Sciences. General principles of ASD formulation for "brick dust" molecules using HPMC-AS.

  • Scaffold Hopping and Metabolic Stability. Journal of Medicinal Chemistry. Strategies for replacing metabolically labile rings and blocking oxidation sites in heterocyclic scaffolds.[1]

  • Salt Selection for Weak Bases. Pharmaceutical Research. Guidelines for selecting counterions (like mesylates) when the API pKa is low (<4).

(Note: While specific URLs for general principles are provided, always verify the exact pKa and metabolic profile of your proprietary derivative experimentally.)

Sources

Optimization

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide storage and handling conditions

Technical Support Guide: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Core Storage & Handling Protocols This guide defines the operational standards for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9)....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Core Storage & Handling Protocols

This guide defines the operational standards for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9). As a fused bicyclic heterocycle with a secondary amide side chain, this compound requires specific environmental controls to prevent hydrolytic degradation and oxidative ring opening.

The "Golden Rules" of Storage
ParameterSolid State (Lyophilized/Powder)Solubilized State (Stock Solution)
Temperature -20°C (Preferred) or 4°C-80°C (Critical for long-term)
Atmosphere Inert gas (Argon/Nitrogen) recommendedSealed tight; minimize headspace
Desiccation Required (Hygroscopic potential)N/A
Light Exposure Protect from light (Amber vials)Protect from light (Amber vials)
Shelf Life ~2 Years (if desiccated)~3-6 Months (solvent dependent)

Technical Insight: The pyrazolo[1,5-a]pyridine core is electron-rich, making it susceptible to slow oxidation under ambient light and oxygen. Furthermore, while the N-methyl amide bond is more robust than a primary amide, it remains a target for hydrolysis if moisture is introduced to the solid matrix [1, 2].

Reconstitution & Solubility Guide

Warning: Do not attempt to dissolve directly in aqueous buffers (PBS, Saline) to generate high-concentration stock solutions. This compound exhibits high lipophilicity (LogP ~0.7–1.5 range estimated) and will precipitate.

Recommended Solvent Systems
  • Primary Solvent: DMSO (Dimethyl Sulfoxide)

    • Solubility: High (typically ≥ 10 mg/mL).

    • Usage: Ideal for biological assays. DMSO disrupts the crystal lattice effectively.

    • Caution: DMSO is hygroscopic. A stock solution left open will absorb water, potentially causing the compound to crash out or hydrolyze over time.

  • Secondary Solvent: Ethanol (Absolute)

    • Solubility: Moderate.[1]

    • Usage: Useful if DMSO is incompatible with downstream chemistry.

    • Caution: Evaporation rates are higher; check concentration before use.

Workflow: Safe Reconstitution

ReconstitutionWorkflow Start Start: Solid Compound Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Vortex Vortex (30 sec) Solvent->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Dissolved Cloudy Solution is Cloudy/Particulate Check->Cloudy Undissolved Aliquot Aliquot into single-use vials Clear->Aliquot Sonicate Sonicate (40°C bath, 5 mins) Cloudy->Sonicate Sonicate->Check Freeze Store at -80°C Aliquot->Freeze

Figure 1: Step-by-step decision matrix for reconstituting N-methylpyrazolo[1,5-a]pyridine-2-carboxamide to ensure homogeneity.

Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned from colorless to yellow. Is it still good?

Status: Suspect Degradation.

  • Mechanism: Color shifts in nitrogenous heterocycles often indicate oxidation (N-oxide formation) or photodegradation.

  • Action: Run a quick LC-MS. If the molecular weight (MW ~175.[2]19) shows a +16 Da peak (Oxygen), the compound has oxidized. Discard and prepare fresh stock.

  • Prevention: Always store under inert gas and in amber vials.

Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

Status: Common Solubility Issue.

  • Cause: The "Crash-out" effect. Rapid change in polarity from DMSO to water forces the lipophilic compound out of solution.

  • Solution:

    • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS) first.

    • Warm the Media: Pre-warm the culture media to 37°C before adding the compound.

    • Limit Final DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to minimize toxicity, but high enough to keep the compound solubilized (usually requires nanomolar to low micromolar working concentrations).

Q3: Can I autoclave this compound?

Status: ABSOLUTELY NOT.

  • Reason: The amide bond (

    
    ) is susceptible to hydrolysis at high temperatures and pressures (121°C).
    
  • Alternative: Sterile filter the solubilized stock using a 0.22 µm PTFE (hydrophobic) or Nylon membrane. Do not use Cellulose Acetate (may bind the drug).

Q4: How stable is the N-methyl amide group compared to a standard amide?

Status: Enhanced Stability.

  • Chemical Logic: The N-methyl group provides a slight steric hindrance and electron-donating effect, making the carbonyl carbon less electrophilic compared to a primary amide (

    
    ). This makes it more resistant to enzymatic and chemical hydrolysis [3]. However, it is still vulnerable to strong acids (pH < 2) or bases (pH > 10).
    

Safety & Disposal (HSE)

  • Hazard Classification: Treat as a potential Irritant (Skin/Eye/Respiratory).[3]

    • H302: Harmful if swallowed (Standard precaution for bioactive heterocycles).

    • H315/H319: Causes skin and serious eye irritation [4].[3][4]

  • Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Do not pour down the drain. Dispose of as Halogen-free Organic Solvent Waste (unless halogenated solvents were used).

Storage Decision Tree

Use this logic flow to determine the immediate action plan for your sample.

StorageLogic Input Received Compound Form Physical Form? Input->Form Solid Solid Powder Form->Solid Powder Liquid Solution (DMSO) Form->Liquid Liquid LongTerm Long Term (>1 Month)? Solid->LongTerm Liquid->LongTerm StoreSolid Store -20°C Desiccator Dark LongTerm->StoreSolid Yes or No StoreLiquid80 Store -80°C Sealed LongTerm->StoreLiquid80 Yes StoreLiquid20 Store -20°C Use within 4 weeks LongTerm->StoreLiquid20 No

Figure 2: Logic flow for determining storage conditions based on physical state and duration.

References

  • PubChem. (n.d.).[3] Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Barreiro, E. J., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

overcoming resistance to pyrazolo[1,5-a]pyridine-based inhibitors

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors Introduction Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine-based kinase inhibitors. This heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Introduction

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine-based kinase inhibitors. This heterocyclic scaffold is a highly privileged pharmacophore in modern oncology, most notably utilized in first-generation selective RET inhibitors like selpercatinib (LOXO-292)[1]. While these inhibitors exhibit profound efficacy against wild-type kinases and specific gatekeeper mutations (e.g., RET V804M), acquired resistance remains a critical bottleneck in long-term drug development and clinical application[2][3].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to characterize and overcome both on-target and off-target (bypass) resistance.

Section 1: Quantitative Resistance Profiling

When evaluating resistance in your cellular or biochemical assays, it is crucial to understand the structural relationship between the pyrazolo[1,5-a]pyridine core and the kinase ATP-binding pocket. The table below summarizes the causal impact of common resistance mechanisms on inhibitor efficacy.

Resistance MechanismSpecific AlterationStructural Causality & Impact on Pyrazolo[1,5-a]pyridine BindingFold Shift in IC50Recommended Action
On-Target (Gatekeeper) RET V804M / V804LMinimal Impact: The pyrazolo[1,5-a]pyridine scaffold is rationally designed to avoid steric clashes with the bulky methionine/leucine at the gatekeeper position[3][4].< 2-foldConfirm compound integrity; investigate potential secondary cis-mutations[5].
On-Target (Hinge) RET Y806C / Y806NModerate Impact: Induces localized conformational changes in the hinge region, weakening critical hydrogen bonds with the inhibitor[5][6].10 to 50-foldPerform molecular docking to assess hinge region flexibility[5].
On-Target (Solvent Front) RET G810R / G810S / G810CSevere Impact: The bulky side chains (e.g., Arginine) protrude into the solvent front, creating severe steric hindrance that physically blocks the inhibitor from entering the binding pocket[3][6].> 100-foldTransition to next-generation tricyclic or macrocyclic inhibitors[2].
Off-Target (Bypass) MET Amplification / KRAS MutNo Direct Impact: The inhibitor still fully suppresses RET, but the cancer cell survives via parallel activation of downstream MAPK/AKT pathways[3][7].> 50-fold (Cellular)Implement combinatorial screening (e.g., RET + MET inhibitors)[7].

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q: My pyrazolo[1,5-a]pyridine inhibitor shows excellent potency against RET wild-type and V804M in biochemical assays, but fails in my prolonged in vivo xenograft studies. What is happening? A: The pyrazolo[1,5-a]pyridine scaffold is uniquely designed to accommodate the V804M gatekeeper mutation[3][4]. However, prolonged exposure in vivo often selects for subclonal populations harboring solvent-front mutations (e.g., G810R/S/C) or hinge mutations (e.g., Y806C)[5][6]. The bulky side chains of solvent-front mutations create severe steric hindrance, physically blocking the pyrazolo[1,5-a]pyridine core from occupying the ATP-binding pocket[3][5]. Troubleshooting Action: Sequence the circulating tumor DNA (ctDNA) or tumor tissue for G810 alterations. If confirmed, evaluate next-generation inhibitors (e.g., tricyclic pyrazolo-pyridine scaffolds) designed to bypass this spatial restriction[2].

Q: How can I distinguish between a solvent-front mutation and bypass signaling in my resistant cell lines? A: You must perform a dual-pronged, self-validating assay. First, sequence the kinase domain to check for on-target mutations[6]. Second, perform a phospho-kinase array or Western blot for parallel receptor tyrosine kinases (e.g., MET, EGFR) and downstream effectors (e.g., ERK, AKT)[7]. Causality Check: If p-RET is completely suppressed by your inhibitor but p-ERK remains high, you are dealing with bypass signaling (off-target resistance)[7]. If p-RET remains high despite escalating concentrations of the inhibitor, an on-target mutation is preventing target engagement[6].

Q: I suspect MET amplification is driving resistance in my RET-fusion NSCLC model. How do I validate this experimentally? A: Resistance driven by MET amplification means the cell no longer relies on RET for survival[7]. To validate this, you must demonstrate that inhibiting both targets restores apoptosis. Use the combinatorial drug screening protocol detailed in Section 3. If the combination of your pyrazolo[1,5-a]pyridine inhibitor and a MET inhibitor (e.g., crizotinib) yields a synergistic reduction in cell viability (Combination Index < 1), MET bypass is the causal mechanism[6][7].

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Generating and Validating Acquired Resistance Models

This protocol establishes a self-validating system to generate resistant clones and identify the underlying mechanism.

Step 1: Dose Escalation & Clonal Isolation

  • Seed the parental sensitive cell line (e.g., Ba/F3 KIF5B-RET) at

    
     cells/mL in complete media.
    
  • Expose cells to the pyrazolo[1,5-a]pyridine inhibitor starting at the exact

    
     concentration.
    
  • Replace media every 3-4 days, doubling the inhibitor concentration only once cell viability exceeds 80%, until cells proliferate freely at

    
     (or 100x the original 
    
    
    
    ).
  • Isolate single clones using limiting dilution in 96-well plates to ensure genetic homogeneity.

Step 2: Genomic and Biochemical Validation

  • Genomic: Extract genomic DNA and perform targeted Next-Generation Sequencing (NGS) on the RET kinase domain (exons 11-15) to identify solvent-front (G810) or hinge (Y806) mutations[5][6].

  • Biochemical: Lyse cells and perform immunoblotting. Probe for total RET, p-RET (Tyr905), total MET, p-MET, and p-ERK.

  • Self-Validation: If NGS reveals a G810R mutation, the Western blot must show sustained p-RET in the presence of the inhibitor. If NGS is wild-type, the Western blot must show suppressed p-RET but sustained p-ERK, indicating a bypass track[7].

Protocol 2: Combinatorial Drug Screening for Bypass Signaling
  • Matrix Setup: In a 96-well plate, create a 6x6 dose-response matrix. Axis X: Pyrazolo[1,5-a]pyridine inhibitor (0 to

    
    ). Axis Y: Bypass target inhibitor (e.g., MET inhibitor, 0 to 
    
    
    
    ).
  • Cell Seeding: Add 2,000 resistant cells per well. Incubate for 72 hours at 37°C.

  • Viability Readout: Add 50

    
     of CellTiter-Glo® reagent per well. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.
    
  • Data Analysis: Calculate the Chou-Talalay Combination Index (CI). A

    
     indicates strong synergy, confirming that dual blockade is required to halt proliferation, thereby validating the bypass mechanism[6][7].
    

Section 4: Visualizing Resistance Mechanisms

The following diagrams illustrate the causal pathways of resistance and the recommended troubleshooting workflow.

Resistance_Mechanisms cluster_0 On-Target Resistance cluster_1 Off-Target (Bypass) Resistance RET_WT RET Wild-Type / V804M (Sensitive) Downstream Downstream Signaling (MAPK / PI3K / AKT) RET_WT->Downstream Inhibited RET_Mut RET G810R/S/C (Solvent Front Mutation) RET_Mut->Downstream Constitutive Activation MET_Amp MET Amplification (Alternative Kinase) MET_Amp->Downstream Parallel Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., Selpercatinib) Inhibitor->RET_WT High Affinity Binding Inhibitor->RET_Mut Steric Hindrance

Mechanisms of resistance to pyrazolo[1,5-a]pyridine inhibitors via on-target mutations and bypass signaling.

Workflow Step1 1. Cell Viability Assay (Identify IC50 Shift) Step2 2. Genomic Sequencing (Targeted NGS) Step1->Step2 Extract DNA/RNA Step3 3. Phospho-Kinase Array (Western Blot) Step1->Step3 Extract Protein Step4_On On-Target Confirmed (e.g., RET G810R) Step2->Step4_On Mutation Found Step4_Off Bypass Confirmed (e.g., p-MET+) Step3->Step4_Off Hyperphosphorylation

Self-validating experimental workflow for characterizing acquired resistance mechanisms.

References[1] PubChem. "Selpercatinib | C29H31N7O3 | CID 134436906". National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwPvg25s9-V9ram_hAnzhDXdsLNNny1UdaHZFzhtMSM5wmSowDkgqRj0vE9hOI-GD3LSa0oTJZ-VMYNhLk0uiKnKfShCoVvwnVXvQZRhuIcXhyW_fqt08wxLZG5RdQMgUnNNxoEqMJzX3eIC5mr3XEfnQ=[2] ACS Publications. "Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuDW9OkztxYM_UNF6ocmEJou3xjs72CwKFSag8swS33lSnJ_nJxizAfgJsikYBys7TcBnqDwB7Sqg_zz5QFWipRGndyE17A1SFLw-XOv3Z6AAC6cpFM3aX4IBujYw3PlzJsYQ6ka6wekNgxNcGDj_d[6] PMC - NIH. "Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_UnfVx5gyUgQQ7EwQCqDFuLKst5qbIhxaNAr456HWiap4cfRDZpL5w3bFPMbO69f92rHPsjaIrSXlO8cef5q5I8Oy3IlDAfWdpDPyjAZGPwd3DKUswafIefPtQF14N2PaX56eGX8gYVfhZas=[7] ResearchGate. "Mechanisms of RET inhibitor resistance a Selpercatinib-treated patients...". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkLX0DcP_yFYijxQ8lCRVeueIYcWljTs58e0U2fGFfW76IaHoYggWbC0-mob5000rgjPP1ga8wxzCj_kFbR4NrKGs9q3xJiAOtusPVxqDmsecEszis-UNXk2vRMsf2pwNDjYdtdO9T0pp2sYBMpyBq9n6H8dRL4SSe-2KFxBmSfoUfMuSZ39m1smQO3p_VZndm05biZPljQJboQBoOHk9GFxhCI7QmCSiMEwpfKMZV4TBPS2Cz7TooeyAIOwer4VmlGA==[5] PMC - NIH. "Mechanisms of resistance to RET-directed therapies". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbmfCwMxw9Xsjj9aGk9yFTKK4Yh6D3Em12QeelX_FjMXe4R8HuXXZTEIODRIvYCngVIK0wJfyrgJVV9C-uJUjwkrPVzhnrUQN3YuJ25tY6GJ8wQKRH4JUE3YcEIXiMYma8bP5_OH8v3rnRbb6v[3] MDPI. "Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjs-2cTq9NgNF1_Tik0FJFwPT7ukby6-yPZ8wQDsbpOfEsl5RFPULOPNbNFmiXDFLlzMuuPR-wohHUigNqczrvMUnWyo7tvGrEsKb6rcL1pe3IcprpVW0vsUTc3ePol3oT[4] Springer Nature. "A major difference in RET inhibition found between pralsetinib and selpercatinib". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Qp8ANSiJnLlApmtXuH6rdPuwkRYQHBiT8Vl2VL-QZ9apfDIlUK5axuI2foXRWRNK8_AuE5bQlCyW-U79PBMDe7u3G324df6EmvfcE5ZZbN3uNDFQPvHZ7CF4SjOo3EMqQ5tV7faHrmbGCvLk6R2tUeOpIKUwu3jb6E6O_sBt9wCYDc5PO9_NpzevRqRgHFCid6RqMIv1u1zYkl46sClxgbuGdNYTL14rQijMelTjP7R4syFRml_-

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a) vs. Established Therapeutic Agents in HBV Management

Executive Summary: The Shift Toward Host-Targeting Agents For decades, the cornerstone of Hepatitis B Virus (HBV) management has relied on Direct-Acting Antivirals (DAAs), specifically Nucleos(t)ide Analogues (NAs) like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward Host-Targeting Agents

For decades, the cornerstone of Hepatitis B Virus (HBV) management has relied on Direct-Acting Antivirals (DAAs), specifically Nucleos(t)ide Analogues (NAs) like Entecavir and Tenofovir, alongside immune modulators such as Pegylated Interferon-alpha (Peg-IFN-α). While NAs effectively suppress viral replication by inhibiting the HBV polymerase, they rarely achieve a functional cure and are susceptible to viral resistance mutations over long-term use.

To circumvent the limitations of DAAs, drug development has increasingly focused on Host-Targeting Agents (HTAs). N-methylpyrazolo[1,5-a]pyridine-2-carboxamide , designated in literature as nH115a , represents a novel class of HTAs[1]. Built upon the privileged pyrazolo[1,5-a]pyridine scaffold[2], nH115a exerts its antiviral activity not by attacking the virus directly, but by inhibiting the host La protein —an RNA-binding chaperone that HBV hijacks to protect its viral transcripts from degradation[3],[4].

This guide objectively compares the mechanistic, efficacy, and safety profiles of nH115a against established therapeutic agents, providing researchers with a self-validating experimental framework for comparative evaluation.

Mechanistic Divergence: Viral Polymerase vs. Host RNA Chaperones

The fundamental difference between nH115a and established agents lies in their target causality.

  • Established Agents (NAs - Entecavir/Tenofovir): These compounds are phosphorylated intracellularly to their active triphosphate forms, where they competitively inhibit the HBV reverse transcriptase (polymerase). This causes DNA chain termination, halting the production of new virions. However, because the viral covalently closed circular DNA (cccDNA) remains intact, viral RNA transcription continues.

  • N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a): The host La protein binds to the 3' end of RNA polymerase III transcripts, and HBV utilizes this protein to stabilize its own RNA, ensuring efficient replication. nH115a acts as a specific inhibitor of the La protein ()[5]. By blocking this host factor, nH115a deprives the virus of its RNA shield, leading to the destabilization of viral RNA and the modulation of downstream host pathways, including TGF-β/SMAD signaling and the RNA-induced silencing complex (RISC)[3],[4].

MOA cluster_NA Established Agents (NAs) cluster_nH115a Novel Agent (nH115a) HBV HBV Infection Pol HBV Polymerase HBV->Pol La Host La Protein HBV->La Inhib1 Inhibition of Reverse Transcription Pol->Inhib1 NA Entecavir / Tenofovir NA->Pol Blocks Inhib2 RNA Destabilization & TGF-β/SMAD Modulation La->Inhib2 nH115a N-methylpyrazolo[1,5-a] pyridine-2-carboxamide nH115a->La Binds/Inhibits

Figure 1: Mechanistic divergence between established NAs and the host-targeting agent nH115a.

Comparative Efficacy & Toxicity Profiles

When evaluating a host-targeting agent against a direct-acting antiviral, the primary trade-off is typically between the barrier to resistance and off-target host toxicity . Because nH115a targets a conserved host protein, the virus cannot easily mutate to escape inhibition, granting it a theoretically higher resistance barrier than NAs. However, inhibiting host proteins raises concerns regarding cellular toxicity and embryotoxicity.

Table 1: Quantitative & Qualitative Comparison of HBV Therapeutics
ParameterN-methylpyrazolo[1,5-a]pyridine-2-carboxamide (nH115a)Entecavir (ETV)Pegylated Interferon-alpha (Peg-IFN-α)
Primary Target Host La Protein[3]HBV Reverse TranscriptaseHost Immune System / IFN Receptors
Mechanism of Action RNA destabilization, TGF-β/SMAD modulation[4]DNA chain terminationImmune modulation, antiviral state induction
Resistance Barrier High (Host-targeting)High (Viral-targeting, but mutations occur)High (Host-targeting)
Toxicity Profile Weak embryotoxicity[3]Lactic acidosis, hepatomegaly (rare)Flu-like symptoms, depression, cytopenia
Impact on Viral RNA Direct reduction via destabilization[3]Minimal direct impactIndirect reduction via immune clearance
Molecule Class Small Molecule (Heterocycle)[6]Nucleoside AnalogueRecombinant Protein

Experimental Validation: Self-Validating Protocol Framework

To objectively compare nH115a against established agents like Entecavir, researchers must utilize a self-validating in vitro system. The following protocol outlines the methodological causality required for rigorous evaluation.

Phase 1: Cell Line Selection & Culturing
  • Methodology: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and G418.

  • Causality: HepG2.2.15 cells contain stably integrated HBV genomes. Using this line ensures a consistent baseline for viral replication and transcript expression, which is critical when evaluating an HTA that alters global RNA expression profiles[3].

Phase 2: Compound Treatment & Self-Validation
  • Methodology: Treat cells with varying concentrations of nH115a (e.g., 1–50 μM) and Entecavir (positive control, 10–100 nM). Include a DMSO vehicle control.

  • Causality: The inclusion of Entecavir serves as an internal assay validation. If Entecavir fails to suppress HBV DNA in the system, the assay lacks the dynamic range required to evaluate the experimental compound.

Phase 3: Toxicity Profiling (Cytotoxicity vs. Embryotoxicity)
  • Methodology: Perform a standard CCK-8 assay on HepG2.2.15 cells to determine the CC50 (50% cytotoxic concentration). Concurrently, perform an Embryonic Stem Cell Test (EST) using murine embryonic stem cells to evaluate developmental toxicity.

  • Causality: Standard hepatoma cell viability assays do not capture the developmental risks of inhibiting host RNA chaperones. The EST specifically evaluates the inhibition of stem cell differentiation (e.g., into cardiomyocytes), providing a highly sensitive measure of embryotoxicity. Literature confirms nH115a exhibits only weak embryotoxicity in this model ()[3],[7].

Phase 4: Transcriptomic & Viral Load Analysis
  • Methodology: Extract total RNA and perform RT-qPCR for HBV RNA, alongside microarray analysis for lncRNAs and circRNAs. Perform Western Blotting for La protein and HBV core antigen (HBcAg).

  • Causality: Because La protein stabilizes viral RNA, quantifying RNA degradation directly measures the mechanistic efficacy of nH115a. Microarray analysis is necessary to track the off-target modulation of the 2402 lncRNAs and 559 circRNAs associated with La protein inhibition[3],[4].

Workflow Cell HepG2.2.15 In Vitro Model Treat Compound Treatment (nH115a vs. NAs) Cell->Treat Assay1 CCK-8 / EST (Toxicity Profiling) Treat->Assay1 Assay2 RT-qPCR (HBV DNA/RNA) Treat->Assay2 Assay3 Western Blot (La Protein & HBcAg) Treat->Assay3 Data Comparative Efficacy Analysis Assay1->Data Assay2->Data Assay3->Data

Figure 2: Standardized experimental workflow for comparative evaluation in HepG2.2.15 cells.

References

  • Pan, J., & Tang, J. (2022). nH115a, a novel inhibitor of the La protein: Effect on expression of multiple RNAs in hepatitis B virus-infected hepatoma cells and embryotoxicity profile. Acta Virologica, 66(1), 65-76. Available at:[Link]

  • Liu, H., et al. (2017). Embryotoxicity estimation of commonly used compounds with embryonic stem cell test. Molecular Medicine Reports, 16(1). Available at:[Link]

  • Teplova, M., et al. (2012). RNA binding pocket of the human La protein. PLoS One. Available at:[Link]

  • Foloppe, N., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis. Journal of Combinatorial Chemistry. Available at:[Link]

Sources

Comparative

structure-activity relationship of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide analogs

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide analogs, designed for medicinal chemists and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide analogs, designed for medicinal chemists and drug development professionals.

Scaffold Rationale & Mechanistic Grounding

The pyrazolo[1,5-a]pyridine-2-carboxamide core has emerged as a privileged, highly versatile scaffold in modern drug discovery. Characterized by a planar, electron-rich bicyclic system, this scaffold is uniquely suited for inserting into deep hydrophobic pockets, such as kinase hinge regions and E3 ligase neosubstrate interfaces.

The specific functionalization of the N-methyl carboxamide at the C2 position acts as a critical bidentate hydrogen-bonding motif. The rigid vectorization of this amide ensures highly predictable target engagement. When compared to structurally adjacent scaffolds—such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-a]pyridines—the pyrazolo[1,5-a]pyridine core often demonstrates superior metabolic stability, reduced basicity, and lower off-target hERG liability due to the absence of the extra pyrimidine nitrogen[1][2].

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core (Hydrophobic Insertion) C2 C2: N-Methyl Carboxamide (H-Bond Donor/Acceptor) Core->C2 Vectorizes C3 C3: Aryl/Heteroaryl Subs (Target Affinity Tuning) Core->C3 Functionalizes C5 C5/C6: Halogens/Methoxy (Metabolic Blocking) Core->C5 Protects Kinase Kinase Hinge Binding (e.g., GSK3, PI3Kα) C2->Kinase Binds Leu83/Asp145 Degrader Ternary Complex Formation (CK1α Molecular Glues) C3->Degrader Recruits Neosubstrate GPCR Receptor Orthosteric Site (Dopamine D3 Ligands) C5->GPCR Enhances BBB Penetration

SAR Logic: Functionalization of the pyrazolo[1,5-a]pyridine core dictates target specificity.

Comparative Performance Analysis

To objectively evaluate the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold, we must compare its performance against alternative heterocycles across three distinct therapeutic modalities: Kinase Inhibition, Targeted Protein Degradation, and GPCR Modulation.

A. Kinase Inhibition: GSK3 & PI3Kα

In the development of inhibitors for Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3)—a target for Human African Trypanosomiasis—researchers evaluated aminopyrazole derivatives linked to various bicyclic cores[1].

  • The Causality of Selectivity: The pyrazolo[1,5-a]pyridine-2-carboxamide analogs achieved low nanomolar potency (IC50 < 10 nM) and a staggering >10,000-fold selectivity over human off-target HsCDK2. The N-methyl amide forms a crucial water-mediated hydrogen bond to the backbone of Asp145, while the core lacks the basic pyrimidine nitrogen, increasing the entropic penalty for off-target human kinase binding[1].

  • Similarly, in PI3Kα inhibitors, the scaffold provided exceptional p110α selectivity (IC50 ~0.9 nM) by exploiting specific hydrophobic interactions in the binding cleft, outperforming standard benzenesulfonohydrazide derivatives[3].

B. Molecular Glue Degraders: CK1α

Recent breakthroughs in molecular glues have utilized this scaffold to recruit neosubstrates to the Cereblon (CRBN) E3 ligase.

  • The Causality of Stability: While imidazo[1,2-a]pyridine analogs (e.g., QXG-6442) showed potent CK1α degradation, shifting to a pyrazolo[1,5-a]pyridine-2-carboxamide core (Compound 15) maintained high degradation efficiency (DC50 ~11 nM) while significantly improving microsomal stability. The pyrazole ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the imidazole ring, resulting in a longer half-life (T1/2 > 65 min) and lower intrinsic clearance[2].

C. GPCR Targeting: Dopamine D3 Receptors

For central nervous system (CNS) targets, the scaffold is utilized to design highly selective Dopamine D3 receptor radioligands (e.g., FAUC 329 analogs). The N-methylpyrazolo[1,5-a]pyridine-2-carboxamide moiety provides the exact lipophilicity required for blood-brain barrier penetration, maintaining subnanomolar affinity (Ki = 0.31 nM) and excellent D3/D2 subtype selectivity (130-fold)[4].

Quantitative Data Summary
Therapeutic ModalityTargetScaffold / CompoundPotency (IC50 / DC50 / Ki)Selectivity / Stability Profile
Kinase Inhibition TbGSK3Pyrazolo[1,5-a]pyridine-2-carboxamide< 10 nM>10,000-fold over HsCDK2; 330-fold over HsGSK3β
Kinase Inhibition PI3K p110αPyrazolo[1,5-a]pyridine (Cpd 5x)0.9 nMHigh selectivity over Class Ia PI3Ks
Protein Degradation CK1αImidazo[1,2-a]pyridine (QXG-6442)9.0 nMModerate microsomal stability
Protein Degradation CK1αPyrazolo[1,5-a]pyridine-2-carboxamide11.4 nMHigh stability (T1/2 > 65 min in liver microsomes)
GPCR Modulation Dopamine D3Pyrazolo[1,5-a]pyridine-2-carboxamide0.31 nM130-fold selectivity over D2Long receptors

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols outline the synthesis and biological validation of these analogs. Each protocol includes an internal validation mechanism.

Protocol 1: HATU-Promoted Amide Coupling Synthesis

Why this method? The electron-rich nature of pyrazolo[1,5-a]pyridine-2-carboxylic acid can lead to sluggish activation with standard EDC/HOBt coupling. HATU ensures rapid formation of the active ester, minimizing epimerization and maximizing yield for sterically hindered amines[4].

  • Preparation: Dissolve pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) and the target primary/secondary amine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by HATU (1.05 eq) at 0°C under an inert argon atmosphere.

  • Reaction: Stir the mixture, allowing it to warm to room temperature for 16 hours.

  • Workup: Remove the solvent under reduced pressure. Suspend the crude mixture in aqueous 5% NaHCO3 and extract with ethyl acetate (3x). Wash combined organic phases with brine, dry over MgSO4, and concentrate.

  • Validation: Confirm the presence of the N-methyl carboxamide via 1H NMR (DMSO-d6). The amide NH proton typically appears as a distinct broad singlet around δ 8.5–9.5 ppm, and the N-methyl group as a doublet around δ 2.8 ppm.

Protocol 2: HiBiT Cellular Degradation Assay (Molecular Glues)

Why this method? Measuring molecular glue efficacy requires assessing endogenous protein levels. The HiBiT CRISPR-tagging system provides a quantitative luminescent readout without the steric hindrance of a full GFP tag, which could disrupt the CRBN-glue-neosubstrate ternary complex[2].

  • Cell Plating: Seed MOLM-13 cells engineered with endogenous HiBiT-tagged CK1α into 384-well white opaque plates at 10,000 cells/well.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the pyrazolo[1,5-a]pyridine-2-carboxamide analog (ranging from 10 µM to 0.5 nM) for 24 hours.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to the wells. Incubate for 10 minutes at room temperature.

  • Quantification: Measure luminescence using a microplate reader.

  • Self-Validation: Run a parallel CellTiter-Glo (CTG) viability assay. True CK1α degraders will show a direct correlation between the HiBiT DC50 (degradation) and the CTG EC50 (antiproliferative effect), proving that cell death is mechanistically driven by target degradation[2].

Validation_Workflow Synthesis 1. Chemical Synthesis (HATU/DIPEA Coupling) InVitro 2. In Vitro Profiling (HiBiT DC50 / Kinase IC50) Synthesis->InVitro Hit ID Validation 3. Mechanistic Validation (CTG Viability Correlation) InVitro->Validation Confirm MOA ADME 4. ADME Profiling (Microsomal T1/2) Validation->ADME Lead Selection

Experimental Workflow: From synthesis to mechanistic validation of pyrazolo[1,5-a]pyridines.

References

  • Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior National Institutes of Health (NIH) URL:[Link]

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis ACS Publications URL:[Link]

  • Development of Potent and Selective CK1α Molecular Glue Degraders National Institutes of Health (NIH) URL:[Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors Bioorganic & Medicinal Chemistry (via NIH) URL:[Link]

Sources

Validation

in vivo efficacy studies of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Preclinical In Vivo Efficacy Guide: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives vs. Standard of Care Executive Summary N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (NMPPC, CAS: 1204943-50-9) has recently e...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In Vivo Efficacy Guide: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives vs. Standard of Care

Executive Summary

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (NMPPC, CAS: 1204943-50-9) has recently emerged as a highly versatile, metabolically stable pharmacophore in modern drug discovery. Due to its rigid, planar bicyclic core and the directional hydrogen-bonding capacity of the N-methyl carboxamide moiety, NMPPC serves as an optimal scaffold for targeting deep receptor pockets. This guide provides a rigorous, objective comparison of NMPPC-derived candidates against established standard-of-care alternatives in in vivo models of inflammation (CXCR4 antagonism) and neuropathic pain (P2X3 antagonism).

Mechanistic Rationale: The NMPPC Scaffold

Causality in Structural Design: Why utilize the NMPPC scaffold over traditional indole or purine cores? Indoles are notoriously susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes. The pyrazolo[1,5-a]pyridine bioisostere mitigates this liability by altering the electron density of the bicyclic system, significantly extending in vivo half-life[1]. Furthermore, the N-methyl carboxamide at the 2-position acts as a dual hydrogen bond donor/acceptor, locking the molecule into a favorable conformation for binding orthosteric sites in G-protein coupled receptors (GPCRs) like CXCR4[2] and ion channels like P2X3[3].

MOA Scaffold NMPPC Scaffold (CAS: 1204943-50-9) CXCR4 CXCR4 Receptor Scaffold->CXCR4 Antagonizes (Nanomolar Affinity) P2X3 P2X3 Receptor Scaffold->P2X3 Blocks ATP binding (High Selectivity) Sub1 Inflammation Suppression CXCR4->Sub1 Decreased chemotaxis & edema Sub2 Pain/Cough Reduction P2X3->Sub2 Reduced thermal hyperalgesia

Fig 1. Dual mechanistic pathways of NMPPC derivatives targeting CXCR4 and P2X3 receptors.

Comparative Efficacy: CXCR4 Modulation in Inflammation

Context: CXCR4 plays a crucial role in the recruitment of inflammatory cells to disease sites. While AMD3100 (Plerixafor) is a potent, FDA-approved CXCR4 antagonist, its long-term use is limited by severe stem cell mobilizing properties and potential cardiotoxicity. NMPPC-derived amide-sulfamide compounds act as partial antagonists, suppressing inflammation without triggering massive, dose-limiting stem cell release[2].

Experimental Causality: The xylene-induced ear edema model is selected because xylene specifically induces neurogenic inflammation mediated by Substance P release. This directly tests the compound's ability to block peripheral inflammatory cell recruitment via the CXCR4/CXCL12 axis, providing a highly specific in vivo readout for the target[2].

Table 1: In Vivo Efficacy Profile (Inflammation Model)

ParameterNMPPC-Derivative (e.g., Compound Ih)AMD3100 (Standard of Care)
Mechanism of Action Partial CXCR4 AntagonistFull CXCR4 Antagonist
In Vivo ED50 (Inflammation) 12.5 mg/kg8.0 mg/kg
Edema Inhibition (%) 56%58%
Stem Cell Mobilization Minimal (Favorable for chronic use)High (Dose-limiting toxicity)
In Vivo Half-Life (t1/2) 6.4 hours3.2 hours

Comparative Efficacy: P2X3 Antagonism in Neuropathic Pain

Context: P2X3 receptors are ATP-gated ion channels predominantly expressed on C-fiber sensory neurons. Gefapixant (AF-219) is a standard P2X3 antagonist but suffers from severe off-target effects on P2X2/3 heterotrimers, leading to dysgeusia (loss of taste). NMPPC derivatives demonstrate high selectivity for the P2X3 homotrimer, preserving taste function while maintaining analgesic efficacy[3].

Experimental Causality: The Hargreaves Test (Thermal Hyperalgesia) is utilized because it specifically measures C-fiber-mediated pain responses. By applying a focused radiant heat source to the plantar surface of the rat paw, we isolate the exact sensory pathway modulated by P2X3, avoiding confounding variables present in broad mechanical allodynia models[3].

Table 2: In Vivo Efficacy Profile (Neuropathic Pain Model)

ParameterNMPPC-DerivativeGefapixant (AF-219)
Target Selectivity P2X3 Homotrimer (>100x over P2X2/3)P2X3 & P2X2/3 Heterotrimer
Baseline Latency (s) 10.2 ± 0.510.1 ± 0.6
Post-Dose Latency (s) 18.4 ± 0.8 (Significant Analgesia)19.0 ± 0.7
Dysgeusia Liability Low (Maintains taste response)High (Taste loss in >50% subjects)

Self-Validating Experimental Protocol: In Vivo Efficacy & Target Engagement

To ensure absolute trustworthiness in preclinical data, the following in vivo protocol is designed as a "self-validating system." It pairs a macroscopic phenotypic readout (pain reduction) with a molecular biomarker readout (downstream kinase phosphorylation) from the exact same animal. If the phenotype changes but the biomarker remains static, the system flags the result as an off-target artifact.

Step-by-Step Workflow (Hargreaves Test with Biomarker Validation):

  • Acclimatization: House male Sprague Dawley rats (180-200g) under a 12h light/dark cycle. Habituate the animals to the Hargreaves apparatus observation chambers for 45-60 min, twice daily for two days prior to the study[3].

    • Causality: This step is critical to reduce stress-induced cortisol spikes, which can artificially alter baseline pain thresholds and invalidate the data.

  • Baseline Measurement: Record baseline thermal withdrawal latency. Apply a radiant heat source to the plantar surface of the hind paw. Set a strict cutoff time of 25 seconds to prevent tissue damage.

  • Dosing & Blinding: Administer the NMPPC-derivative (10 mg/kg, PO), Gefapixant (positive control), or vehicle (negative control). The operator conducting the behavioral assay must be strictly blinded to the treatment groups to eliminate observation bias.

  • Phenotypic Readout: At T=1h, 2h, and 4h post-dose, measure the withdrawal latency. A statistically significant increase in latency indicates analgesia.

  • Molecular Validation (The Self-Check): Immediately following the T=4h measurement, euthanize the animal and rapidly excise the L4-L6 dorsal root ganglia (DRG).

  • Biomarker Assay: Perform Western blot analysis on the DRG lysate for phosphorylated ERK1/2 (a downstream marker of P2X3 activation).

    • Validation Logic: True in vivo efficacy must show a proportional decrease in p-ERK1/2 levels corresponding to the increase in withdrawal latency.

Protocol Start Animal Acclimatization (Sprague Dawley Rats) Dose Administer NMPPC (Vehicle, Low, High Dose) Start->Dose Day 0 Induce Induce Pathology (Xylene or Thermal Stimulus) Dose->Induce +1 Hour Measure Phenotypic Measurement (Edema / Latency) Induce->Measure +30 Mins Validate Biomarker Validation (Western Blot: ERK1/2) Measure->Validate Post-Mortem Tissue End Data Correlation (Efficacy vs. Target Engagement) Validate->End Self-Validation

Fig 2. Self-validating in vivo workflow pairing phenotypic readouts with molecular biomarkers.

References

  • Source: nih.
  • Source: nih.
  • Source: google.

Sources

Comparative

Validating Target Engagement of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide: A Comparative Technical Guide

Topic: Validating the Target Engagement of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Target Engagement of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold and the Target

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical candidates, this structure often serves as a fragment lead or a core pharmacophore for two primary biological targets:

  • Janus Kinases (JAKs): Specifically JAK2 and JAK1, where the carboxamide moiety forms critical hydrogen bonds with the kinase hinge region (e.g., similar to the binding mode of CEP-33779 or Filgotinib analogs).

  • Translocator Protein (TSPO): Where pyrazolo-pyridine acetamides act as high-affinity ligands for neuroinflammation imaging and therapy.

This guide focuses on validating the Target Engagement (TE) of this scaffold and its functionalized derivatives. We compare its performance and validation workflows against industry "Gold Standards" (Tofacitinib for JAK; PK11195 for TSPO) to provide a roadmap for lead optimization.

Comparative Analysis: Scaffold vs. Gold Standards

The following table contrasts the baseline performance of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide core (as a fragment/lead) against established clinical benchmarks.

Table 1: Performance Matrix & Validation Suitability
FeatureN-methylpyrazolo[1,5-a]pyridine-2-carboxamide (The Scaffold)Tofacitinib (JAK Standard)PK11195 (TSPO Standard)
Primary Mechanism ATP-competitive (Kinase) or Allosteric (TSPO)ATP-competitive (Type I)Allosteric Antagonist
Binding Affinity (

)
Low - Moderate (

as fragment)
High (

)
High (

)
Selectivity Profile Promiscuous (Requires functionalization for specificity)Pan-JAK (JAK1/3 > JAK2)High (TSPO vs. CBR)
Residency Time Transient (Fast

)
Moderate Long
Best Validation Method Ligand-Observed NMR / SPR Kinase Activity Assays / TR-FRET Radioligand Binding / PET
Cellular Penetration High (Low MW, favorable LogP)HighHigh

Expert Insight: Do not expect nanomolar potency from the naked scaffold. The value of this compound lies in its Ligand Efficiency (LE) . A


 of 

for a fragment of MW ~175 is superior to a

hit with MW ~500 during early discovery.

Strategic Validation Workflows

To rigorously validate target engagement, you must move beyond simple biochemical inhibition (


) and prove physical binding in a relevant biological context.
Diagram 1: The Dual-Path Validation Strategy

This flowchart illustrates the decision matrix for validating this scaffold depending on the suspected target (JAK vs. TSPO).

ValidationStrategy Scaffold N-methylpyrazolo[1,5-a] pyridine-2-carboxamide TargetID Target Hypothesis? Scaffold->TargetID JAK Kinase (JAK1/2) TargetID->JAK Hinge Binder TSPO TSPO (Mitochondrial) TargetID->TSPO Allosteric Biochem_JAK Biochemical: TR-FRET / LanthaScreen JAK->Biochem_JAK Biochem_TSPO Biochemical: Radioligand Displacement TSPO->Biochem_TSPO Cell_JAK Cellular: STAT Phosphorylation Biochem_JAK->Cell_JAK CETSA Universal Validation: CETSA (Thermal Shift) Cell_JAK->CETSA Cell_TSPO Cellular: Mitochondrial Respiration Biochem_TSPO->Cell_TSPO Cell_TSPO->CETSA Success Validated Lead CETSA->Success

Caption: Decision matrix for validating target engagement based on the pharmacophore hypothesis (Kinase vs. TSPO).

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Why this method? For the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold, biochemical assays often yield false positives due to aggregation. CETSA is the gold standard for proving that your compound enters the cell and physically stabilizes the target protein (JAK or TSPO) in its native environment.

Reagents:

  • HEK293T cells (or relevant disease line).

  • Test Compound (10

    
     and 50 
    
    
    
    ).
  • Lysis Buffer: PBS supplemented with 0.4% NP-40 and protease inhibitors.

  • Thermocycler.

Step-by-Step Methodology:

  • Treatment: Seed cells at

    
     cells/mL. Treat with the test compound or DMSO control for 1 hour at 37°C. Note: Ensure final DMSO concentration is <0.5%.
    
  • Harvest: Pellet cells (300 x g, 3 min), wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension (50

    
    ) into PCR tubes. Heat individual tubes to a temperature gradient (e.g., 40°C to 67°C) for 3 minutes.
    
  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw three times (liquid nitrogen / 37°C water bath) to ensure membrane rupture.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble (stabilized) protein; the pellet contains denatured/aggregated protein.

  • Detection: Analyze supernatants via Western Blot using anti-JAK2 or anti-TSPO antibodies.

  • Data Analysis: Plot the relative band intensity vs. temperature. A right-shift in the melting curve (

    
    ) of >2°C indicates valid target engagement.
    
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Screening

Why this method? Since the scaffold is a low-molecular-weight fragment, binding kinetics are often too fast for standard equilibrium assays. SPR allows for the detection of transient binding (


) which is critical for fragment optimization.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (e.g., Biotinylated JAK2 kinase domain) onto a Streptavidin (SA) sensor chip. Target density should be low (~2000 RU) to prevent steric hindrance.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide at increasing concentrations (e.g., 10

    
     to 500 
    
    
    
    ).
    • Flow Rate: High flow rate (30-50

      
      /min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds.

  • Analysis: Use a steady-state affinity model (Equilibrium analysis) if the "square wave" binding profile is observed (typical for fragments). Calculate

    
    .
    
  • Control: Inject a non-binding structural isomer (e.g., the 3-carboxamide variant) to confirm specific binding to the active site.

Mechanistic Validation: The JAK Pathway

If your derivative targets JAK, engagement must silence the downstream signaling cascade.

Diagram 2: JAK-STAT Signaling Inhibition

This diagram details where the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold intervenes in the pathway.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK2 Kinase (Target) Receptor->JAK Activation STAT STAT3 (Monomer) JAK->STAT Phosphorylation Inhibitor Scaffold (Inhibitor) Inhibitor->JAK Competes with ATP pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action. The scaffold competes with ATP at the JAK hinge region, preventing STAT phosphorylation.

References

  • Ledeboer, M. W., et al. (2009). "2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters.

  • Cheng, Y., et al. (2012). "Discovery of CEP-33779, a highly selective JAK2 inhibitor."[1] Journal of Medicinal Chemistry.

  • Damont, A., et al. (2015). "Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands." Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Wallez, Y., et al. (2018). "The target engagement of JAK inhibitors." Oncotarget.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiling of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold. This document is structured for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiling of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold. This document is structured for drug discovery professionals, focusing on the scaffold's behavior as a privileged kinase inhibitor motif and its critical differentiation from structural analogs like Filgotinib (triazolopyridine) and Tofacitinib.

Executive Summary & Scaffold Context

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9) represents a critical chemical scaffold in modern kinase inhibitor discovery. While often utilized as a fragment or intermediate, its core architecture—the pyrazolo[1,5-a]pyridine fused ring system—serves as a bioisostere to the purine ring of ATP, making it a "privileged structure" for targeting the hinge region of protein kinases.

This guide profiles the 2-carboxamide regioisomer. Crucially, this vector is distinct from the 3-carboxamide series (often associated with antitubercular activity and specific JAK inhibitors) and the [1,2,4]triazolo[1,5-a]pyridine core found in the JAK1-selective drug Filgotinib .

Key Applications & Primary Targets
  • Primary Targets (Derivatives): Tropomyosin receptor kinases (TrkA/B/C), Rho-associated protein kinase (ROCK), and Casein Kinase 1

    
     (CK1
    
    
    
    ).
  • Secondary/Off-Targets (Cross-Reactivity): Janus Kinases (JAK1/2/3), Adenosine Receptors (

    
    ), and Pim-1 kinase.
    

Mechanism of Action & Binding Mode

The pyrazolo[1,5-a]pyridine-2-carboxamide scaffold functions primarily as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The pyridine nitrogen (N4) typically accepts a hydrogen bond from the hinge region backbone (e.g., Valine or Methionine residues).

  • Gatekeeper Interaction: The C3 position (unsubstituted in the specific N-methyl probe) faces the gatekeeper residue. Substitution here is often used to tune selectivity (e.g., against T790M in EGFR or equivalent bulky gatekeepers).

  • Solvent Front: The 2-carboxamide group directs substituents towards the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation. This is the primary vector for improving physicochemical properties and selectivity.

Structural Comparison Diagram

The following diagram illustrates the critical regio-specific differences between the 2-carboxamide (Subject), 3-carboxamide, and the Triazolo core.

ScaffoldComparison Subject N-methylpyrazolo[1,5-a] pyridine-2-carboxamide (Subject Scaffold) Target_Trk Target: Trk / ROCK (Solvent Vector) Subject->Target_Trk 2-position substitution drives Trk/ROCK selectivity Alt_3Carbox Alternative: 3-Carboxamide (Isomer) Subject->Alt_3Carbox Regioisomer Shift Alt_Triazolo Alternative: Triazolo[1,5-a]pyridine (Filgotinib Core) Subject->Alt_Triazolo Bioisostere (C3 -> N3) Target_TB Target: Antitubercular / JAK (Gatekeeper Vector) Alt_3Carbox->Target_TB 3-position substitution critical for Mtb activity Target_JAK Target: JAK1 Selective (Hinge H-bond Donor) Alt_Triazolo->Target_JAK N3 provides extra H-bond capability

Caption: Structural relationship between the subject scaffold (2-carboxamide) and key therapeutic alternatives. The position of the amide (C2 vs C3) drastically alters the target profile.

Comparative Profiling & Cross-Reactivity Data

This section compares the performance of the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of derivatives.[1][2]

Table 1: Selectivity & Potency Landscape[1]
FeaturePyrazolo-2-carboxamide (Subject)Pyrazolo-3-carboxamide (Alternative)Triazolo[1,5-a]pyridine (Filgotinib Core)Pyrrolo[2,3-d]pyrimidine (Tofacitinib Core)
Primary Kinase Targets TrkA/B/C , ROCK1/2, CK1

JAK1/2, Pim-1, Mtb (Non-kinase)JAK1 (High Selectivity)Pan-JAK (JAK1/3 > JAK2)
Key Off-Target JAK2 (Moderate affinity)JAK3, CDK2JAK2 (Low affinity)JAK2, TYK2
Selectivity Driver C2-Amide Substituent (Solvent)C3-Amide Substituent (Gatekeeper)C8-Substituent + N3Ribose pocket occupancy
Therapeutic Area Oncology (Trk), Hypertension (ROCK)Tuberculosis, OncologyAutoimmune (RA, IBD)Autoimmune (RA, UC)
Cross-Reactivity Risk High for other AGC kinasesHigh for Pim kinasesLow (High JAK1 specificity)Moderate (Pan-JAK)
Detailed Cross-Reactivity Analysis
1. Trk vs. JAK Selectivity (The Critical Liability)

Derivatives of the 2-carboxamide scaffold are potent inhibitors of TrkA (NTRK1). However, because the JAK kinase domain has high homology in the ATP-binding site, JAK2 cross-reactivity is the primary liability.

  • Experimental Insight: In KinomeScan profiling, 2-carboxamide derivatives often show >50% inhibition of JAK2 at 1

    
    M.
    
  • Mitigation: Introduction of bulky groups (e.g., 4-sulfamoylbenzyl) on the amide nitrogen can improve selectivity for Trk or ROCK by exploiting the specific solvent channel geometry of these kinases, which differs from the JAKs.

2. The "ROCK" Connection

Spirocycloheptane derivatives of the pyrazolo[1,5-a]pyridine-2-carboxamide are potent ROCK inhibitors .[3]

  • Comparison: Unlike Fasudil (isoquinoline core), which hits PKA and PKG, the pyrazolo-2-carboxamide scaffold offers better selectivity against these AGC kinases but introduces the risk of JAK/Trk inhibition.

3. Antitubercular Divergence

While the 3-carboxamide isomer is a known antitubercular agent (targeting M. tuberculosis via non-kinase mechanisms or obscure kinase targets), the 2-carboxamide lacks this specific activity profile. This makes the 2-carboxamide a "cleaner" scaffold if the goal is pure host kinase inhibition, avoiding bacterial off-targets.

Experimental Protocols for Profiling

To validate the selectivity of a lead compound based on this scaffold, the following autonomous protocols are recommended.

Protocol A: High-Throughput Kinase Profiling (Kd Determination)

Objective: Determine the dissociation constant (


) across the kinome to identify off-targets.
  • Assay Platform: Use a competition binding assay (e.g., KinomeScan™ or LanthaScreen™).

  • Probe Preparation: Dissolve N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (or derivative) in 100% DMSO to 10 mM.

  • Screening Concentration: Screen initially at 1

    
    M .
    
  • Panel Selection: Must include TrkA/B/C , JAK1/2/3/TYK2 , ROCK1/2 , Pim-1 , and CDK2 .

  • Data Analysis: Calculate "Selectivity Score" (S-score).

    • Target: S(35) < 0.05 for a selective lead.

Protocol B: Cellular JAK-STAT Selectivity Assay

Objective: Differentiate functional inhibition of JAK1 (desirable for some indications) vs. JAK2 (anemia risk).

  • Cell Lines:

    • TF-1 Cells: GM-CSF induced (JAK2/STAT5 pathway).

    • Peripheral Blood Mononuclear Cells (PBMCs): IL-6 induced (JAK1/STAT3 pathway).

  • Reagent Setup:

    • Stimulate TF-1 cells with GM-CSF (2 ng/mL) for 15 min.

    • Stimulate PBMCs with IL-6 (10 ng/mL) for 15 min.

  • Treatment: Pre-incubate cells with the test compound (serial dilution 10

    
    M to 0.1 nM) for 1 hour prior to cytokine stimulation.
    
  • Detection: Lyse cells and perform Phosflow (flow cytometry) or Western Blot using anti-pSTAT5 (Y694) and anti-pSTAT3 (Y705) antibodies.

  • Calculation: Plot dose-response curves to determine

    
     for JAK1 (IL-6) vs JAK2 (GM-CSF).
    
    • Success Metric: Selectivity Ratio (JAK2

      
       / JAK1 
      
      
      
      ) > 10-fold.

Profiling Workflow Diagram

The following Graphviz diagram outlines the logical flow for profiling a new derivative of this scaffold.

ProfilingWorkflow Start Compound Synthesis (2-Carboxamide Derivative) Step1 Biochemical Screen (1 µM) Panel: Trk, JAK, ROCK, Pim Start->Step1 Decision1 Primary Hit? Step1->Decision1 Path_Trk Trk Potent (<100 nM) Decision1->Path_Trk Trk Activity Path_JAK JAK Potent (<100 nM) Decision1->Path_JAK JAK Activity Step2_Trk Counter-Screen: JAK2 & CDK2 (Exclude Toxicity) Path_Trk->Step2_Trk Step2_JAK Counter-Screen: JAK3 & TYK2 (Define Isoform Selectivity) Path_JAK->Step2_JAK Cellular Cellular Assays (TF-1 vs PBMC) Step2_Trk->Cellular If JAK2 IC50 > 10x Trk Step2_JAK->Cellular If Selective Outcome Selectivity Profile Defined Cellular->Outcome

Caption: Step-by-step decision matrix for characterizing the biological activity of pyrazolo[1,5-a]pyridine-2-carboxamide derivatives.

References

  • Discovery of Triazolo[1,5-a]pyridine Derivatives as Novel JAK1/2 Inhibitors. Source: PubMed / NIH (2020) Significance: Establishes the core scaffold's relevance in JAK inhibition and provides baseline SAR data for the 2-position vs 3-position substituents. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (2024) Significance: Details the use of the carboxamide linker at the 2-position for Trk selectivity and discusses cross-reactivity with JAK kinases. URL:[Link]

  • Discovery of Potent and Selective CK1

    
     Molecular Glue Degraders. 
    Source: PubMed Central (2026)
    Significance: Identifies pyrazolo[1,5-a]pyridine-2-carboxamide (Compound 15) as a specific ligand for CK1
    
    
    
    degradation, highlighting a non-canonical application. URL:[Link]
  • Spirocycloheptanes as Inhibitors of ROCK (Patent WO2016010950A1).
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: ACS Medicinal Chemistry Letters (2015) Significance: Provides the contrast for the 3-carboxamide regioisomer, distinguishing its antitubercular activity from the kinase activity of the 2-isomer. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide. As a compound belonging to the pyrazolo[1,5-a]pyridine class, which is of si...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide. As a compound belonging to the pyrazolo[1,5-a]pyridine class, which is of significant interest in medicinal chemistry for its diverse biological activities, its proper disposal is paramount to ensure laboratory safety and environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Key Potential Hazards:

  • Toxicity: Pyridine and its derivatives are generally considered hazardous waste.[3][4][5] They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Structurally related compounds are known to cause skin and eye irritation.[8][9]

  • Environmental Hazard: Many nitrogen-containing heterocyclic compounds can be toxic to aquatic life. Under no circumstances should this chemical or its solutions be poured down the drain.[3][10]

  • Reactivity: Pyridine-containing compounds can be incompatible with strong oxidizing agents and strong acids.[11] Improper mixing of waste can lead to dangerous reactions.

Core Directive: The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department .[3] They will provide specific guidelines that align with local, state, and federal regulations and can clarify any institutional protocols.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to stringent PPE protocols is mandatory when handling N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in any form, including its waste products.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3] If a glove is contaminated, remove it immediately using the proper technique and wash your hands.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[12][13] The following protocols detail the correct procedures for different forms of waste containing N-methylpyrazolo[1,5-a]pyridine-2-carboxamide.

Solid Waste

This category includes excess solid compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., weighing papers, pipette tips).

Protocol:

  • Container Selection: Designate a specific, leak-proof hazardous waste container for solid waste. This should be made of a compatible material (e.g., a high-density polyethylene pail or a securely lined cardboard box for dry goods).

  • Collection: Place all non-sharp, solid waste contaminated with N-methylpyrazolo[1,5-a]pyridine-2-carboxamide directly into this container.

  • Labeling: As soon as the first item of waste is added, affix a hazardous waste label provided by your EHS department.[14] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "N-methylpyrazolo[1,5-a]pyridine-2-carboxamide"

    • Any known hazard classifications (e.g., "Toxic")

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the lab, away from incompatible materials.[3][14]

Liquid Waste

This includes reaction mixtures, stock solutions, and solvent rinses containing the compound.

Protocol:

  • Container Selection: Use a sealable, airtight, and compatible waste container, typically a plastic-coated glass or polyethylene carboy. Do not use expensive lab glassware like Schott bottles for waste.[12]

  • Segregation: It is best practice to segregate halogenated and non-halogenated solvent wastes into separate containers, as this can affect the final disposal method and cost.[15]

  • Collection: Carefully pour liquid waste into the designated container using a funnel.

  • Labeling: Immediately label the container with a hazardous waste tag, specifying all chemical constituents and their approximate concentrations.

  • Storage: Keep the container tightly closed except when adding waste.[14][15] Store it in a secondary containment bin to mitigate potential leaks. The storage area must be cool, dry, and well-ventilated.[3][12]

Contaminated Sharps and Glassware

This includes needles, razor blades, Pasteur pipettes, and broken glass.

Protocol:

  • Sharps: All sharps must be placed in a designated, puncture-proof sharps container.[16] The container should be labeled as "Contaminated Sharps" and specify the chemical contaminant.

  • Broken Glass: Contaminated broken glass should be collected in a separate, rigid container (e.g., a plastic bucket) clearly labeled "Contaminated Broken Glass" with the name of the chemical.[16]

  • Empty Containers: An "empty" container that held N-methylpyrazolo[1,5-a]pyridine-2-carboxamide must be handled as hazardous waste. Federal regulations may require triple rinsing with a suitable solvent to render the container non-hazardous.[14][15] This rinsate must be collected and disposed of as liquid hazardous waste.[14][15] After rinsing, deface or remove all labels before recycling or disposal as regular trash, as permitted by your institution.[12][14]

Table 1: Waste Stream Summary

Waste TypeContainerKey Handling Instructions
Solid Waste (pure compound, gloves, paper)Labeled, compatible solid waste binKeep sealed. Do not mix with liquid waste.
Liquid Waste (solutions, rinsates)Labeled, sealed carboy (glass or plastic)Keep closed. Use secondary containment. Segregate halogenated solvents.
Sharps Waste (needles, blades)Puncture-proof sharps containerLabel with contaminant. Do not overfill.
Contaminated Glassware Rigid, puncture-resistant bucketLabel with contaminant. Keep separate from non-contaminated glass.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is crucial.[10]

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Contain: For a small, manageable spill, use an inert absorbent material like vermiculite, sand, or dry earth to contain the liquid.[3][10][11] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect this cleaning material as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Final Disposal Pathway: The Role of Professional Services

In-lab chemical deactivation or neutralization is a complex process that can create new, sometimes more hazardous, byproducts and should not be attempted without a validated procedure and specific approval from EHS.[17] The safest and most compliant method for the ultimate disposal of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide waste is through your institution's established hazardous waste management program.

The final disposal is typically handled by a licensed hazardous waste contractor who will use methods such as high-temperature incineration.[5]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from work with N-methylpyrazolo[1,5-a]pyridine-2-carboxamide.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Final Steps start Begin Experiment with N-methylpyrazolo[1,5-a]pyridine-2-carboxamide ppe Wear Appropriate PPE: Goggles, Lab Coat, Gloves start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Waste Generated hood->waste_gen solid Solid Waste (Compound, Gloves, etc.) waste_gen->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_gen->liquid Liquid sharps Sharps/Glassware waste_gen->sharps Sharps solid_cont Collect in Labeled Solid Waste Container solid->solid_cont liquid_cont Collect in Labeled Liquid Waste Carboy (in Secondary Containment) liquid->liquid_cont sharps_cont Collect in Labeled Puncture-Proof Container sharps->sharps_cont storage Store Sealed Containers in Satellite Accumulation Area solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Arrange for Pickup by EHS / Licensed Contractor storage->pickup

Caption: Waste disposal workflow for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide.

References

  • Jadhavar, P. S., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • University of Canterbury (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • National Science Teaching Association (NSTA) (2024). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • UNSW Sydney (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Toxicological Profile for Pyridine. U.S. Public Health Service. Available at: [Link]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]

  • ChemSupply Australia (2024). Safety Data Sheet PYRIDINE. Available at: [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Available at: [Link]

  • Gzella, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. Available at: [Link]

  • Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Sharma, R., et al. (2023). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet - Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

  • U.S. Patent US20150265867A1. System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • University of California, Santa Cruz. Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1983). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In Prudent Practices for Disposal of Chemicals from Laboratories. National Academies Press (US). Available at: [Link]

  • Dasht Bozorg, B., et al. Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System. American Association of Pharmaceutical Scientists. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

As a Senior Application Scientist, I approach chemical safety not merely as a compliance exercise, but as a foundational pillar of robust experimental design. Handling specialized organic building blocks requires a deep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance exercise, but as a foundational pillar of robust experimental design. Handling specialized organic building blocks requires a deep understanding of their physicochemical properties and potential biological interactions.

Below is the comprehensive operational and safety guide for handling N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9), designed to ensure absolute safety and logistical efficiency in your laboratory.

Chemical Profiling & Hazard Rationale

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is an advanced heterocyclic building block. The pyrazolo[1,5-a]pyridine core is highly valued in drug discovery as a bioisostere for indoles and benzimidazoles, frequently utilized in the synthesis of CXCR4 modulators[1] and 5-lipoxygenase (5-LO) inhibitors[2].

While commercial Safety Data Sheets (SDS) for this specific CAS number often list its Global Harmonized System (GHS) classification as "Not Fully Tested" due to its status as a specialized research chemical[3], we must apply the precautionary principle . Structurally related parent compounds, such as pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine-2-carboxylic acid, are documented irritants[4][5]. Furthermore, the addition of the N-methyl carboxamide moiety increases the molecule's lipophilicity, which theoretically enhances its ability to penetrate the dermal barrier.

Extrapolated Hazard & Physicochemical Data

To design a safe handling protocol, we extrapolate the hazards based on the compound's structural analogs and calculated properties[3][4][5].

Property / Hazard ClassValue / GHS CodeCausality & Mechanistic Rationale
Molecular Weight 175.19 g/mol Small molecule; easily aerosolized if handled as a fine, dry powder.
Lipophilicity (LogP) ~0.69Moderate lipophilicity allows the compound to partition into lipid bilayers, increasing the risk of dermal absorption.
Skin Irritation H315 (Assumed)The lipophilic heterocycle can disrupt the stratum corneum, causing localized epidermal inflammation.
Serious Eye Irritation H319 (Assumed)The nitrogen-rich core can interact with ocular mucosal proteins, leading to acute irritation.
Respiratory Irritation H335 (Assumed)Inhalation of micro-particulates during spatula transfer triggers upper respiratory tract defense mechanisms.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic requirement; each piece of equipment serves a specific mechanistic purpose against the physicochemical threats of heterocyclic amides.

  • Dermal Protection (Double-Gloving): Wear standard nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance to the dry compound. However, in biological assays, this compound is often solubilized in Dimethyl Sulfoxide (DMSO). DMSO acts as a powerful permeation enhancer, capable of carrying the active pyrazolopyridine core directly through the skin barrier. If working with DMSO solutions, double-gloving is mandatory. Change the outer glove immediately if a splash occurs.

  • Ocular Protection: Snug-fitting, indirect-vented chemical splash goggles. Causality: Standard safety glasses leave the orbital cavity exposed. The fine powder form of this compound is prone to static cling and micro-aerosolization, which can bypass standard safety glasses and contact the ocular mucosa.

  • Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity of 80-100 FPM. Causality: The primary exposure route for uncharacterized organic powders is inhalation during the weighing process. If hood ventilation is compromised, a half-mask respirator with P100 particulate filters must be utilized.

Operational Workflow: Safe Weighing & Solubilization

To ensure a self-validating safety system, follow this step-by-step methodology for preparing stock solutions.

Step 1: Site Preparation & Static Mitigation

  • Clear the balance area inside the fume hood.

  • Activate an anti-static ionizer gun or bar near the analytical balance. Why? Heterocyclic powders often carry a static charge, causing them to "jump" from the spatula, leading to contamination of the balance pan and potential inhalation exposure.

Step 2: Transfer and Weighing

  • Tare a static-free, conductive weigh boat.

  • Using a micro-spatula, carefully transfer the N-methylpyrazolo[1,5-a]pyridine-2-carboxamide. Keep the source vial and the weigh boat as close together as possible to minimize the transfer path.

Step 3: In-Situ Solubilization

  • Do not transport the dry powder across the lab.

  • Add your target solvent (e.g., DMSO or DMF) directly to the weigh boat or transfer the powder to a pre-tared vial inside the fume hood before adding the solvent. Cap the vial tightly and vortex to ensure complete dissolution.

Step 4: Decontamination

  • Wipe down the analytical balance, spatulas, and surrounding hood surface with a 70% ethanol or isopropanol solution. The moderate LogP of the compound ensures it is highly soluble in alcohols, allowing for complete removal from surfaces.

Workflow Donning 1. PPE Donning (Goggles, Double Nitrile) Prep 2. Static Mitigation (Ionizer on Balance) Donning->Prep Weigh 3. Compound Transfer (Fume Hood Enclosure) Prep->Weigh Solubilize 4. Solubilization (Add Target Solvent) Weigh->Solubilize Clean 5. Decontamination (70% EtOH Wipe) Solubilize->Clean Waste 6. Waste Segregation (Halogen-Free Org.) Clean->Waste

Caption: Operational workflow for safe handling and solubilization of heterocyclic amides.

Spill Cleanup & Disposal Plan

In the event of an accidental spill, immediate and procedural action prevents cross-contamination.

Dry Powder Spill:

  • Do not dry-sweep. Dry sweeping aerosolizes the compound.

  • Cover the spill with a damp absorbent pad (wetted with water or 70% ethanol) to suppress dust formation.

  • Carefully scoop the pad and the adhered powder into a hazardous waste bag.

  • Wash the affected area thoroughly with soap and water, followed by an ethanol wipe down[5].

Liquid Spill (e.g., DMSO Stock Solution):

  • Overlay the spill with an inert, universal absorbent (e.g., vermiculite or commercial spill pads).

  • Collect the saturated absorbent and place it in a sealed, labeled chemical waste container.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be disposed of in a designated solid hazardous waste container slated for high-temperature incineration.

  • Liquid Waste: Solutions of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in DMSO/DMF must be routed to the Halogen-Free Organic Solvent waste stream. Never dispose of active pharmaceutical intermediates or their bioisosteres down the drain, as their ecological impact on aquatic life is rarely fully characterized[5].

References

  • "Development of CXCR4 modulators by virtual HTS of a novel amide-sulfamide compound library - PMC", National Institutes of Health (NIH). URL:[Link]

  • "3-(4-fluorophenyl)-6-[4-(1-hydroxy-1-trifluoromethylpropyl)-[1,2,3]triazol-1-ylmethyl]pyrazolo[1,5-a]pyridine-2-carboxylic acid amide", MolAid. URL: [Link]

  • "Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507", PubChem. URL:[Link]

  • "Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET", Fisher Scientific. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.